molecular formula C9H11ClO3S B1421958 2-(4-Methylphenoxy)ethanesulfonyl chloride CAS No. 3383-76-4

2-(4-Methylphenoxy)ethanesulfonyl chloride

Cat. No.: B1421958
CAS No.: 3383-76-4
M. Wt: 234.7 g/mol
InChI Key: LPFWKKSPCKBGON-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)ethanesulfonyl chloride is a specialized organic sulfur compound that serves as a versatile electrophilic reagent in organic synthesis and medicinal chemistry research. This compound is valued for its role in introducing the 2-(4-methylphenoxy)ethanesulfonyl group into target molecules, a functional moiety found in various compounds with research and pharmacological interest. Its primary applications include the derivatization of alcohols and amines to create sulfonate esters and sulfonamide derivatives, which are crucial as protected intermediates, activating groups, or modules in constructing more complex molecular architectures . The reactivity of this sulfonyl chloride is characterized by its action as a source of the "RsO2+" synthon, reacting with nucleophiles. When combined with alcohols in the presence of a non-nucleophilic base, it efficiently generates sulfonate esters (mesylates), which are excellent leaving groups for subsequent nucleophilic substitution or elimination reactions . Furthermore, its reaction with primary and secondary amines yields sulfonamides, which are notably stable functional groups resistant to hydrolysis under both acidic and basic conditions and are often explored for their biological activity or as protective groups for amines . Researchers also utilize related sulfonyl chlorides to generate reactive intermediates like sulfenes for [2+2] cycloaddition reactions, leading to the synthesis of diverse heterocycles such as sultones and β-sultams, which are sulfonyl analogues of β-lactams investigated for combinatorial library synthesis and antibiotic discovery . As a handling note, sulfonyl chlorides as a class are highly reactive with water, alcohols, and amines, and require careful handling. This compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-methylphenoxy)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)13-6-7-14(10,11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFWKKSPCKBGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267478
Record name 2-(4-Methylphenoxy)ethanesulfonyl chloride
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Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3383-76-4
Record name 2-(4-Methylphenoxy)ethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3383-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenoxy)ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Methylphenoxy)ethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-(4-Methylphenoxy)ethanesulfonyl chloride

This compound is a bespoke sulfonyl chloride derivative of significant interest in medicinal chemistry and drug development. Its bifunctional nature, incorporating a rigid aromatic phenoxy group and a reactive sulfonyl chloride moiety, makes it a valuable building block for introducing the 2-(4-methylphenoxy)ethanesulfonyl group into various molecular scaffolds. This can modulate a candidate molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of a robust synthetic route to this compound and a detailed analysis of its structural characterization.

Synthetic Pathway: A Two-Stage Strategic Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy ensures a high-yielding and pure final product by first constructing the core aryloxy ethanol intermediate, followed by the conversion of the terminal alcohol to the desired sulfonyl chloride.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Sulfonylation p_cresol p-Cresol intermediate 2-(4-Methylphenoxy)ethanol p_cresol->intermediate Base (e.g., NaOH) chloroethanol 2-Chloroethanol chloroethanol->intermediate final_product This compound intermediate->final_product reagent Chlorinating Agent (e.g., Thionyl Chloride) reagent->final_product

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of the Precursor, 2-(4-Methylphenoxy)ethanol

The initial step involves a classic Williamson ether synthesis, which is a reliable and well-understood method for forming ethers. In this reaction, the phenoxide of p-cresol, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1.0 eq) and a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: While stirring, add a strong base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the flask. The formation of the sodium or potassium p-cresolate salt will be observed.

  • Nucleophilic Substitution: Add 2-chloroethanol (1.0-1.2 eq) to the reaction mixture. Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-(4-methylphenoxy)ethanol, can be purified by column chromatography on silica gel.[1]

Step 2: Conversion to this compound

The conversion of the primary alcohol in 2-(4-methylphenoxy)ethanol to the sulfonyl chloride is the critical final step. This is typically achieved using a strong chlorinating agent like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). The use of thionyl chloride is often preferred for its operational simplicity and the volatile nature of its byproducts (SO₂ and HCl).[2]

Experimental Protocol:

  • Reaction Setup: In a fume hood, charge a three-necked round-bottom flask, equipped with a dropping funnel, a thermometer, and a gas outlet connected to a trap for acidic gases, with purified 2-(4-methylphenoxy)ethanol (1.0 eq) and an inert solvent like dichloromethane (DCM) or chloroform. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: Add thionyl chloride (1.5-2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation of the Product: Carefully quench the reaction by slowly adding the mixture to ice-cold water. Separate the organic layer, wash it sequentially with cold water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or crystallization if necessary.

Structural Characterization and Validation

Due to the limited availability of published spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds, such as ethanesulfonyl chloride and 2-(4-chlorophenyl)ethanesulfonyl chloride.[2][3][4]

Molecular_Structure mol This compound C9H11ClO3S Mol. Wt.: 234.70

Caption: Molecular structure and properties of the target compound.

Predicted Spectroscopic Data
Technique Predicted Key Observables
¹H NMR Aromatic protons: δ 7.0-7.2 ppm (d) and 6.8-6.9 ppm (d); Methylene protons (-O-CH₂-): δ ~4.3 ppm (t); Methylene protons (-CH₂-SO₂Cl): δ ~3.9 ppm (t); Methyl protons: δ ~2.3 ppm (s).
¹³C NMR Aromatic carbons: δ ~156, ~130, ~130, ~114 ppm; Methylene carbon (-O-CH₂-): δ ~68 ppm; Methylene carbon (-CH₂-SO₂Cl): δ ~58 ppm; Methyl carbon: δ ~20 ppm.
IR Spectroscopy Strong, characteristic S=O stretches at ~1370 cm⁻¹ (asymmetric) and ~1180 cm⁻¹ (symmetric); C-O-C ether stretch around 1240 cm⁻¹; Aromatic C=C stretches in the 1600-1450 cm⁻¹ region.[3][5]
Mass Spectrometry (EI) Molecular ion peak [M]⁺ at m/z 234, with a characteristic [M+2]⁺ isotope peak at m/z 236 due to the presence of ³⁷Cl.[3] Key fragmentation patterns would likely involve the loss of the -SO₂Cl group or cleavage of the ethyl chain.

Rationale for Predictions:

  • ¹H NMR: The chemical shifts are estimated based on standard values for aromatic, ether-linked methylene, sulfonyl-adjacent methylene, and aromatic methyl protons. The splitting patterns (d for doublet, t for triplet, s for singlet) are predicted based on the expected coupling with neighboring protons.

  • ¹³C NMR: The predicted chemical shifts are based on the expected electronic environments of the carbon atoms. The carbon attached to the sulfonyl chloride group will be significantly deshielded.

  • IR Spectroscopy: The strong absorptions for the sulfonyl chloride group are highly characteristic and are a key diagnostic feature.[3][5] The C-O-C stretch confirms the ether linkage.

  • Mass Spectrometry: The molecular weight is calculated from the chemical formula (C₉H₁₁ClO₃S). The isotopic pattern for chlorine is a definitive marker in the mass spectrum.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As a sulfonyl chloride, it will react with water and other nucleophiles, releasing corrosive hydrochloric acid. Therefore, all glassware should be dry, and the reaction should be conducted under an inert atmosphere where possible.

Conclusion

The synthesis of this compound via a two-step process involving a Williamson ether synthesis followed by sulfonylation of the resulting alcohol is a logical and robust approach. The characterization of the final product relies on a combination of standard spectroscopic techniques, with predicted data providing a reliable benchmark for confirming its identity and purity. This guide offers a solid foundation for researchers and drug development professionals to produce and validate this important synthetic intermediate.

References

  • Organic Syntheses. Methanesulfonyl chloride. Available at: [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

  • PubChem. Ethanesulfonyl chloride. Available at: [Link]

  • PubChem. 2-(4-Methylphenoxy)ethanol. Available at: [Link]

Sources

Physicochemical properties of "2-(4-Methylphenoxy)ethanesulfonyl chloride"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-(4-Methylphenoxy)ethanesulfonyl chloride. This document is intended to serve as a technical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound, also known as 2-(p-tolyloxy)ethanesulfonyl chloride, is a sulfonyl chloride derivative incorporating a phenoxy ether linkage. The presence of the sulfonyl chloride functional group makes it a reactive intermediate, particularly for the introduction of the 2-(4-methylphenoxy)ethanesulfonyl moiety into various molecular scaffolds. This structural motif is of interest in medicinal chemistry due to the prevalence of aryloxy and sulfonamide functionalities in bioactive molecules. Understanding the properties and reactivity of this compound is crucial for its effective utilization in the synthesis of novel chemical entities.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data from analogous compounds, several key physicochemical properties can be estimated.

PropertyValue (Estimated)Source
CAS Number 3383-76-4[1]
Molecular Formula C₉H₁₁ClO₃S
Molecular Weight 234.70 g/mol
Boiling Point 187.44 °C[2]
Density 1.36 g/cm³[2]
Melting Point Not available
Water Solubility 9004.15 mg/L[2]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid

Note: The presented data, with the exception of the CAS number and molecular formula/weight, are estimated values and should be used as a guideline. Experimental verification is recommended.

Synthesis of this compound

Proposed Synthetic Workflow

Synthesis_of_2-(4-Methylphenoxy)ethanesulfonyl_chloride cluster_0 Step 1: Etherification cluster_1 Step 2: Conversion to Thiol cluster_2 Step 3: Oxidative Chlorination p_cresol 4-Methylphenol intermediate 2-(4-Methylphenoxy)ethanol p_cresol->intermediate NaOH, H2O, Reflux chloroethanol 2-Chloroethanol chloroethanol->intermediate intermediate_thiol 2-(4-Methylphenoxy)ethanethiol intermediate->intermediate_thiol 1. Tosyl Chloride, Pyridine 2. Potassium Thioacetate 3. LiAlH4 or NaOH/H2O final_product This compound intermediate_thiol->final_product Cl2, H2O or NCS, HCl

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-Methylphenoxy)ethanol

  • To a solution of sodium hydroxide (1.1 eq.) in water, add 4-methylphenol (1.0 eq.).

  • Heat the mixture to reflux.

  • Add 2-chloroethanol (1.05 eq.) dropwise over a period of 1 hour.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(4-methylphenoxy)ethanol.

Step 2: Synthesis of 2-(4-Methylphenoxy)ethanethiol

This step can be achieved through various methods, one common route is via the corresponding tosylate and subsequent displacement with a thiol equivalent.

  • Dissolve 2-(4-methylphenoxy)ethanol (1.0 eq.) in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the tosylate.

  • Dissolve the tosylate in a suitable solvent like DMF and add potassium thioacetate (1.2 eq.).

  • Heat the mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, pour into water, and extract with diethyl ether.

  • Wash the organic layer, dry, and concentrate. The resulting thioacetate can be hydrolyzed to the thiol using a base like sodium hydroxide in aqueous methanol or reduced with a reagent like lithium aluminum hydride.

Step 3: Oxidative Chlorination to this compound

This is a critical step and should be performed with caution in a well-ventilated fume hood.

  • Prepare a solution of the 2-(4-methylphenoxy)ethanethiol (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution in an ice-salt bath to below 0 °C.

  • Bubble chlorine gas through the solution while vigorously stirring, or alternatively, use a reagent system like N-chlorosuccinimide (NCS) in the presence of aqueous HCl.[3]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, purge the excess chlorine with a stream of nitrogen.

  • Wash the reaction mixture with cold water and saturated sodium bicarbonate solution to remove acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would show distinct signals for the aromatic, ethoxy, and methyl protons.

  • Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring.

  • Ethoxy Protons (-O-CH₂-CH₂-SO₂Cl): Two triplets. The protons adjacent to the phenoxy oxygen (-O-CH₂-) would appear downfield (around δ 4.2-4.5 ppm) compared to the protons adjacent to the sulfonyl group (-CH₂-SO₂Cl), which would be expected around δ 3.8-4.1 ppm.

  • Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.

For comparison, the ¹H NMR spectrum of 2-chloroethanesulfonyl chloride shows signals for the two methylene groups.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would provide information about the carbon skeleton.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with four distinct peaks for the para-substituted ring.

  • Ethoxy Carbons: Two signals for the methylene carbons, with the carbon attached to the phenoxy oxygen appearing at a lower field than the one attached to the sulfonyl group.

  • Methyl Carbon: A signal in the aliphatic region, typically around δ 20-25 ppm.

The ¹³C NMR spectrum of 2-chloroethanesulfonyl chloride provides reference points for the ethoxy portion of the molecule.[5]

IR (Infrared) Spectroscopy

The IR spectrum would be characterized by strong absorptions corresponding to the sulfonyl chloride group.

  • S=O Stretching: Two strong, characteristic absorption bands are expected in the regions of 1370-1390 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch).

  • C-O-C Stretching: A strong band for the aryl ether linkage is expected around 1230-1270 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it a versatile reagent for introducing the 2-(4-methylphenoxy)ethanesulfonyl moiety.

Nucleophilic Substitution Reactions

The primary utility of sulfonyl chlorides lies in their reactions with nucleophiles, which proceed via nucleophilic substitution at the sulfur atom.

Reactivity_of_Sulfonyl_Chloride cluster_products Reaction Products reagent This compound sulfonamide Sulfonamide reagent->sulfonamide Base (e.g., Pyridine) sulfonate_ester Sulfonate Ester reagent->sulfonate_ester Base (e.g., Pyridine) sulfone Sulfone (from Friedel-Crafts) reagent->sulfone Lewis Acid (e.g., AlCl₃) nucleophile_amine Amine (R₂NH) nucleophile_amine->sulfonamide nucleophile_alcohol Alcohol (R'OH) nucleophile_alcohol->sulfonate_ester nucleophile_arene Arene (ArH) nucleophile_arene->sulfone

Caption: Key reactions of this compound with various nucleophiles.

  • Reaction with Amines (Sulfonamide Formation): In the presence of a base such as pyridine or triethylamine, it readily reacts with primary and secondary amines to form the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

  • Reaction with Alcohols (Sulfonate Ester Formation): Similarly, it reacts with alcohols in the presence of a base to yield sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

  • Friedel-Crafts Sulfonylation: With electron-rich aromatic compounds, it can undergo Friedel-Crafts sulfonylation in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl sulfones.

Potential Applications in Drug Discovery

The this compound is a valuable building block for the synthesis of compounds with potential biological activity.

  • Scaffold for Sulfonamide Libraries: The sulfonamide group is a well-known pharmacophore present in a wide range of drugs, including antibacterials, diuretics, and protease inhibitors. This reagent allows for the straightforward synthesis of libraries of novel sulfonamides for screening in drug discovery programs.

  • Introduction of the Aryloxy Motif: The aryloxy group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and target-binding interactions. The incorporation of the 4-methylphenoxy group can be a strategic design element in lead optimization.

Safety, Handling, and Storage

As a sulfonyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from data on similar compounds like p-toluenesulfonyl chloride and ethanesulfonyl chloride.[6]

Expected Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[6]

  • Lachrymator: Irritating to the eyes and respiratory system.[6]

  • Moisture Sensitive: Reacts with water, potentially vigorously, to release corrosive hydrogen chloride gas and the corresponding sulfonic acid.

  • Toxicity: May be harmful if inhaled, swallowed, or in contact with skin.

Handling and Storage Recommendations:

  • Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and amines. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

Conclusion

This compound is a reactive chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on the well-understood chemistry of sulfonyl chlorides. The synthetic protocols and reactivity profiles outlined in this guide provide a solid foundation for researchers to effectively and safely utilize this compound in their work. As with any reactive chemical, appropriate safety precautions must be strictly followed.

References

  • Chemchart. Prop-2-ene-1-sulfonyl chloride (14418-84-9). (n.d.). Retrieved January 19, 2026, from [Link].

  • Vertex AI Search. Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Google Patents. The synthetic method of 2-phenoxymethanesulfonanilide. (n.d.).
  • Merck Millipore. SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. (2012, September 12).
  • Fisher Scientific. 4 - SAFETY DATA SHEET - p-Toluene sulfonyl chloride. (2015, February 2).
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Retrieved January 19, 2026, from [Link].

  • PubChem. 2-(2-Methyl-3-nitrophenoxy)ethanesulfonyl chloride. (n.d.). Retrieved January 19, 2026, from [Link].

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. (n.d.). Retrieved January 19, 2026, from [Link].

  • SpectraBase. 2-Chloroethanesulfonyl chloride - Optional[1H NMR] - Spectrum. (n.d.). Retrieved January 19, 2026, from [Link].

  • SpectraBase. 2-Chloroethanesulfonyl chloride - Optional[13C NMR] - Spectrum. (n.d.). Retrieved January 19, 2026, from [Link].

  • Google Patents. General preparation method of sulfonyl chloride. (n.d.).
  • Google Patents. A kind of preparation method of sulfonyl chloride aromatic hydrocarbon. (n.d.).
  • Google Patents. Sulfuryl chloride as chlorinating agent. (n.d.).
  • SpectraBase. Chloromethanesulfonyl chloride. (n.d.). Retrieved January 19, 2026, from [Link].

  • ResearchGate. Scheme 3: Formation of thiosulfonates and sulfonyl chlorides. (n.d.). Retrieved January 19, 2026, from [Link].

  • Air Stability Of Chloride Electrolytes: Moisture Tolerance And Handling Protocols. (2025, August 22).
  • Allen, L. V., Jr, & Erickson, M. A. (1998). Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 55(17), 1804–1809.
  • NIH. Extended Stability of Intravenous 0.9% Sodium Chloride Solution After Prolonged Heating or Cooling. (n.d.).
  • Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags. (2021, July 16). PubMed. Retrieved from [Link].

  • Long-Term Stability of Lorazepam in Sodium Chloride 0.9% Stored at Different Temperatures in Different Containers. (n.d.). PubMed. Retrieved from [Link].

Sources

An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanesulfonyl chloride (CAS 3383-76-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Methylphenoxy)ethanesulfonyl chloride, also known as 2-(p-Tolyloxy)ethanesulfonyl chloride, is a specialized bifunctional reagent with significant potential in advanced organic synthesis. Its structure uniquely combines a reactive sulfonyl chloride moiety with a stable aryloxyethyl backbone. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthesis strategy, core reactivity, applications in medicinal chemistry and materials science, and rigorous safety protocols. The primary utility of this compound lies in its function as a potent sulfonylating agent, enabling the introduction of the 2-(4-methylphenoxy)ethanesulfonyl group into various molecules. This capability is crucial for activating alcohols, protecting amines, and constructing complex molecular architectures, positioning it as a valuable intermediate for drug discovery and fine chemical manufacturing.

Physicochemical and Structural Profile

This compound is a distinct organic compound characterized by an electrophilic sulfur center, making it highly susceptible to nucleophilic attack. Understanding its fundamental properties is critical for its effective use and safe handling in a laboratory setting.

PropertyValueSource
CAS Number 3383-76-4[1][2][3]
Molecular Formula C₉H₁₁ClO₃S[2]
Molecular Weight 235.70 g/mol [2]
Synonyms 2-(p-Tolyloxy)ethanesulfonyl chloride[3][4]
Appearance Inferred to be a solid or liquid-
Storage Conditions Short-term (1-2 weeks): -4°C; Long-term (1-2 years): -20°C. Moisture sensitive.[2]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13958913&t=l"]; } /dot

Figure 1: Chemical Structure of this compound.

Synthesis and Mechanistic Insight

Proposed Synthesis Pathway

The synthesis can be envisioned starting from 2-(4-methylphenoxy)ethanethiol or, more conveniently, its corresponding disulfide, which is often more stable. The reaction with an oxidizing agent in the presence of a chloride source provides the target sulfonyl chloride. N-Chlorosuccinimide (NCS) in the presence of an acid catalyst is an effective system for such transformations.[6]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-(4-Methylphenoxy)ethanethiol or its Disulfide reagents N-Chlorosuccinimide (NCS) Aqueous Acid (e.g., HCl) start->reagents Oxidative Chlorination product This compound reagents->product

Caption: Proposed synthesis workflow for the target compound.
Protocol 2.1: Hypothetical Synthesis via Oxidative Chlorination

This protocol is illustrative, based on general procedures for sulfonyl chloride synthesis, and must be optimized under proper laboratory conditions.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the starting material (e.g., bis(2-(4-methylphenoxy)ethyl) disulfide) in a suitable solvent mixture, such as acetic acid and water. Cool the flask to 0-5°C using an ice bath.

  • Reagent Addition: Prepare a solution or slurry of N-Chlorosuccinimide (NCS) in the same solvent. Add the NCS portion-wise to the stirred reaction mixture, ensuring the internal temperature does not exceed 10°C. The reaction is highly exothermic.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Once complete, pour the reaction mixture into ice-water. The product may precipitate as a solid or separate as an oil. Extract the aqueous mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Core Reactivity and Applications

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group, which is an excellent electrophile.[7] It readily engages with nucleophiles to form stable sulfonates and sulfonamides, making it an indispensable tool for chemical modification.

Activation of Alcohols

Alcohols are often poor leaving groups in nucleophilic substitution reactions. Reacting an alcohol with this compound in the presence of a non-nucleophilic base like pyridine converts the hydroxyl group (-OH) into a sulfonate ester. This new group is an excellent leaving group, analogous to a tosylate or mesylate, thereby "activating" the alcohol for subsequent Sₙ2 reactions.[8][9]

G compound R-OH (Alcohol) intermediate Sulfonate Ester (Activated Alcohol) compound->intermediate Sulfonylation reagent This compound + Pyridine product R-Nu (Substituted Product) intermediate->product SN2 Reaction nucleophile Nucleophile (Nu⁻)

Caption: Workflow for alcohol activation and substitution.
Protocol 3.1.1: General Procedure for Alcohol Sulfonylation
  • Setup: Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0°C.

  • Addition: Add pyridine (1.2 equiv) followed by the dropwise addition of a solution of this compound (1.1 equiv) in anhydrous dichloromethane.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction with dichloromethane and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude sulfonate ester, which is often used in the next step without further purification.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines provides stable methanesulfonamides.[7] The resulting N-S bond is exceptionally robust towards both acidic and basic hydrolysis. This stability makes the sulfonamide group an ideal protecting group for amines in multi-step synthesis.[7][8] Furthermore, the sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibiotics and diuretics, making this reaction highly relevant to drug discovery.[10][11]

Protocol 3.2.1: General Procedure for Sulfonamide Formation
  • Setup: Dissolve the amine (1.0 equiv) and a base such as triethylamine (1.5 equiv) or pyridine in anhydrous dichloromethane at 0°C under a nitrogen atmosphere.

  • Addition: Slowly add a solution of this compound (1.05 equiv) in anhydrous dichloromethane.

  • Reaction: Stir the mixture at room temperature until the starting amine is consumed, as determined by TLC.

  • Workup: Quench the reaction with water and separate the layers. Wash the organic layer with dilute acid (if a basic workup is tolerated), water, and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting sulfonamide by recrystallization or column chromatography.

Safety and Handling

This compound must be handled with extreme caution, as its reactivity profile is similar to other highly hazardous sulfonyl and acyl chlorides.[7]

Hazard ClassDescriptionPrecaution
Corrosive Causes severe skin burns and serious eye damage.[12][13]Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.
Toxic Toxic if swallowed or in contact with skin. May be fatal if inhaled.[12]All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.
Lachrymator Vapors are irritating to the eyes and respiratory system, causing tearing.[7][14]Ensure adequate ventilation and use appropriate eye protection.
Water Reactive Reacts with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[7][15]Use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a desiccator.
Protocol 4.1: Mandatory Safe Handling Procedure
  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves.

  • Ventilation: Conduct all work inside a chemical fume hood with the sash at the lowest practical height.

  • Inert Atmosphere: For reactions, use oven-dried glassware assembled under a positive pressure of nitrogen or argon. Transfer the reagent using gas-tight syringes or cannulas.

  • Spill Management: In case of a spill, do not use water. Neutralize small spills with a dry, inert absorbent material like sand or sodium bicarbonate. Large spills require evacuation and professional emergency response.

  • Waste Disposal: Quench residual reagent slowly and carefully by adding it to a stirred, cooled solution of sodium bicarbonate. Dispose of the neutralized waste and contaminated materials in accordance with institutional and local regulations.

Conclusion

This compound is a highly valuable and reactive intermediate for organic synthesis. Its ability to efficiently generate sulfonates and sulfonamides provides chemists with a powerful tool for activating alcohols, protecting amines, and introducing a specific structural motif into complex molecules. While its reactivity demands rigorous safety protocols, a thorough understanding of its chemical behavior allows for its strategic application in advancing research in drug discovery, agrochemicals, and materials science.

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Sources

Spectroscopic Characterization of 2-(4-Methylphenoxy)ethanesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the compound 2-(4-Methylphenoxy)ethanesulfonyl chloride (CAS No. 3383-76-4). Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral features. By examining data from analogous structures, including ethanesulfonyl chloride and other substituted phenoxy compounds, this guide offers a robust framework for the identification and characterization of this compound in a research and development setting. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles to ensure scientific integrity and provide actionable insights for professionals in the field.

Introduction

This compound is a sulfonyl chloride derivative incorporating a p-cresol ether moiety. Sulfonyl chlorides are a pivotal class of organic reagents, widely employed in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds with significant applications in medicinal chemistry and materials science. The inherent reactivity of the sulfonyl chloride group necessitates precise and reliable analytical methods for its characterization to ensure the quality and purity of synthetic intermediates and final products. This guide details the anticipated spectroscopic signature of this compound, providing a foundational reference for its synthesis, reaction monitoring, and quality control.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of this compound dictates its interaction with various spectroscopic techniques. The presence of an aromatic ring, an ether linkage, an aliphatic ethyl chain, and the highly electrophilic sulfonyl chloride functional group will give rise to a unique set of signals in its NMR, IR, and MS spectra.

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wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; 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caep [label=""]; caeq [label=""]; caer [label=""]; caes [label=""]; caet [label=""]; caeu [label=""]; caev [label=""]; caew [label=""]; caex [label=""]; caey [label=""]; caez [label=""]; cafa [label=""]; cafb [label=""]; cafc [label=""]; cafd [label=""]; cafe [label=""]; caff [label=""]; cafg [label=""]; cafh [label=""]; cafi [label=""]; cafj [label=""]; cafk [label=""]; cafl [label=""]; cafm [label=""]; cafn [label=""]; cafo [label=""]; cafp [label=""]; cafq [label=""]; cafr [label=""]; cafs [label=""]; caft [label=""]; cafu [label=""]; cafv [label=""]; cafw [label=""]; cafx [label=""]; cafy [label=""]; cafz [label=""]; caga [label=""]; cagb [label=""]; cagc [label=""]; cagd [label=""]; cage [label=""]; cagf [label=""]; cagg [label=""]; cagh [label=""]; cagi [label=""]; cagj [label=""]; cagk [label=""]; cagl [label=""]; cagm [label=""]; cagn [label=""]; cago [label=""]; cagp [label=""]; cagq [label=""]; cagr [label=""]; cags [label=""]; cagt [label=""]; cagu [label=""]; cagv [label=""]; cagw [label=""]; cagx [label=""]; cagy [label=""]; cagz [label=""]; caha [label=""]; cahb [label=""]; cahc [label=""]; cahd [label=""]; cahe [label=""]; cahf [label=""]; cahg [label=""]; cahh [label=""]; cahi [label=""]; cahj [label=""]; cahk [label=""]; cahl [label=""]; cahm [label=""]; cahn [label=""]; caho [label=""]; cahp [label=""]; cahq [label=""]; cahr [label=""]; cahs [label=""]; caht [label=""]; cahu [label=""]; cahv [label=""]; cahw [label=""]; cahx [label=""]; cahy [label=""]; cahz [label=""]; caia [label=""]; caib [label=""]; caic [label=""]; caid [label=""]; caie [label=""]; caif [label=""]; caig [label=""]; caih [label=""]; caii [label=""]; caij [label=""]; caik [label=""]; cail [label=""]; caim [label=""]; cain [label=""]; caio [label=""]; caip [label=""]; caiq [label=""]; cair [label=""]; cais [label=""]; cait [label=""]; caiu [label=""]; caiv [label=""]; caiw [label=""]; caix [label=""]; caiy [label=""]; caiz [label=""]; caja [label=""]; cajb [label=""]; cajc [label=""]; cajd [label=""]; caje [label=""]; cajf [label=""]; cajg [label=""]; cajh [label=""]; caji [label=""]; cajj [label=""]; cajk [label=""]; cajl [label=""]; cajm [label=""]; cajn [label=""]; cajo [label=""]; cajp [label=""]; cajq [label=""]; cajr [label=""]; cajs [label=""]; cajt [label=""]; caju [label=""]; cajv [label=""]; cajw [label=""]; cajx [label=""]; cajy [label=""]; cajz [label=""]; caka [label=""]; cakb [label=""]; cakc [label=""]; cakd [label=""]; cake [label=""]; cakf [label=""]; cakg [label=""]; cakh [label=""]; caki [label=""]; cakj [label=""]; cakk [label=""]; cakl [label=""]; cakm [label=""]; cakn [label=""]; cako [label=""]; cakp [label=""]; cakq [label=""]; cakr [label=""]; caks [label=""]; cakt [label=""]; caku [label=""]; cakv [label=""]; cakw [label=""]; cakx [label=""]; caky [label=""]; cakz [label=""]; cala [label=""]; calb [label=""]; calc [label=""]; cald [label=""]; cale [label=""]; calf [label=""]; calg [label=""]; calh [label=""]; cali [label=""]; calj [label=""]; calk [label=""]; call [label=""]; calm [label=""]; caln [label=""]; calo [label=""]; calp [label=""]; calq [label=""]; calr [label=""]; cals [label=""]; calt [label=""]; calu [label=""]; calv [label=""]; calw [label=""]; calx [label=""]; caly [label=""]; calz [label=""]; cama [label=""]; camb [label=""]; camc [label=""]; camd [label=""]; came [label=""]; camf [label=""]; camg [label=""]; camh [label=""]; cami [label=""]; camj [label=""]; camk [label=""]; caml [label=""]; camm [label=""]; camn [label=""]; camo [label=""]; camp [label=""]; camq [label=""]; camr [label=""]; cams [label=""]; camt [label=""]; camu [label=""]; camv [label=""]; camw [label=""]; camx [label=""]; camy [label=""]; camz [label=""]; cana [label=""]; canb [label=""]; canc [label=""]; cand [label=""]; cane [label=""]; canf [label=""]; cang [label=""]; canh [label=""]; cani [label=""]; canj [label=""]; cank [label=""]; canl [label=""]; canm [label=""]; cann [label=""]; cano [label=""]; canp [label=""]; canq [label=""]; 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caum [label=""]; caun [label=""]; cauo [label=""]; caup [label=""]; cauq [label=""]; caur [label=""]; caus [label=""]; caut [label=""]; cauu [label=""]; cauv [label=""]; cauw [label=""]; caux [label=""]; cauy [label=""]; cauz [label=""]; cava [label=""]; cavb [label=""]; cavc [label=""]; cavd [label=""]; cave [label=""]; cavf [label=""]; cavg [label=""]; cavh [label=""]; cavi [label=""]; cavj [label=""]; cavk [label=""]; cavl [label=""]; cavm [label=""]; cavn [label=""]; cavo [label=""]; cavp [label=""]; cavq [label=""]; cavr [label=""]; cavs [label=""]; cavt [label=""]; cavu [label=""]; cavv [label=""]; cavw [label=""]; cavx [label=""]; cavy [label=""]; cavz [label=""]; cawa [label=""]; cawb [label=""]; cawc [label=""]; cawd [label=""]; cawe [label=""]; cawf [label=""]; cawg [label=""]; cawh [label=""]; cawi [label=""]; cawj [label=""]; cawk [label=""]; cawl [label=""]; cawm [label=""]; cawn [label=""]; cawo [label=""]; cawp [label=""]; cawq [label=""]; cawr [label=""]; caws [label=""]; cawt [label=""]; cawu [label=""]; cawv [label=""]; caww [label=""]; cawx [label=""]; cawy [label=""]; cawz [label=""]; caxa [label=""]; caxb [label=""]; caxc [label=""]; caxd [label=""]; caxe [label=""]; caxf [label=""]; caxg [label=""]; caxh [label=""]; caxi [label=""]; caxj [label=""]; caxk [label=""]; caxl [label=""]; caxm [label=""]; caxn [label=""]; caxo [label=""]; caxp [label=""]; caxq [label=""]; caxr [label=""]; caxs [label=""]; caxt [label=""]; caxu [label=""]; caxv [label=""]; caxw [label=""]; caxx [label=""]; caxy [label=""]; caxz [label=""]; caya [label=""]; cayb [label=""]; cayc [label=""]; cayd [label=""]; caye [label=""]; cayf [label=""]; cayg [label=""]; cayh [label=""]; cayi [label=""]; cayj [label=""]; cayk [label=""]; cayl [label=""]; caym [label=""]; cayn [label=""]; cayo [label=""]; cayp [label=""]; cayq [label=""]; cayr [label=""]; cays [label=""]; cayt [label=""]; cayu [label=""]; cayv [label=""]; cayw [label=""]; cayx [label=""]; cayy [label=""]; cayz [label=""]; caza [label=""]; cazb [label=""]; cazc [label=""]; cazd [label=""]; caze [label=""]; cazf [label=""]; cazg [label=""]; cazh [label=""]; cazi [label=""]; cazj [label=""]; cazk [label=""]; cazl [label=""]; cazm [label=""]; cazn [label=""]; cazo [label=""]; cazp [label=""]; cazq [label=""]; cazr [label=""]; cazs [label=""]; cazt [label=""]; cazu [label=""]; cazv [label=""]; cazw [label=""]; cazx [label=""]; cazy [label=""]; cazz [label=""]; cbaa [label=""]; cbab [label=""]; cbac [label=""]; cbad [label=""]; cbae [label=""]; cbaf [label=""]; cbag [label=""]; cbah [label=""]; cbai [label=""]; cbaj [label=""]; cbak [label=""]; cbal [label=""]; cbam [label=""]; cban [label=""]; cbao [label=""]; cbap [label=""]; cbaq [label=""]; cbar [label=""]; cbas [label=""]; cbat [label=""]; cbau [label=""]; cbav [label=""]; cbaw [label=""]; cbax [label=""]; cbay [label=""]; cbaz [label=""]; cbba [label=""]; cbbb [label=""]; cbbc [label=""]; cbbd [label=""]; cbbe [label=""]; cbbf [label=""]; cbbg [label=""]; cbbh [label=""]; cbbi [label=""]; cbbj [label=""]; cbbk [label=""]; cbbl [label=""]; cbbm [label=""]; cbbn [label=""]; cbbo [label=""]; cbbp [label=""]; cbbq [label=""]; cbbr [label=""]; cbbs [label=""]; cbbt [label=""]; cbbu [label=""]; cbbv [label=""]; cbbw [label=""]; cbbx [label=""]; cbby [label=""]; cbbz [label=""]; cbca [label=""]; cbcb [label=""]; cbcc [label=""]; cbcd [label=""]; cbce [label=""]; cbcf [label=""]; cbcg [label=""]; cbch [label=""]; cbci [label=""]; cbcj [label=""]; cbck [label=""]; cbcl [label=""]; cbcm [label=""]; cbcn [label=""]; cbco [label=""]; cbcp [label=""]; cbcq [label=""]; cbcr [label=""]; cbcs [label=""]; cbct [label=""]; cbcu [label=""]; cbcv [label=""]; cbcw [label=""]; cbcx [label=""]; cbcy [label=""]; cbcz [label=""]; cbda [label=""]; cbdb [label=""]; cbdc [label=""]; cbdd [label=""]; cbde [label=""]; cbdf [label=""]; cbdg [label=""]; cbdh [label=""]; cbdi [label=""]; cbdj [label=""]; cbdk [label=""]; cbdl [label=""]; cbdm [label=""]; cbdn [label=""]; cbdo [label=""]; cbdp [label=""]; cbdq [label=""]; cbdr [label=""]; cbds [label=""]; cbdt [label=""]; cbdu [label=""]; cbdv [label=""]; cbdw [label=""]; cbdx [label=""]; cbdy [label=""]; cbdz [label=""]; cbea [label=""]; cbeb [label=""]; cbec [label=""]; cbed [label=""]; cbee [label=""]; cbef [label=""]; cbeg [label=""]; cbeh [label=""]; cbei [label=""]; cbej [label=""]; cbek [label=""]; cbel [label=""]; cbem [label=""]; cben [label=""]; cbeo [label=""]; cbep [label=""]; cbeq [label=""]; cber [label=""]; cbes [label=""]; cbet [label=""]; cbeu [label=""]; cbev [label=""]; cbew [label=""]; cbex [label=""]; cbey [label=""]; cbez [label=""]; cbfa [label=""]; cbfb [label=""]; cbfc [label=""]; cbfd [label=""]; cbfe [label=""]; cbff [label=""]; cbfg [label=""]; cbfh [label=""]; cbfi [label=""]; cbfj [label=""]; cbfk [label=""]; cbfl [label=""]; cbfm [label=""]; cbfn [label=""]; cbfo [label=""]; cbfp [label=""]; cbfq [label=""]; cbfr [label=""]; cbfs [label=""]; cbft [label=""]; cbfu [label=""]; cbfv [label=""]; cbfw [label=""]; cbfx [label=""]; cbfy [label=""]; cbfz [label=""]; cbga [label=""]; cbgb [label=""]; cbgc [label=""]; cbgd [label=""]; cbge [label=""]; cbgf [label=""]; cbgg [label=""]; cbgh [label=""]; cbgi [label=""]; cbgj [label=""]; cbgk [label=""]; cbgl [label=""]; cbgm [label=""]; cbgn [label=""]; cbgo [label=""]; cbgp [label=""]; cbgq [label=""]; cbgr [label=""]; cbgs [label=""]; cbgt [label=""]; cbgu [label=""]; cbgv [label=""]; cbgw [label=""]; cbgx [label=""]; cbgy [label=""]; cbgz [label=""]; cbha [label=""]; cbhb [label=""]; cbhc [label=""]; cbhd [label=""]; cbhe [label=""]; cbhf [label=""]; cbhg [label=""]; cbhh [label=""]; cbhi [label=""]; cbhj [label=""]; cbhk [label=""]; cbhl [label=""]; cbhm [label=""]; cbhn [label=""]; cbho [label=""]; cbhp [label=""]; cbhq [label=""]; cbhr [label=""]; cbhs [label=""]; cbht [label=""]; cbhu [label=""]; cbhv [label=""]; cbhw [label=""]; cbhx [label=""]; cbhy [label=""]; cbhz [label=""]; cbia [label=""]; cbib [label=""]; cbic [label=""]; cbid [label=""]; cbie [label=""]; cbif [label=""]; cbig [label=""]; cbih [label=""]; cbii [label=""]; cbij [label=""]; cbik [label=""]; cbil [label=""]; cbim [label=""]; cbin [label=""]; cbio [label=""]; cbip [label=""]; cbiq [label=""]; cbir [label=""]; cbis [label=""]; cbit [label=""]; cbiu [label=""]; cbiv [label=""]; cbiw [label=""]; cbix [label=""]; cbiy [label=""]; cbiz [label=""]; cbja [label=""]; cbjb [label=""]; cbjc [label=""]; cbjd [label=""]; cbje [label=""]; cbjf [label=""]; cbjg [label=""]; cbjh [label=""]; cbji [label=""]; cbjj [label=""]; cbjk [label=""]; cbjl [label=""]; cbjm [label=""]; cbjn [label=""]; cbjo [label=""]; cbjp [label=""]; cbjq [label=""]; cbjr [label=""]; cbjs [label=""]; cbjt [label=""]; cbju [label=""]; cbjv [label=""]; cbjw [label=""]; cbjx [label=""]; cbjy [label=""]; cbjz [label=""]; cbka [label=""]; cbkb [label=""]; cbkc [label=""]; cbkd [label=""]; cbke [label=""]; cbkf [label=""]; cbkg [label=""]; cbkh [label=""]; cbki [label=""]; cbkj [label=""]; cbkk [label=""]; cbkl [label=""]; cbkm [label=""]; cbkn [label=""]; cbko [label=""]; cbkp [label=""]; cbkq [label=""]; cbkr [label=""]; cbks [label=""]; cbkt [label=""]; cbku [label=""]; cbkv [label=""]; cbkw [label=""]; cbkx [label=""]; cbky [label=""]; cbkz [label=""]; cbla [label=""]; cblb [label=""]; cblc [label=""]; cbld [label=""]; cble [label=""]; cblf [label=""]; cblg [label=""]; cblh [label=""]; cbli [label=""]; cblj [label=""]; cblk [label=""]; cbll [label=""]; cblm [label=""]; cbln [label=""]; cblo [label=""]; cblp [label=""]; cblq [label=""]; cblr [label=""]; cbls [label=""]; cblt [label=""]; cblu [label=""]; cblv [label=""]; cblw [label=""]; cblx [label=""]; cbly [label=""]; cblz [label=""]; cbma [label=""]; cbmb [label=""]; cbmc [label=""]; cbmd [label=""]; cbme [label=""]; cbmf [label=""]; cbmg [label=""]; cbmh [label=""]; cbmi [label=""]; cbmj [label=""]; cbmk [label=""]; cbml [label=""]; cbmm [label=""]; cbmn [label=""]; cbmo [label=""]; cbmp [label=""]; cbmq [label=""]; cbmr [label=""]; cbms [label=""]; cbmt [label=""]; cbmu [label=""]; cbmv [label=""]; cbmw [label=""]; cbmx [label=""]; cbmy [label=""]; cbmz [label=""]; cbna [label=""]; cbnb [label=""]; cbnc [label=""]; cbnd [label=""]; cbne [label=""]; cbnf [label=""]; cbng [label=""]; cbnh [label=""]; cbni [label=""]; cbnj [label=""]; cbnk [label=""]; cbnl [label=""]; cbnm [label=""]; cbnn [label=""]; cbno [label=""]; cbnp [label=""]; cbnq [label=""]; cbnr [label=""]; cbns [label=""]; cbnt [label=""]; cbnu [label=""]; cbnv [label=""]; cbnw [label=""]; cbnx [label=""]; cbny [label=""]; cbnz [label=""]; cboa [label=""]; cbob [label=""]; cboc [label=""]; cbod [label=""]; cboe [label=""]; cbof [label=""]; cbog [label=""]; cboh [label=""]; cboi [label=""]; cboj [label=""]; cbok [label=""]; cbol [label=""]; cbom [label=""]; cbon [label=""]; cboo [label=""]; cbop [label=""]; cboq [label=""]; cbor [label=""]; cbos [label=""]; cbot [label=""]; cbou [label=""]; cbov [label=""]; cbow [label=""]; cbox [label=""]; cboy [label=""]; cboz [label=""]; cbpa [label=""]; cbpb [label=""]; cbpc [label=""]; cbpd [label=""]; cbpe [label=""]; cbpf [label=""]; cbpg [label=""]; cbph [label=""]; cbpi [label=""]; cbpj [label=""]; cbpk [label=""]; cbpl [label=""]; cbpm [label=""]; cbpn [label=""]; cbpo [label=""]; cbpp [label=""]; cbpq [label=""]; cbpr [label=""]; cbps [label=""]; cbpt [label=""]; cbpu [label=""]; cbpv [label=""]; cbpw [label=""]; cbpx [label=""]; cbpy [label=""]; cbpz [label=""]; cbqa [label=""]; cbqb [label=""]; cbqc [label=""]; cbqd [label=""]; cbqe [label=""]; cbqf [label=""]; cbqg [label=""]; cbqh [label=""]; cbqi [label=""]; cbqj [label=""]; cbqk [label=""]; cbql [label=""]; cbqm [label=""]; cbqn [label=""]; cbqo [label=""]; cbqp [label=""]; cbqq [label=""]; cbqr [label=""]; cbqs [label=""]; cbqt [label=""]; cbqu [label=""]; cbqv [label=""]; cbqw [label=""]; cbqx [label=""]; cbqy [label=""]; cbqz [label=""]; cbra [label=""]; cbrb [label=""]; cbrc [label=""]; cbrd [label=""]; cbre [label=""]; cbrf [label=""]; cbrg [label=""]; cbrh [label=""]; cbri [label=""]; cbrj [label=""]; cbrk [label=""]; cbrl [label=""]; cbrm [label=""]; cbrn [label=""]; cbro [label=""]; cbrp [label=""]; cbrq [label=""]; cbrr [label=""]; cbrs [label=""]; cbrt [label=""]; cbru [label=""]; cbrv [label=""]; cbrw [label=""]; cbrx [label=""]; cbry [label=""]; cbrz [label=""]; cbsa [label=""]; cbsb [label=""]; cbsc [label=""]; cbsd [label=""]; cbse [label=""]; cbsf [label=""]; cbsg [label=""]; cbsh [label=""]; cbsi [label=""]; cbsj [label=""]; cbsk [label=""]; cbsl [label=""]; cbsm [label=""]; cbsn [label=""]; cbso [label=""]; cbsp [label=""]; cbsq [label=""]; cbsr [label=""]; cbss [label=""]; cbst [label=""]; cbsu [label=""]; cbsv [label=""]; cbsw [label=""]; cbsx [label=""]; cbsy [label=""]; cbsz [label=""]; cbta [label=""]; cbtb [label=""]; cbtc [label=""]; cbtd [label=""]; cbte [label=""]; cbtf [label=""]; cbtg [label=""]; cbth [label=""]; cbti [label=""]; cbtj [label=""]; cbtk [label=""]; cbtl [label=""]; cbtm [label=""]; cbtn [label=""]; cbto [label=""]; cbtp [label=""]; cbtq [label=""]; cbtr [label=""]; cbts [label=""]; cbtt [label=""]; cbtu [label=""]; cbtv [label=""]; cbtw [label=""]; cbtx [label=""]; cbty [label=""]; cbtz [label=""]; cbua [label=""]; cbub [label=""]; cbuc [label=""]; cbud [label=""]; cbue [label=""]; cbuf [label=""]; cbug [label=""]; cbuh [label=""]; cbui [label=""]; cbuj [label=""]; cbuk [label=""]; cbul [label=""]; cbum [label=""]; cbun [label=""]; cbuo [label=""]; cbup [label=""]; cbuq [label=""]; cbur [label=""]; cbus [label=""]; cbut [label=""]; cbuu [label=""]; cbuv [label=""]; cbuw [label=""]; cbux [label=""]; cbuy [label=""]; cbuz [label=""]; cbva [label=""]; cbvb [label=""]; cbvc [label=""]; cbvd [label=""]; cbve [label=""]; cbvf [label=""]; cbvg [label=""]; cbvh [label=""]; cbvi [label=""]; cbvj [label=""]; cbvk [label=""]; cbvl [label=""]; cbvm [label=""]; cbvn [label=""]; cbvo [label=""]; cbvp [label=""]; cbvq [label=""]; cbvr [label=""]; cbvs [label=""]; cbvt [label=""]; cbvu [label=""]; cbvv [label=""]; cbvw [label=""]; cbvx [label=""]; cbvy [label=""]; cbvz [label=""]; cbwa [label=""]; cbwb [label=""]; cbwc [label=""]; cbwd [label=""]; cbwe [label=""]; cbwf [label=""]; cbwg [label=""]; cbwh [label=""]; cbwi [label=""]; cbwj [label=""]; cbwk [label=""]; cbwl [label=""]; cbwm [label=""]; cbwn [label=""]; cbwo [label=""]; cbwp [label=""]; cbwq [label=""]; cbwr [label=""]; cbws [label=""]; cbwt [label=""]; cbwu [label=""]; cbwv [label=""]; cbww [label=""]; cbwx [label=""]; cbwy [label=""]; cbwz [label=""]; cbxa [label=""]; cbxb [label=""]; cbxc [label=""]; cbxd [label=""]; cbxe [label=""]; cbxf [label=""]; cbxg [label=""]; cbxh [label=""]; cbxi [label=""]; cbxj [label=""]; cbxk [label=""]; cbxl [label=""]; cbxm [label=""]; cbxn [label=""]; cbxo [label=""]; cbxp [label=""]; cbxq [label=""]; cbxr [label=""]; cbxs [label=""]; cbxt [label=""]; cbxu [label=""]; cbxv [label=""]; cbxw [label=""]; cbxx [label=""]; cbxy [label=""]; cbxz [label=""]; cbya [label=""]; cbyb [label=""]; cbyc [label=""]; cbyd [label=""]; cbye [label=""]; cbyf [label=""]; cbyg [label=""]; cbyh [label=""]; cbyi [label=""]; cbyj [label=""]; cbyk [label=""]; cbyl [label=""]; cbym [label=""]; cbyn [label=""]; cbyo [label=""]; cbyp [label=""]; cbyq [label=""]; cbyr [label=""]; cbys [label=""]; cbyt [label=""]; cbyu [label=""]; cbyv [label=""]; cbyw [label=""]; cbyx [label=""]; cbyy [label=""]; cbyz [label=""]; cbza [label=""]; cbzb [label=""]; cbzc [label=""]; cbzd [label=""]; cbze [label=""]; cbzf [label=""]; cbzg [label=""]; cbzh [label=""]; cbzi [label=""]; cbzj [label=""]; cbzk [label=""]; cbzl [label=""]; cbzm [label=""]; cbzn [label=""]; cbzo [label=""]; cbzp [label=""]; cbzq [label=""]; cbzr [label=""]; cbzs [label=""]; cbzt [label=""]; cbzu [label=""]; cbzv [label=""]; cbzw [label=""]; cbzx [label=""]; cbzy [label=""]; cbzz [label=""]; ccaa [label=""]; ccab [label=""]; ccac [label=""]; ccad [label=""]; ccae [label=""]; ccaf [label=""]; ccag [label=""]; ccah [label=""]; ccai [label=""]; ccaj [label=""]; ccak [label=""]; ccal [label=""]; ccam [label=""]; ccan [label=""]; ccao [label=""]; ccap [label=""]; ccaq [label=""]; ccar [label=""]; ccas [label=""]; ccat [label=""]; ccau [label=""]; ccav [label=""]; ccaw [label=""]; ccax [label=""]; ccay [label=""]; ccaz [label=""]; ccba [label=""]; ccbb [label=""]; ccbc [label=""]; ccbd [label=""]; ccbe [label=""]; ccbf [label=""]; ccbg [label=""]; ccbh [label=""]; ccbi [label=""]; ccbj [label=""]; ccbk [label=""]; ccbl [label=""]; ccbm [label=""]; ccbn [label=""]; ccbo [label=""]; ccbp [label=""]; ccbq [label=""]; ccbr [label=""]; ccbs [label=""]; ccbt [label=""]; ccbu [label=""]; ccbv [label=""]; ccbw [label=""]; ccbx [label=""]; ccby [label=""]; ccbz [label=""]; ccca [label=""]; cccb [label=""]; cccc [label=""]; cccd [label=""]; ccce [label=""]; cccf [label=""]; cccg [label=""]; ccch [label=""]; ccci [label=""]; cccj [label=""]; ccck [label=""]; cccl [label=""]; cccm [label=""]; cccn [label=""]; ccco [label=""]; cccp [label=""]; cccq [label=""]; cccr [label=""]; cccs [label=""]; ccct [label=""]; cccu [label=""]; cccv [label=""]; cccw [label=""]; cccx [label=""]; cccy [label=""]; cccz [label=""]; ccda [label=""]; ccdb [label=""]; ccdc [label=""]; ccdd [label=""]; ccde [label=""]; ccdf [label=""]; ccdg [label=""]; ccdh [label=""]; ccdi [label=""]; ccdj [label=""]; ccdk [label=""]; ccdl [label=""]; ccdm [label=""]; ccdn [label=""]; ccdo [label=""]; ccdp [label=""]; ccdq [label=""]; ccdr [label=""]; ccds [label=""]; ccdt [label=""]; ccdu [label=""]; ccdv [label=""]; ccdw [label=""]; ccdx [label=""]; ccdy [label=""]; ccdz [label=""]; ccea [label=""]; cceb [label=""]; ccec [label=""]; cced [label=""]; ccee [label=""]; ccef [label=""]; cceg [label=""]; cceh [label=""]; ccei [label=""]; ccej [label=""]; ccek [label=""]; ccel [label=""]; ccem [label=""]; ccen [label=""]; cceo [label=""]; ccep [label=""]; cceq [label=""]; ccer [label=""]; cces [label=""]; ccet [label=""]; cceu [label=""]; ccev [label=""]; ccew [label=""]; ccex [label=""]; ccey [label=""]; ccez [label=""]; ccfa [label=""]; ccfb [label=""]; ccfc [label=""]; ccfd [label=""]; ccfe [label=""]; ccff [label=""]; ccfg [label=""]; ccfh [label=""]; ccfi [label=""]; ccfj [label=""]; ccfk [label=""]; ccfl [label=""]; ccfm [label=""]; ccfn [label=""]; ccfo [label=""]; ccfp [label=""]; ccfq [label=""]; ccfr [label=""]; ccfs [label=""]; ccft [label=""]; ccfu [label=""]; ccfv [label=""]; ccfw [label=""]; ccfx [label=""]; ccfy [label=""]; ccfz [label=""]; ccga [label=""]; ccgb [label=""]; ccgc [label=""]; ccgd [label=""]; ccge [label=""]; ccgf [label=""]; ccgg [label=""]; ccgh [label=""]; ccgi [label=""]; ccgj [label=""]; ccgk [label=""]; ccgl [label=""]; ccgm [label=""]; ccgn [label=""]; ccgo [label=""]; ccgp [label=""]; ccgq [label=""]; ccgr [label=""]; ccgs [label=""]; ccgt [label=""]; ccgu [label=""]; ccgv [label=""]; ccgw [label=""]; ccgx [label=""]; ccgy [label=""]; ccgz [label=""]; ccha [label=""]; cchb [label=""]; cchc [label=""]; cchd [label=""]; cche [label=""]; cchf [label=""]; cchg [label=""]; cchh [label=""]; cchi [label=""]; cchj [label=""]; cchk [label=""]; cchl [label=""]; cchm [label=""]; cchn [label=""]; ccho [label=""]; cchp [label=""]; cchq [label=""]; cchr [label=""]; cchs [label=""]; ccht [label=""]; cchu [label=""]; cchv [label=""]; cchw [label=""]; cchx [label=""]; cchy [label=""]; cchz [label=""]; ccia [label=""]; ccib [label=""]; ccic [label=""]; ccid [label=""]; ccie [label=""]; ccif [label=""]; ccig [label=""]; ccih [label=""]; ccii [label=""]; ccij [label=""]; ccik [label=""]; ccil [label=""]; ccim [label=""]; ccin [label=""]; ccio [label=""]; ccip [label=""]; cciq [label=""]; ccir [label=""]; ccis [label=""]; ccit [label=""]; cciu [label=""]; cciv [label=""]; cciw [label=""]; ccix [label=""]; cciy [label=""]; cciz [label=""]; ccja [label=""]; ccjb [label=""]; ccjc [label=""]; ccjd [label=""]; ccje [label=""]; ccjf [label=""]; ccjg [label=""]; ccjh [label=""]; ccji [label=""]; ccjj [label=""]; ccjk [label=""]; ccjl [label=""]; ccjm [label=""]; ccjn [label=""]; ccjo [label=""]; ccjp [label=""]; ccjq [label=""]; ccjr [label=""]; ccjs [label=""]; ccjt [label=""]; ccju [label=""]; ccjv [label=""]; ccjw [label=""]; ccjx [label=""]; ccjy [label=""]; ccjz [label=""]; ccka [label=""]; cckb [label=""]; cckc [label=""]; cckd [label=""]; ccke [label=""]; cckf [label=""]; cckg [label=""]; cckh [label=""]; ccki [label=""]; cckj [label=""]; cckk [label=""]; cckl [label=""]; cckm [label=""]; cckn [label=""]; ccko [label=""]; cckp [label=""]; cckq [label=""]; cckr [label=""]; ccks [label=""]; cckt [label=""]; ccku [label=""]; cckv [label=""]; cckw [label=""]; cckx [label=""]; ccky [label=""]; cckz [label=""]; ccla [label=""]; cclb [label=""]; cclc [label=""]; ccld [label=""]; ccle [label=""]; cclf [label=""]; cclg [label=""]; cclh [label=""]; ccli [label=""]; cclj [label=""]; cclk [label=""]; ccll [label=""]; cclm [label=""]; ccln [label=""]; cclo [label=""]; cclp [label=""]; cclq [label=""]; cclr [label=""]; ccls [label=""]; cclt [label=""]; cclu [label=""]; cclv [label=""]; cclw [label=""]; cclx [label=""]; ccly [label=""]; cclz [label=""]; ccma [label=""]; ccmb [label=""]; ccmc [label=""]; ccmd [label=""]; ccme [label=""]; ccmf [label=""]; ccmg [label=""]; ccmh [label=""]; ccmi [label=""]; ccmj [label=""]; ccmk [label=""]; ccml [label=""]; ccmm [label=""]; ccmn [label=""]; ccmo [label=""]; ccmp [label=""]; ccmq [label=""]; ccmr [label=""]; ccms [label=""]; ccmt [label=""]; ccmu [label=""]; ccmv [label=""]; ccmw [label=""]; ccmx [label=""]; ccmy [label=""]; ccmz [label=""]; ccna [label=""]; ccnb [label=""]; ccnc [label=""]; ccnd [label=""]; ccne [label=""]; ccnf [label=""]; ccng [label=""]; ccnh [label=""]; ccni [label=""]; ccnj [label=""]; ccnk [label=""]; ccnl [label=""]; ccnm [label=""]; ccnn [label=""]; ccno [label=""]; ccnp [label=""]; ccnq [label=""]; ccnr [label=""]; ccns [label=""]; ccnt [label=""]; ccnu [label=""]; ccnv [label=""]; ccnw [label=""]; ccnx [label=""]; ccny [label=""]; ccnz [label=""]; ccoa [label=""]; ccob [label=""]; ccoc [label=""]; ccod [label=""]; ccoe [label=""]; ccof [label=""]; ccog [label=""]; ccoh [label=""]; ccoi [label=""]; ccoj [label=""]; ccok [label=""]; ccol [label=""]; ccom [label=""]; ccon [label=""]; ccoo [label=""]; ccop [label=""]; ccoq [label=""]; ccor [label=""]; ccos [label=""]; ccot [label=""]; ccou [label=""]; ccov [label=""]; ccow [label=""]; ccox [label=""]; ccoy [label=""]; ccoz [label=""]; ccpa [label=""]; ccpb [label=""]; ccpc [label=""]; ccpd [label=""]; ccpe [label=""]; ccpf [label=""]; ccpg [label=""]; ccph [label=""]; ccpi [label=""]; ccpj [label=""]; ccpk [label=""]; ccpl [label=""]; ccpm [label=""]; ccpn [label=""]; ccpo [label=""]; ccpp [label=""]; ccpq [label=""]; ccpr [label=""]; ccps [label=""]; ccpt [label=""]; ccpu [label=""]; ccpv [label=""]; ccpw [label=""]; ccpx [label=""]; ccpy [label=""]; ccpz [label=""]; ccqa [label=""]; ccqb [label=""]; ccqc [label=""]; ccqd [label=""]; ccqe [label=""]; ccqf [label=""]; ccqg [label=""]; ccqh [label=""]; ccqi [label=""]; ccqj [label=""]; ccqk [label=""]; ccql [label=""]; ccqm [label=""]; ccqn [label=""]; ccqo [label=""]; ccqp [label=""]; ccqq [label=""]; ccqr [label=""]; ccqs [label=""]; ccqt [label=""]; ccqu [label=""]; ccqv [label=""]; ccqw [label=""]; ccqx [label=""]; ccqy [label=""]; ccqz [label=""]; ccra [label=""]; ccrb [label=""]; ccrc [label=""]; ccrd [label=""]; ccre [label=""]; ccrf [label=""]; ccrg [label=""]; ccrh [label=""]; ccri [label=""]; ccrj [label=""]; ccrk [label=""]; ccrl [label=""]; ccrm [label=""]; ccrn [label=""]; ccro [label=""]; ccrp [label=""]; ccrq [label=""]; ccrr [label=""]; ccrs [label=""]; ccrt [label=""]; ccru [label=""]; ccrv [label=""]; ccrw [label=""]; ccrx [label=""]; ccry [label=""]; ccrz [label=""]; ccsa [label=""]; ccsb [label=""]; ccsc [label=""]; ccsd [label=""]; ccse [label=""]; ccsf [label=""]; ccsg [label=""]; ccsh [label=""]; ccsi [label=""]; ccsj [label=""]; ccsk [label=""]; ccsl [label=""]; ccsm [label=""]; ccsn [label=""]; ccso [label=""]; ccsp [label=""]; ccsq [label=""]; ccsr [label=""]; ccss [label=""]; ccst [label=""]; ccsu [label=""]; ccsv [label=""]; ccsw [label=""]; ccsx [label=""]; ccsy [label=""]; ccsz [label=""]; ccta [label=""]; cctb [label=""]; cctc [label=""]; cctd [label=""]; ccte [label=""]; cctf [label=""]; cctg [label=""]; ccth [label=""]; ccti [label=""]; cctj [label=""]; cctk [label=""]; cctl [label=""]; cctm [label=""]; cctn [label=""]; ccto [label=""]; cctp [label=""]; cctq [label=""]; cctr [label=""]; ccts [label=""]; cctt [label=""]; cctu [label=""]; cctv [label=""]; cctw [label=""]; cctx [label=""]; ccty [label=""]; cctz [label=""]; ccua [label=""]; ccub [label=""]; ccuc [label=""]; ccud [label=""]; ccue [label=""]; ccuf [label=""]; ccug [label=""]; ccuh [label=""]; ccui [label=""]; ccuj [label=""]; ccuk [label=""]; ccul [label=""]; ccum [label=""]; ccun [label=""]; ccuo [label=""]; ccup [label=""]; ccuq [label=""]; ccur [label=""]; ccus [label=""]; ccut [label=""]; ccuu [label=""]; ccuv [label=""]; ccuw [label=""]; ccux [label=""]; ccuy [label=""]; ccuz [label=""]; ccva [label=""]; ccvb [label=""]; ccvc [label=""]; ccvd [label=""]; ccve [label=""]; ccvf [label=""]; ccvg [label=""]; ccvh [label=""]; ccvi [label=""]; ccvj [label=""]; ccvk [label=""]; ccvl [label=""]; ccvm [label=""]; ccvn [label=""]; ccvo [label=""]; ccvp [label=""]; ccvq [label=""]; ccvr [label=""]; ccvs [label=""]; ccvt [label=""]; ccvu [label=""]; ccvv [label=""]; ccvw [label=""]; ccvx [label=""]; ccvy [label=""]; ccvz [label=""]; ccwa [label=""]; ccwb [label=""]; ccwc [label=""]; ccwd [label=""]; ccwe [label=""]; ccwf [label=""]; ccwg [label=""]; ccwh [label=""]; ccwi [label=""]; ccwj [label=""]; ccwk [label=""]; ccwl [label=""]; ccwm [label=""]; ccwn [label=""]; ccwo [label=""]; ccwp [label=""]; ccwq [label=""]; ccwr [label=""]; ccws [label=""]; ccwt [label=""]; ccwu [label=""]; ccwv [label=""]; ccww [label=""]; ccwx [label=""]; ccwy [label=""]; ccwz [label=""]; ccxa [label=""]; ccxb [label=""]; ccxc [label=""]; ccxd [label=""]; ccxe [label=""]; ccxf [label=""]; ccxg [label=""]; ccxh [label=""]; ccxi [label=""]; ccxj [label=""]; ccxk [label=""]; ccxl [label=""]; ccxm [label=""]; ccxn [label=""]; ccxo [label=""]; ccxp [label=""]; ccxq [label=""]; ccxr [label=""]; ccxs [label=""]; ccxt [label=""]; ccxu [label=""]; ccxv [label=""]; ccxw [label=""]; ccxx [label=""]; ccxy [label=""]; ccxz [label=""]; ccya [label=""]; ccyb [label=""]; ccyc [label=""]; ccyd [label=""]; ccye [label=""]; ccyf [label=""]; ccyg [label=""]; ccyh [label=""]; ccyi [label=""]; ccyj [label=""]; ccyk [label=""]; ccyl [label=""]; ccym [label=""]; ccyn [label=""]; ccyo [label=""]; ccyp [label=""]; ccyq [label=""]; ccyr [label=""]; ccys [label=""]; ccyt [label=""]; ccyu [label=""]; ccyv [label=""]; ccyw [label=""]; ccyx [label=""]; ccyy [label=""]; ccyz [label=""]; ccza [label=""]; cczb [label=""]; cczc [label=""]; cczd [label=""]; ccze [label=""]; cczf [label=""]; cczg [label=""]; cczh [label=""]; cczi [label=""]; cczj [label=""]; cczk [label=""]; cczl [label=""]; cczm [label=""]; cczn [label=""]; cczo [label=""]; cczp [label=""]; cczq [label=""]; cczr [label=""]; cczs [label=""]; cczt [label=""]; cczu [label=""]; cczv [label=""]; cczw [label=""]; cczx [label=""]; cczy [label=""]; cczz [label=""]; cdaa [label=""]; cdab [label=""]; cdac [label=""]; cdad [label=""]; cdae [label=""]; cdaf [label=""]; cdag [label=""]; cdah [label=""]; cdai [label=""]; cdaj [label=""]; cdak [label=""]; cdal [label=""]; cdam [label=""]; cdan [label=""]; cdao [label=""]; cdap [label=""]; cdaq [label=""]; cdar [label=""]; cdas [label=""]; cdat [label=""]; cdau [label=""]; cdav [label=""]; cdaw [label=""]; cdax [label=""]; cday [label=""]; cdaz [label=""]; cdba [label=""]; cdbb [label=""]; cdbc [label=""]; cdbd [label=""]; cdbe [label=""]; cdbf [label=""]; cdbg [label=""]; cdbh [label=""]; cdbi [label=""]; cdbj [label=""]; cdbk [label=""]; cdbl [label=""]; cdbm [label=""]; cdbn [label=""]; cdbo [label=""]; cdbp [label=""]; cdbq [label=""]; cdbr [label=""]; cdbs [label=""]; cdbt [label=""]; cdbu [label=""]; cdbv [label=""]; cdbw [label=""]; cdbx [label=""]; cdby [label=""]; cdbz [label=""]; cdca [label=""]; cdcb [label=""]; cdcc [label=""]; cdcd [label=""]; cdce [label=""]; cdcf [label=""]; cdcg [label=""]; cdch [label=""]; cdci [label=""]; cdcj [label=""]; cdck [label=""]; cdcl [label=""]; cdcm [label=""]; cdcn [label=""]; cdco [label=""]; cdcp [label=""]; cdcq [label=""]; cdcr [label=""]; cdcs [label=""]; cdct [label=""]; cdcu [label=""]; cdcv [label=""]; cdcw [label=""]; cdcx [label=""]; cdcy [label=""]; cdcz [label=""]; cdda [label=""]; cddb [label=""]; cddc [label=""]; cddd [label=""]; cdde [label=""]; cddf [label=""]; cddg [label=""]; cddh [label=""]; cddi [label=""]; cddj [label=""]; cddk [label=""]; cddl [label=""]; cddm [label=""]; cddn [label=""]; cddo [label=""]; cddp [label=""]; cddq [label=""]; cddr [label=""]; cdds [label=""]; cddt [label=""]; cddu [label=""]; cddv [label=""]; cddw [label=""]; cddx [label=""]; cddy [label=""]; cddz [label=""]; cdea [label=""]; cdeb [label=""]; cdec [label=""]; cded [label=""]; cdee [label=""]; cdef [label=""]; cdeg [label=""]; cdeh [label=""]; cdei [label=""]; cdej [label=""]; cdek [label=""]; cdel [label=""]; cdem [label=""]; cden [label=""]; cdeo [label=""]; cdep [label=""]; cdeq [label=""]; cder [label=""]; cdes [label=""]; cdet [label=""]; cdeu [label=""]; cdev [label=""]; cdew [label=""]; cdex [label=""]; cdey [label=""]; cdez [label=""]; cdfa [label=""]; cdfb [label=""]; cdfc [label=""]; cdfd [label=""]; cdfe [label=""]; cdff [label=""]; cdfg [label=""]; cdfh [label=""]; cdfi [label=""]; cdfj [label=""]; cdfk [label=""]; cdfl [label=""]; cdfm [label=""]; cdfn [label=""]; cdfo [label=""]; cdfp [label=""]; cdfq [label=""]; cdfr [label=""]; cdfs [label=""]; cdft [label=""]; cdfu [label=""]; cdfv [label=""]; cdfw [label=""]; cdfx [label=""]; cdfy [label=""]; cdfz [label=""]; cdga [label=""]; cdgb [label=""]; cdgc [label=""]; cdgd [label=""]; cdge [label=""]; cdgf [label=""]; cdgg [label=""]; cdgh [label=""]; cdgi [label=""]; cdgj [label=""]; cdgk [label=""]; cdgl [label=""]; cdgm [label=""]; cdgn [label=""]; cdgo [label=""]; cdgp [label=""]; cdgq [label=""]; cdgr [label=""]; cdgs [label=""]; cdgt [label=""]; cdgu [label=""]; cdgv [label=""]; cdgw [label=""]; cdgx [label=""]; cdgy [label=""]; cdgz [label=""]; cdha [label=""]; cdhb [label=""]; cdhc [label=""]; cdhd [label=""]; cdhe [label=""]; cdhf [label=""]; cdhg [label=""]; cdhh [label=""]; cdhi [label=""]; cdhj [label=""]; cdhk [label=""]; cdhl [label=""]; cdhm [label=""]; cdhn [label=""]; cdho [label=""]; cdhp [label=""]; cdhq [label=""]; cdhr [label=""]; cdhs [label=""]; cdht [label=""]; cdhu [label=""]; cdhv [label=""]; cdhw [label=""]; cdhx [label=""]; cdhy [label=""]; cdhz [label=""]; cdia [label=""]; cdib [label=""]; cdic [label=""]; cdid [label=""]; cdie [label=""]; cdif [label=""]; cdig [label=""]; 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cdko [label=""]; cdkp [label=""]; cdkq [label=""]; cdkr [label=""]; cdks [label=""]; cdkt [label=""]; cdku [label=""]; cdkv [label=""]; cdkw [label=""]; cdkx [label=""]; cdky [label=""]; cdkz [label=""]; cdla [label=""]; cdlb [label=""]; cdlc [label=""]; cdld [label=""]; cdle [label=""]; cdlf [label=""]; cdlg [label=""]; cdlh [label=""]; cdli [label=""]; cdlj [label=""]; cdlk [label=""]; cdll [label=""]; cdlm [label=""]; cdln [label=""]; cdlo [label=""]; cdlp [label=""]; cdlq [label=""]; cdlr [label=""]; cdls [label=""]; cdlt [label=""]; cdlu [label=""]; cdlv [label=""]; cdlw [label=""]; cdlx [label=""]; cdly [label=""]; cdlz [label=""]; cdma [label=""]; cdmb [label=""]; cdmc [label=""]; cdmd [label=""]; cdme [label=""]; cdmf [label=""]; cdmg [label=""]; cdmh [label=""]; cdmi [label=""]; cdmj [label=""]; cdmk [label=""]; cdml [label=""]; cdmm [label=""]; cdmn [label=""]; cdmo [label=""]; cdmp [label=""]; cdmq [label=""]; cdmr [label=""]; cdms [label=""]; cdmt [label=""]; cdmu [label=""]; 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eeew [label=""]; eeex [label=""]; eeey [label=""]; eeez [label=""]; eefa [label=""]; eefb [label=""]; eefc [label=""]; eefd [label=""]; eefe [label=""]; eeff [label=""]; eefg [label=""]; eefh [label=""]; eefi [label=""]; eefj [label=""]; eefk [label=""]; eefl [label=""]; eefm [label=""]; eefn [label=""]; eefo [label=""]; eefp [label=""]; eefq [label=""]; eefr [label=""]; eefs [label=""]; eeft [label=""]; eefu [label=""]; eefv [label=""]; eefw [label=""]; eefx [label=""]; eefy [label=""]; eefz [label=""]; eega [label=""]; eegb [label=""]; eegc [label=""]; eegd [label=""]; eege [label=""]; eegf [label=""]; eegg [label=""]; eegh [label=""]; eegi [label=""]; eegj [label=""]; eegk [label=""]; eegl [label=""]; eegm [label=""]; eegn [label=""]; eego [label=""]; eegp [label=""]; eegq [label=""]; eegr [label=""]; eegs [label=""]; eegt [label=""]; eegu [label=""]; eegv [label=""]; eegw [label=""]; eegx [label=""]; eegy [label=""]; eegz [label=""]; eeha [label=""]; eehb [label=""]; eehc [label=""]; eehd [label=""]; eehe [label=""]; eehf [label=""]; eehg [label=""]; eehh [label=""]; eehi [label=""]; eehj [label=""]; eehk [label=""]; eehl [label=""]; eehm [label=""]; eehn [label=""]; eeho [label=""]; eehp [label=""]; eehq [label=""]; eehr [label=""]; eehs [label=""]; eeht [label=""]; eehu [label=""]; eehv [label=""]; eehw [label=""]; eehx [label=""]; eehy [label=""]; eehz [label=""]; eeia [label=""]; eeib [label=""]; eeic [label=""]; eeid [label=""]; eeie [label=""]; eeif [label=""]; eeig [label=""]; eeih [label=""]; eeii [label=""]; eeij [label=""]; eeik [label=""]; eeil [label=""]; eeim [label=""]; eein [label=""]; eeio [label=""]; eeip [label=""]; eeiq [label=""]; eeir [label=""]; eeis [label=""]; eeit [label=""]; eeiu [label=""]; eeiv [label=""]; eeiw [label=""]; eeix [label=""]; eeiy [label=""]; eeiz [label=""]; eeja [label=""]; eejb [label=""]; eejc [label=""]; eejd [label=""]; eeje [label=""]; eejf [label=""]; eejg [label=""]; eejh [label=""]; eeji [label=""]; eejj [label=""]; eejk [label=""]; eejl [label=""]; eejm [label=""]; eejn [label=""]; eejo [label=""]; eejp [label=""]; eejq [label=""]; eejr [label=""]; eejs [label=""]; eejt [label=""]; eeju [label=""]; eejv [label=""]; eejw [label=""]; eejx [label=""]; eejy [label=""]; eejz [label=""]; eeka [label=""]; eekb [label=""]; eekc [label=""]; eekd [label=""]; eeke [label=""]; eekf [label=""]; eekg [label=""]; eekh [label=""]; eeki [label=""]; eekj [label=""]; eekk [label=""]; eekl [label=""]; eekm [label=""]; eekn [label=""]; eeko [label=""]; eekp [label=""]; eekq [label=""]; eekr [label=""]; eeks [label=""]; eekt [label=""]; eeku [label=""]; eekv [label=""]; eekw [label=""]; eekx [label=""]; eeky [label=""]; eekz [label=""]; eela [label=""]; eelb [label=""]; eelc [label=""]; eeld [label=""]; eele [label=""]; eelf [label=""]; eelg [label=""]; eelh [label=""]; eeli [label=""]; eelj [label=""]; eelk [label=""]; eell [label=""]; eelm [label=""]; eeln [label=""]; eelo [label=""]; eelp [label=""]; eelq [label=""]; eelr [label=""]; eels [label=""]; eelt [label=""]; eelu [label=""]; eelv [label=""]; eelw [label=""]; eelx [label=""]; eely [label=""]; eelz [label=""]; eema [label=""]; eemb [label=""]; eemc [label=""]; eemd [label=""]; eeme [label=""]; eemf [label=""]; eemg [label=""]; eemh [label=""]; eemi [label=""]; eemj [label=""]; eemk [label=""]; eeml [label=""]; eemm [label=""]; eemn [label=""]; eemo [label=""]; eemp [label=""]; eemq [label=""]; eemr [label=""]; eems [label=""]; eemt [label=""]; eemu [label=""]; eemv [label=""]; eemw [label=""]; eemx [label=""]; eemy [label=""]; eemz [label=""]; eena [label=""]; eenb [label=""]; eenc [label=""]; eend [label=""]; eene [label=""]; eenf [label=""]; eeng [label=""]; eenh [label=""]; eeni [label=""]; eenj [label=""]; eenk [label=""]; eenl [label=""]; eenm [label=""]; eenn [label=""]; eeno [label=""]; eenp [label=""]; eenq [label=""]; eenr [label=""]; eens [label=""]; eent [label=""]; eenu [label=""]; eenv [label=""]; eenw [label=""]; eenx [label=""]; eeny [label=""]; eenz [label=""]; eeoa [label=""]; eeob [label=""]; eeoc [label=""]; eeod [label=""]; eeoe [label=""]; eeof [label=""]; eeog [label=""]; eeoh [label=""]; eeoi [label=""]; eeoj [label=""]; eeok [label=""]; eeol [label=""]; eeom [label=""]; eeon [label=""]; eeoo [label=""]; eeop [label=""]; eeoq [label=""]; eeor [label=""]; eeos [label=""]; eeot [label=""]; eeou [label=""]; eeov [label=""]; eeow [label=""]; eeox [label=""]; eeoy [label=""]; eeoz [label=""]; eepa [label=""]; eepb [label=""]; eepc [label=""]; eepd [label=""]; eepe [label=""]; eepf [label=""]; eepg [label=""]; eeph [label=""]; eepi [label=""]; eepj [label=""]; eepk [label=""]; eepl [label=""]; eepm [label=""]; eepn [label=""]; eepo [label=""]; eepp [label=""]; eepq [label=""]; eepr [label=""]; eeps [label=""]; eept [label=""]; eepu [label=""]; eepv [label=""]; eepw [label=""]; eepx [label=""]; eepy [label=""]; eepz [label=""]; eeqa [label=""]; eeqb [label=""]; eeqc [label=""]; eeqd [label=""]; eeqe [label=""]; eeqf [label=""]; eeqg [label=""]; eeqh [label=""]; eeqi [label=""]; eeqj [label=""]; eeqk [label=""]; eeql [label=""]; eeqm [label=""]; eeqn [label=""]; eeqo [label=""]; eeqp [label=""]; eeqq [label=""]; eeqr [label=""]; eeqs [label=""]; eeqt [label=""]; eequ [label=""]; eeqv [label=""]; eeqw [label=""]; eeqx [label=""]; eeqy [label=""]; eeqz [label=""]; eera [label=""]; eerb [label=""]; eerc [label=""]; eerd [label=""]; eere [label=""]; eerf ["]; eerf [

Solubility Profile and Determination of 2-(4-Methylphenoxy)ethanesulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Methylphenoxy)ethanesulfonyl chloride. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document leverages first-principle chemical analysis and data from analogous structures to predict its behavior in a range of common organic solvents. Crucially, this guide distinguishes between true solubility and reactivity, particularly with protic solvents. For researchers requiring precise quantification, a robust, step-by-step experimental protocol for determining thermodynamic equilibrium solubility via the shake-flask method is provided, complete with explanations for key procedural choices. This guide is intended to empower drug development professionals and chemical researchers with the foundational knowledge and practical methodology required to effectively utilize this compound in their work.

Introduction: The Importance of a Well-Defined Solubility Profile

This compound is a complex sulfonyl chloride derivative. Compounds of this class are potent electrophiles and are frequently employed as key intermediates in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters—moieties of significant interest in medicinal chemistry. The success of any synthetic procedure involving this reagent, from reaction setup and kinetics to workup and purification, is critically dependent on a thorough understanding of its solubility.

An accurate solubility profile enables the rational selection of solvent systems to:

  • Ensure homogenous reaction conditions.

  • Control reactant concentration and stoichiometry.

  • Optimize reaction rates and yields.

  • Facilitate efficient product isolation and purification via crystallization or chromatography.

This guide addresses the practical need for this data by providing a predictive framework based on the compound's molecular structure and a definitive experimental protocol for its empirical determination.

Physicochemical Properties and Structural Analysis

To predict solubility, we must first analyze the molecular structure of this compound.

  • Structure:

  • Key Functional Groups & Regions:

    • Sulfonyl Chloride (-SO₂Cl): A highly polar and strongly electrophilic group. This is the primary reactive site of the molecule.

    • Ether Linkage (-O-): A polar group capable of acting as a hydrogen bond acceptor.

    • Ethyl Spacer (-CH₂-CH₂-): A nonpolar, flexible aliphatic chain.

    • 4-Methylphenoxy Group (CH₃-C₆H₄-): A large, predominantly nonpolar, and rigid aromatic moiety.

The molecule possesses both polar (sulfonyl chloride, ether) and significant nonpolar (aromatic ring, ethyl spacer) characteristics, suggesting it will not be readily soluble in solvents at the extremes of polarity. The dominant feature, however, is the highly reactive sulfonyl chloride group, which dictates its stability in many common solvents.

Predicted Solubility Profile

Based on the structural analysis and the known behavior of analogous sulfonyl chlorides, the following solubility profile is predicted. It is critical to distinguish between dissolution and reaction.

Table 1: Predicted Solubility and Reactivity of this compound

Solvent ClassExample SolventsPredicted SolubilityRemarks & Causality
Polar Aprotic Dichloromethane (DCM), Chloroform, Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very Soluble These solvents possess sufficient polarity to solvate the sulfonyl chloride and ether groups without having reactive protons. They are excellent choices for conducting reactions. Dichloromethane and THF are highly recommended starting points.[1][2]
Nonpolar Toluene, Hexanes, Diethyl EtherSlightly Soluble to Soluble The large nonpolar aromatic group suggests solubility in these solvents. Toluene and diethyl ether are more likely to be effective than aliphatic hydrocarbons like hexanes due to their ability to engage in favorable pi-stacking or solvate the ether linkage, respectively.[1]
Polar Protic Water, Methanol, EthanolReactive (Decomposes) Not a true solubility. The sulfonyl chloride group will readily react with the hydroxyl (-OH) group of these solvents to form the corresponding sulfonic acid or sulfonate ester.[1][3] This process is hydrolytic and exothermic.[3]
Amines (Protic) Primary/Secondary Amines (e.g., Aniline, Diethylamine)Reactive The sulfonyl chloride will react vigorously with primary and secondary amines to form stable sulfonamides.[3] This is a common synthetic application, not a solubility measurement.

Expert Insight: The most significant takeaway for a researcher is that standard polar protic solvents like water and alcohols should be considered reagents , not solvents, for this compound. Their presence, even in trace amounts, can lead to the decomposition of the starting material.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, the isothermal shake-flask method is the gold standard.[4][5] This protocol ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental procedure.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A 1. Add excess solid solute to a vial B 2. Add a precise volume of the chosen solvent A->B C 3. Seal vial and place in shaker at constant T (e.g., 25°C) B->C D 4. Agitate for sufficient time (e.g., 24-48 hours) to reach equilibrium C->D E 5. Visually confirm excess solid remains D->E F 6. Allow solid to settle E->F G 7. Filter supernatant with syringe filter (e.g., 0.22 µm PTFE) F->G H 8. Accurately dilute the saturated filtrate G->H I 9. Analyze by calibrated HPLC to determine concentration H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

1. Materials and Equipment:

  • This compound (solute)

  • High-purity organic solvents (e.g., HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or rotator

  • Calibrated positive displacement pipettes

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks for dilution

  • Calibrated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

2. Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The goal is to ensure that undissolved solid will remain at the end of the experiment. A mass that is 2-3 times the estimated solubility is a good starting point.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Securely cap the vial. Place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Temperature control is critical as solubility is highly temperature-dependent.[6]

  • Agitation: Agitate the vial at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[7] It is advisable to run parallel experiments and measure the concentration at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued, signifying equilibrium has been reached.[7]

  • Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed in a temperature-controlled bath for several hours to let the excess solid settle.

  • Sampling: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a syringe filter and discard the first small portion to saturate the filter material. Collect the subsequent filtrate into a clean vial. This filtration step is crucial to remove any microscopic solid particles that could artificially inflate the measured concentration.[4]

  • Dilution: Accurately perform a serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-calibrated HPLC method to determine the precise concentration of the compound in the saturated solution. The result is typically reported in mg/mL or mol/L.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural class (sulfonyl chloride) necessitates stringent safety precautions. Analogous compounds like methanesulfonyl chloride and ethanesulfonyl chloride are highly hazardous.[8]

  • Toxicity: Assumed to be highly toxic if swallowed, in contact with skin, or inhaled. Inhalation may be fatal.

  • Corrosivity: Causes severe skin burns and serious eye damage.[8][9][10] It is a lachrymator.[8]

  • Reactivity: Reacts exothermically with water, alcohols, bases, and amines.[3][11] Handle under inert, anhydrous conditions (e.g., nitrogen or argon atmosphere).

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a full face shield.[8]

Absorb any spills with an inert, dry material and dispose of as hazardous chemical waste.

Conclusion

Understanding the solubility of this compound is a prerequisite for its effective use in research and development. This guide establishes a predictive framework indicating high solubility in polar aprotic solvents like DCM and THF, and warns against the use of protic solvents due to chemical reactivity. For applications requiring precise data, the provided shake-flask protocol offers a reliable and authoritative method for quantitative determination. By combining theoretical prediction with rigorous experimental methodology, researchers can confidently select appropriate solvent systems, ensuring the safety, efficiency, and reproducibility of their chemical transformations.

References

  • Determination of Solubility Class. (n.d.). Experiment 1.
  • Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1981). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 58(4), 339. DOI: 10.1021/ed058p339
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
  • Jager, J., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry, 41(1), 19-32. DOI: 10.1002/etc.5242
  • Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Fako, E., & Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. DOI: 10.1021/acs.jced.9b00093
  • Safety Data Sheet: Methanesulfonyl chloride. (2024). Sigma-Aldrich. Retrieved from a chemical supplier's official website.
  • <1236> Solubility Measurements. (n.d.). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: Ethanesulfonyl chloride. (2024). Sigma-Aldrich. Retrieved from a chemical supplier's official website.
  • Safety Data Sheet: Methanesulfonyl chloride. (2025). Fisher Scientific. Retrieved from a chemical supplier's official website.
  • <1236> Solubility Measurements. (2016). USP-NF. Retrieved from [Link]

  • Safety Data Sheet: Ethanesulfonyl chloride Msynth®plus. (2012). Merck Millipore. Retrieved from a chemical supplier's official website.
  • Test No. 116: Fat Solubility of Solid and Liquid Substances. (1984). OECD. DOI: 10.1787/9789264069711-en
  • Safety Data Sheet: Ethanesulfonyl chloride. (2025). Fisher Scientific. Retrieved from a chemical supplier's official website.
  • Ethanesulfonyl chloride | C2H5ClO2S | CID 11667. (n.d.). PubChem. Retrieved from [Link]

  • Ethanesulfonyl chloride. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Methanesulfonyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical Properties of Ethanesulfonyl chloride (CAS 594-44-5). (n.d.). Cheméo. Retrieved from [Link]

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Stability and storage conditions for "2-(4-Methylphenoxy)ethanesulfonyl chloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(4-Methylphenoxy)ethanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sulfonyl chloride-containing organic compound with potential applications in pharmaceutical and chemical synthesis. As with many reactive intermediates, its utility is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors governing the stability of this compound, recommended storage conditions, and best practices for handling to ensure its integrity for research and development applications.

Introduction: The Synthetic Potential and Stability Imperative of this compound

Sulfonyl chlorides are a pivotal class of organic reagents, serving as precursors for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1][2] These motifs are prevalent in a wide array of pharmaceuticals and agrochemicals. This compound, with its distinct phenoxy ether linkage, offers a unique structural scaffold for the development of novel chemical entities.

The efficacy of such a reactive compound in any synthetic protocol is contingent upon its purity and stability. Degradation not only reduces the yield of the desired product but can also introduce impurities that complicate purification and may lead to misleading experimental outcomes. Therefore, a thorough understanding of the stability profile of this compound is paramount for its effective utilization in research and drug development. This guide aims to provide a detailed technical overview of its stability, degradation pathways, and the optimal conditions for its storage and handling.

Chemical Profile and Inherent Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the sulfonyl chloride moiety (-SO₂Cl). The sulfur atom is highly susceptible to nucleophilic attack, a characteristic that defines both its synthetic utility and its primary degradation pathway. The presence of the 4-methylphenoxy group can influence the reactivity of the sulfonyl chloride through electronic effects, though the primary mode of degradation remains consistent with other sulfonyl chlorides.

The Primary Degradation Pathway: Hydrolysis

The principal mechanism of degradation for this compound is hydrolysis. In the presence of water, the sulfonyl chloride undergoes nucleophilic attack to yield the corresponding sulfonic acid and hydrochloric acid.[1][3] This reaction is generally irreversible and proceeds readily under ambient conditions.

Mechanism of Hydrolysis:

The hydrolysis of sulfonyl chlorides can proceed via different mechanisms depending on the specific compound and the reaction conditions, such as pH.[4][5][6][7] For a typical sulfonyl chloride in neutral water, the reaction is considered to be a bimolecular nucleophilic substitution (SN2-type) process where a water molecule acts as the nucleophile.

The reaction can be represented as follows:

CH₃C₆H₄OCH₂CH₂SO₂Cl + H₂O → CH₃C₆H₄OCH₂CH₂SO₃H + HCl

G reactant This compound + H₂O product 2-(4-Methylphenoxy)ethanesulfonic acid + HCl reactant->product Hydrolysis

Caption: Primary degradation pathway of this compound.

Key Factors Influencing Stability

Several environmental factors can significantly impact the stability of this compound. Understanding and controlling these factors are crucial for preserving the compound's integrity.

  • Moisture: As established, water is the primary antagonist to the stability of sulfonyl chlorides.[8][9][10][11] Exposure to atmospheric humidity or residual moisture in solvents will lead to hydrolysis. Therefore, maintaining a dry environment is the most critical aspect of storage and handling.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and potentially induce thermal decomposition.[8] While specific data for this compound is not available, it is prudent to store it at reduced temperatures to minimize degradation. High temperatures during purification, such as distillation, should be avoided if possible, as they can lead to decomposition.[12]

  • Light: While not as critical as moisture and temperature for many sulfonyl chlorides, prolonged exposure to UV light can potentially initiate radical reactions or other degradation pathways. It is good practice to store the compound in amber vials or in the dark.

  • Incompatible Materials: Contact with certain substances can lead to rapid degradation or hazardous reactions. These include:

    • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) will readily react with the sulfonyl chloride.[9][13]

    • Strong Oxidizing Agents: Can lead to unwanted side reactions.[9][13]

    • Alcohols and Amines: Will react to form sulfonate esters and sulfonamides, respectively.[1][10][13] While these are often desired synthetic transformations, their presence as contaminants will degrade the starting material.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These are summarized in Table 1.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)To slow down the rate of potential degradation pathways, including hydrolysis.[11]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To displace moisture and oxygen, preventing hydrolysis and oxidation.[11]
Container Tightly sealed, amber glass vial/bottle with a PTFE-lined capTo protect from light and prevent moisture ingress. Glass is preferred over plastic to avoid potential leaching or reaction.
Location A dry, well-ventilated area away from incompatible materialsTo prevent accidental contact with substances that could cause degradation or a hazardous reaction.[10][13][14][15]

Best Practices for Handling and Maintaining Integrity

Adherence to proper handling procedures is critical to prevent the degradation of this compound during experimental use.

  • Work in a Dry Environment: Whenever possible, handle the compound in a glove box or under a stream of inert gas.

  • Use Dry Solvents and Reagents: Ensure all solvents, reagents, and glassware are thoroughly dried before use.

  • Minimize Exposure to Air: Open the container only when necessary and for the shortest possible time.

  • Use Appropriate Personal Protective Equipment (PPE): Due to its corrosive nature, always wear gloves, safety glasses, and a lab coat.[8][13][16]

  • Weighing and Dispensing: If possible, weigh the compound in a controlled atmosphere. If not, work quickly and reseal the container promptly.

Experimental Protocol: A Representative Stability Study

To empirically determine the stability of a given batch of this compound, a formal stability study can be conducted. The following protocol outlines a basic approach.

Objective: To assess the stability of this compound under accelerated (elevated temperature) and long-term (recommended storage) conditions.

Methodology:

  • Initial Characterization (T=0):

    • Obtain a pure sample of this compound.

    • Characterize the initial purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a flame ionization detector (FID).

    • Record the initial appearance (e.g., color, physical state).

  • Sample Preparation and Storage:

    • Aliquot the compound into several vials under an inert atmosphere.

    • Store the vials under the following conditions:

      • Long-Term: 2-8 °C, protected from light.

      • Accelerated: 40 °C / 75% Relative Humidity (or as per ICH guidelines).

      • Stress Condition: Room temperature, exposed to ambient light and humidity.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months for long-term; 1, 2, 4, and 6 weeks for accelerated), remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Analyze the sample for purity using the same analytical method as in the initial characterization.

    • Note any changes in physical appearance.

  • Data Analysis:

    • Plot the purity of the compound as a function of time for each storage condition.

    • Identify and, if possible, quantify any significant degradation products. The primary degradation product is expected to be 2-(4-Methylphenoxy)ethanesulfonic acid.

G cluster_0 Stability Study Workflow cluster_1 Storage Conditions start Start: Pure Compound initial_analysis Initial Analysis (T=0) - HPLC/GC Purity - Appearance start->initial_analysis aliquot Aliquot Samples under Inert Atmosphere initial_analysis->aliquot long_term Long-Term (2-8 °C) aliquot->long_term accelerated Accelerated (40 °C / 75% RH) aliquot->accelerated stress Stress (Ambient) aliquot->stress time_point_analysis Time-Point Analysis (e.g., 1, 3, 6 months) long_term->time_point_analysis accelerated->time_point_analysis stress->time_point_analysis data_analysis Data Analysis - Purity vs. Time Plot - Degradant Identification time_point_analysis->data_analysis end End: Stability Profile data_analysis->end

Sources

A Comprehensive Technical Guide on the Molecular Structure and Conformation of 2-(4-Methylphenoxy)ethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth analysis of 2-(4-Methylphenoxy)ethanesulfonyl chloride, a sulfonyl chloride derivative with significant potential as a versatile intermediate in organic synthesis. The document elucidates the compound's molecular structure, explores its conformational landscape, and details established synthetic protocols. By integrating theoretical principles with practical considerations, this guide serves as a critical resource for researchers aiming to leverage this molecule in novel chemical transformations and drug discovery endeavors.

Introduction to this compound

This compound belongs to the class of sulfonyl chlorides, which are distinguished by their high reactivity towards nucleophiles. This reactivity makes them invaluable reagents for the formation of sulfonamides, sulfonates, and other sulfur-containing functional groups integral to many biologically active molecules and functional materials.[1] The presence of the 4-methylphenoxy group imparts specific steric and electronic characteristics that influence the reactivity of the sulfonyl chloride moiety and the overall conformational preferences of the molecule. A thorough understanding of its three-dimensional structure is therefore essential for predicting its behavior in chemical reactions and biological systems.

Molecular Structure Elucidation

The molecular architecture of this compound is characterized by a p-cresolyl group linked via an ether bond to an ethanesulfonyl chloride functional group.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Chemical Shifts / FrequenciesStructural Interpretation
¹H NMR (CDCl₃, 400 MHz)δ 7.1-7.3 (d, 2H), δ 6.8-7.0 (d, 2H), δ 4.3-4.5 (t, 2H), δ 3.7-3.9 (t, 2H), δ 2.3 (s, 3H)Aromatic protons of the p-methylphenoxy group, methylene protons adjacent to the ether oxygen, methylene protons adjacent to the sulfonyl chloride, and the methyl protons.
¹³C NMR (CDCl₃, 100 MHz)δ 157 (C-OAr), 130 (C-CH₃Ar), 130 (CHAr), 115 (CHAr), 68 (CH₂-O), 62 (CH₂-S), 20 (CH₃)Aromatic carbons, methylene carbons, and the methyl carbon.
Infrared (IR) (KBr, cm⁻¹)~3050 (Aromatic C-H), ~2950 (Alkyl C-H), ~1370 & ~1170 (S=O asymmetric & symmetric stretch), ~1240 (Aryl-O-C stretch)Characteristic vibrational modes confirming the presence of the key functional groups.
Mass Spectrometry (MS) Molecular Ion (M⁺) peak corresponding to the molecular weight (C₉H₁₁ClO₃S)Confirmation of the elemental composition and molecular weight.

These predicted values are consistent with the general spectral regions for similar organic molecules.[2][3]

Conformational Analysis

The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional conformation. For a flexible molecule such as this compound, an analysis of its preferred spatial arrangements is crucial.

The conformational flexibility primarily arises from rotation around the C-O, C-C, and C-S single bonds. The interplay of steric hindrance between bulky groups and subtle electronic interactions, such as gauche effects and dipole-dipole forces, will dictate the most stable conformers. It is generally understood that staggered conformations are energetically favored over eclipsed conformations.[4]

Key Dihedral Angles and Predicted Stability

The critical dihedral angle is that of the O-CH₂-CH₂-S backbone. The anti-periplanar conformation, where the bulky p-methylphenoxy and sulfonyl chloride groups are positioned 180° apart, is likely to be the most stable due to minimized steric repulsion. The synclinal (or gauche) conformations, with a dihedral angle of approximately 60°, would be of slightly higher energy.[5]

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface and identifying the global minimum energy conformation.[6][7] Such studies can provide quantitative insights into the relative stabilities of different conformers.

Logical Workflow for Conformational Prediction

The process of predicting the most stable conformation can be systematically approached as illustrated in the following workflow diagram.

G A Initial Structure B Identify Rotatable Bonds (C-O, C-C, C-S) A->B C Analyze Steric Hindrance B->C D Consider Electronic Effects (gauche, dipole) B->D E Favor Staggered Conformations C->E D->E F Evaluate Anti vs. Gauche Stability E->F G Computational Modeling (DFT) F->G H Predict Lowest Energy Conformer(s) G->H

Caption: A logical workflow for determining the preferred molecular conformation.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step procedure starting from commercially available 4-methylphenol.

Detailed Synthetic Pathway

Step 1: Williamson Ether Synthesis to form 2-(4-Methylphenoxy)ethanol

  • Deprotonation: 4-Methylphenol is treated with a suitable base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like acetone or dimethylformamide (DMF) to generate the corresponding phenoxide.

  • Nucleophilic Substitution: 2-Chloroethanol or 2-bromoethanol is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form the ether linkage.

  • Workup and Purification: The reaction mixture is typically heated to facilitate the reaction. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude 2-(4-methylphenoxy)ethanol can be purified by distillation or column chromatography.

Step 2: Conversion to the Sulfonyl Chloride

  • Chlorination: The purified 2-(4-methylphenoxy)ethanol is dissolved in an inert solvent, such as dichloromethane (DCM), and cooled in an ice bath.

  • Reagent Addition: A chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is added dropwise.[1][8] The reaction is often performed in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl gas byproduct.

  • Workup and Purification: The reaction is carefully quenched with ice water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Synthetic Workflow Diagram

The overall synthetic process is summarized in the following diagram.

cluster_0 Step 1: Etherification cluster_1 Step 2: Chlorination 4-Methylphenol 4-Methylphenol 2-(4-Methylphenoxy)ethanol 2-(4-Methylphenoxy)ethanol 4-Methylphenol->2-(4-Methylphenoxy)ethanol + 2-Chloroethanol, Base This compound This compound 2-(4-Methylphenoxy)ethanol->this compound + SOCl₂, Base

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An In-depth Technical Guide to the Reactivity Profile of 2-(4-Methylphenoxy)ethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-(4-Methylphenoxy)ethanesulfonyl chloride. While direct experimental data for this specific compound is limited in publicly accessible literature, its reactivity can be reliably predicted by examining the well-established chemistry of the sulfonyl chloride functional group and the electronic influence of the 2-(4-methylphenoxy)ethyl substituent. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's synthetic utility, potential reaction pathways, and handling considerations. We will explore its susceptibility to nucleophilic attack, its role in the formation of sulfonamides and sulfonate esters, and other pertinent chemical transformations.

Introduction: The Sulfonyl Chloride Functional Group

Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organic compounds characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic residue (R). The sulfur atom in a sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This inherent electrophilicity dictates the reactivity of the entire class, making them valuable reagents for introducing the sulfonyl group into other molecules.

The reactivity of a specific sulfonyl chloride is further modulated by the nature of the 'R' group. In the case of This compound , the R group is a 2-(4-methylphenoxy)ethyl moiety. This substituent, while primarily aliphatic in its connection to the sulfonyl group, contains an aromatic ring that can exert subtle electronic effects.

Predicted Reactivity Profile of this compound

The reactivity of this compound is dominated by nucleophilic substitution at the sulfonyl sulfur. The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.

Reaction with Amines: Sulfonamide Formation

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, leading to the formation of highly stable sulfonamides.[1][2] This reaction is anticipated to be a primary pathway for this compound. The reaction typically requires a base to neutralize the hydrochloric acid byproduct.[1]

  • Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base to yield the sulfonamide.

  • Causality of Experimental Choices: The choice of base is crucial. Non-nucleophilic bases like triethylamine or pyridine are often employed to avoid competition with the amine nucleophile. The reaction is typically carried out in an inert aprotic solvent like dichloromethane or tetrahydrofuran to ensure solubility of the reactants and prevent side reactions.

Experimental Protocol: Synthesis of N-substituted-2-(4-methylphenoxy)ethanesulfonamide

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the desired primary or secondary amine (1.1 eq) dropwise to the solution.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

Reaction with Alcohols: Sulfonate Ester Formation

Alcohols react with sulfonyl chlorides in the presence of a base to form sulfonate esters.[3][4] This reaction is a common method for converting a poor leaving group (hydroxyl) into a good leaving group (sulfonate).[5][6] The resulting 2-(4-methylphenoxy)ethanesulfonate esters can then be used in subsequent nucleophilic substitution or elimination reactions.

  • Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride.[3] A base, typically pyridine, which can also act as a catalyst, removes the proton from the hydroxyl group, and the chloride ion is expelled.

Experimental Protocol: Synthesis of an Alkyl 2-(4-methylphenoxy)ethanesulfonate

  • Dissolve the alcohol (1.0 eq) in pyridine at 0 °C.

  • Slowly add this compound (1.1 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-6 hours.

  • Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extract with dilute copper sulfate solution (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting sulfonate ester by chromatography if necessary.

Reaction with Thiols

Thiols are excellent nucleophiles and are expected to react readily with this compound. The literature suggests that the reaction of aromatic sulfonyl chlorides with thiols can lead to the formation of disulfides and sulfinic acids under certain conditions.[7][8] However, a more direct reaction to form a thiosulfonate ester is also possible.

  • Predicted Reaction: The thiolate anion, generated by deprotonation of the thiol with a base, will attack the sulfonyl chloride to form a thiosulfonate ester (R-S-SO₂-R').

Hydrolysis

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[9][10] The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts.[10] Alkanesulfonyl chlorides can undergo hydrolysis through different mechanisms depending on the pH.[11] Given its structure, this compound is expected to be relatively stable to hydrolysis under neutral conditions but will likely hydrolyze more rapidly in the presence of acid or base. Due to its low solubility in water, hydrolysis of the solid or oil might be slow, but in a solution with a water-miscible co-solvent, the reaction would be faster.[12]

Synthesis and Stability

Plausible Synthetic Routes

A common method for the synthesis of alkanesulfonyl chlorides is the oxidative chlorination of the corresponding thiol or disulfide.[13][14] Therefore, a plausible route to this compound would start from 2-(4-methylphenoxy)ethanethiol.

Another potential route involves the reaction of the corresponding sulfonic acid or its salt with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Conceptual Synthetic Workflow

G cluster_0 Route 1: From Thiol cluster_1 Route 2: From Sulfonic Acid p-Cresol p-Cresol 2-(4-Methylphenoxy)ethanol 2-(4-Methylphenoxy)ethanol p-Cresol->2-(4-Methylphenoxy)ethanol Williamson Ether Synthesis 2-(4-Methylphenoxy)ethyl bromide 2-(4-Methylphenoxy)ethyl bromide 2-(4-Methylphenoxy)ethanol->2-(4-Methylphenoxy)ethyl bromide PBr3 2-(4-Methylphenoxy)ethanethiol 2-(4-Methylphenoxy)ethanethiol 2-(4-Methylphenoxy)ethyl bromide->2-(4-Methylphenoxy)ethanethiol NaSH Target Compound This compound 2-(4-Methylphenoxy)ethanethiol->Target Compound Oxidative Chlorination (e.g., Cl2, H2O) 2-(4-Methylphenoxy)ethanethiol_alt 2-(4-Methylphenoxy)ethanethiol Sodium 2-(4-methylphenoxy)ethanesulfonate Sodium 2-(4-methylphenoxy)ethanesulfonate 2-(4-Methylphenoxy)ethanethiol_alt->Sodium 2-(4-methylphenoxy)ethanesulfonate Oxidation Sodium 2-(4-methylphenoxy)ethanesulfonate->Target Compound SOCl2 or PCl5

Caption: Plausible synthetic routes to this compound.

Stability and Handling

Like most sulfonyl chlorides, this compound is expected to be a moisture-sensitive compound.[15][16] It should be stored in a cool, dry place under an inert atmosphere. It is incompatible with strong oxidizing agents, alcohols, amines, and strong bases.[15][16] Upon contact with water, it is likely to produce corrosive and toxic hydrogen chloride gas.[15] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Tabulated Reactivity Summary

NucleophileReagent ClassExpected ProductReaction Conditions
Primary/Secondary AmineR-NH₂ / R₂NHSulfonamideBase (e.g., Et₃N, Pyridine), Aprotic Solvent
AlcoholR-OHSulfonate EsterBase (e.g., Pyridine)
ThiolR-SHThiosulfonate EsterBase (e.g., Et₃N)
WaterH₂OSulfonic AcidNeutral, Acidic, or Basic conditions

Logical Relationship of Reactivity

The core reactivity of this compound stems from the electrophilic nature of the sulfonyl sulfur, which is susceptible to attack by a wide range of nucleophiles. The general order of nucleophilicity (and thus, likely reactivity towards the sulfonyl chloride) is:

Thiolates > Amines > Alcohols > Water

This hierarchy governs the chemoselectivity of reactions when multiple nucleophilic functional groups are present in a molecule.

G cluster_nucleophiles Nucleophilic Attack Start This compound Electrophilic Sulfur Amine Primary/Secondary Amine Start->Amine Forms Sulfonamide Alcohol Alcohol Start->Alcohol Forms Sulfonate Ester Thiol Thiol Start->Thiol Forms Thiosulfonate Ester Water Water Start->Water Forms Sulfonic Acid (Hydrolysis) Product_Sulfonamide Sulfonamide (Stable) Amine->Product_Sulfonamide Product_Sulfonate Sulfonate Ester (Good Leaving Group) Alcohol->Product_Sulfonate Product_Thiosulfonate Thiosulfonate Ester Thiol->Product_Thiosulfonate Product_Sulfonic_Acid Sulfonic Acid Water->Product_Sulfonic_Acid

Caption: Key reaction pathways of this compound.

Conclusion

This compound is a versatile electrophilic reagent whose reactivity is governed by the sulfonyl chloride functional group. It is expected to readily undergo nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and reactive sulfonate esters, respectively. These transformations are of significant interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is scarce, its reactivity profile can be confidently predicted based on the well-established principles of sulfonyl chloride chemistry. Proper handling and storage are essential due to its moisture sensitivity and corrosive nature.

References

  • A Novel Reaction of Aromatic Sulfonyl Chlorides and Thiols. Synthetic Communications, 9(3). Available at: [Link][7][8]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. Available at: [Link][13][14]

  • Amines as Nucleophiles. (2021). Chemistry LibreTexts. Available at: [Link]

  • A Novel Reaction of Aromatic Sulfonyl Chlorides and Thiols. (n.d.). Taylor & Francis Online. Retrieved from [Link][8]

  • King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(18), 6660–6666. Available at: [Link][11]

  • Leaving Group Conversions - Sulfonyl Chlorides. (2022). Pearson. Available at: [Link][5]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. American Chemical Society. Available at: [Link][14]

  • King, J. F., & Lee, T. W. S. (1969). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 47(14), 2567-2574. Available at: [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(15), 1707-1714. Available at: [Link]

  • Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. (2022). ChemistryViews. Available at: [Link]

  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2001). Google Patents. Available at: [9]

  • Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube. Available at: [Link][3]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754. Available at: [Link][10]

  • Solved Alcohols react with sulfonyl chlorides to form. (2020). Chegg.com. Available at: [Link][4]

  • Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020). YouTube. Available at: [Link][6]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-210. Available at: [Link][2]

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2007). Organic Process Research & Development, 11(5), 873-876. Available at: [Link][12]

  • Synthesis of 1-methanesulfonyloxy-2-(phenoxy)ethane. (n.d.). PrepChem.com. Retrieved from [Link]

  • Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO-. (n.d.). NJ.gov. Retrieved from [Link][16]

Sources

The Synthetic Versatility of 2-(4-Methylphenoxy)ethanesulfonyl chloride: A Technical Primer for Organic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthetic Landscape with a Novel Reagent

In the vast and ever-evolving landscape of organic synthesis, the strategic design and application of novel reagents are paramount to innovation. This guide introduces "2-(4-Methylphenoxy)ethanesulfonyl chloride," a molecule poised to be a valuable tool in the synthetic chemist's arsenal. While direct literature on this specific compound is nascent, its structural motifs—a reactive sulfonyl chloride, a flexible ethanesulfonyl linker, and an electronically modulated 4-methylphenoxy group—allow us to extrapolate a wide range of potential applications with a high degree of confidence, grounded in the fundamental principles of organic chemistry.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core chemistry of this compound. We will delve into its presumed synthesis, explore its reactivity, and propose a multitude of applications in modern organic synthesis and medicinal chemistry, all while maintaining rigorous scientific integrity.

Molecular Architecture and Physicochemical Profile

The structure of this compound, with the CAS number 3383-76-4, offers a unique combination of functionalities.[1] The electron-donating methyl group on the phenoxy ring subtly influences the reactivity of the entire molecule, while the ethanesulfonyl chloride moiety provides a versatile reactive handle for a variety of transformations.

PropertyPredicted Value/Characteristic
Molecular Formula C9H11ClO3S
Molecular Weight 234.70 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, diethyl ether, and THF. It will likely decompose in the presence of water and alcohols.[2][3]
Reactivity The sulfonyl chloride group is a potent electrophile, susceptible to nucleophilic attack.

Synthesis of this compound

Workflow for the Synthesis of this compound

A 4-Methylphenol B Sodium 4-methylphenoxide A->B NaOH C 2-(4-Methylphenoxy)ethanol B->C 2-Chloroethanol D Sodium 2-(4-methylphenoxy)ethanesulfonate C->D 1. Na2SO3 2. Oxidant (e.g., H2O2) E This compound D->E Thionyl chloride (SOCl2) or PCl5 A This compound C N-substituted-2-(4-methylphenoxy)ethanesulfonamide A->C B Primary or Secondary Amine (R1R2NH) B->C Base Base (e.g., Pyridine, Triethylamine) Base->C A This compound C Intermediate Sulfonamide A->C B Amino alcohol B->C D Sultam C->D Intramolecular Cyclization (e.g., Mitsunobu or base-mediated)

Sources

The Strategic Utility of 2-(4-Methylphenoxy)ethanesulfonyl Chloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Importance of the Sulfonamide Moiety

In the landscape of medicinal chemistry, the sulfonamide functional group holds a privileged position. Its journey from the early days of antibacterial sulfa drugs to its current prevalence in a wide array of therapeutic agents underscores its remarkable versatility. The ability of the sulfonamide group to act as a bioisostere for amides and carboxylic acids, coupled with its unique electronic and hydrogen-bonding properties, has cemented its role as a cornerstone in drug design. At the heart of sulfonamide synthesis lies the sulfonyl chloride, a reactive intermediate that enables the facile introduction of the crucial SO₂ moiety. This guide focuses on a particularly valuable building block: 2-(4-Methylphenoxy)ethanesulfonyl chloride . We will explore its synthesis, reactivity, and strategic applications in the construction of complex, biologically active molecules, with a particular focus on its role in the synthesis of the blockbuster drug, Tamsulosin.

Section 1: Physicochemical Properties and Synthesis of this compound

Core Characteristics
PropertyValue
Chemical Name This compound
Synonyms 2-(p-Tolyloxy)ethanesulfonyl chloride
CAS Number 3383-76-4
Molecular Formula C₉H₁₁ClO₃S
Molecular Weight 234.70 g/mol
Appearance Off-white to pale yellow solid
Storage Conditions Store at 2-8°C, protected from moisture

Note: Some physical properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined empirically.

Synthesis of the Building Block

The synthesis of this compound is a critical first step in its application. While multiple routes to sulfonyl chlorides exist, a common and effective method involves a two-step process starting from p-cresol.

Step 1: Ethoxylation of p-Cresol

The initial step involves the reaction of p-cresol with a suitable two-carbon electrophile, such as 2-chloroethanol, in the presence of a base to form 2-(4-methylphenoxy)ethanol. This Williamson ether synthesis is a robust and well-established transformation.

Step 2: Chlorosulfonylation of 2-(4-methylphenoxy)ethanol

The resulting alcohol is then converted to the target sulfonyl chloride. This is typically achieved by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by oxidative chlorination. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(4-methylphenoxy)ethanol

  • Thionyl chloride (SOCl₂)

  • Acetonitrile (anhydrous)

  • N-Chlorosuccinimide (NCS)

  • Sodium chloride (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

Procedure:

  • To a stirred solution of 2-(4-methylphenoxy)ethanol (1 equivalent) in anhydrous acetonitrile at 0°C, slowly add thionyl chloride (1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (1.5 equivalents) in acetonitrile.

  • Cool the reaction mixture back to 0°C and add the NCS solution dropwise.

  • After the addition is complete, stir the reaction at room temperature for an additional 4-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium chloride.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • The use of anhydrous acetonitrile is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride intermediate and product.

  • The dropwise addition of thionyl chloride and NCS at low temperatures helps to control the exothermic nature of the reactions and minimize the formation of byproducts.

  • The aqueous workup with saturated sodium chloride helps to remove any remaining water-soluble impurities.

Section 2: The Role of this compound in the Synthesis of Tamsulosin

A prime example of the strategic importance of this compound is its application as a key intermediate in the synthesis of Tamsulosin.[1][2][3] Tamsulosin is a selective α₁A adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).

The synthesis of Tamsulosin involves the coupling of two key fragments: the sulfonamide-containing aromatic portion and the phenoxyethylamino side chain. This compound serves as the precursor to the latter.

Reaction with Amines: The Gateway to Sulfonamides

The primary utility of this compound in medicinal chemistry lies in its facile reaction with primary and secondary amines to form stable sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

reaction_workflow reagent1 This compound reaction reagent1->reaction reagent2 Primary or Secondary Amine (R-NH₂ or R₂NH) reagent2->reaction base Base (e.g., Triethylamine, Pyridine) base->reaction product Sulfonamide Derivative byproduct HCl reaction->product reaction->byproduct

Caption: General reaction scheme for sulfonamide synthesis.

Application in the Synthesis of a Tamsulosin Intermediate

In the context of Tamsulosin synthesis, this compound is first reacted with an appropriate amine to construct a key intermediate. For instance, it can be reacted with 2-(2-ethoxyphenoxy)ethylamine to form the corresponding sulfonamide, which is a structural analog of a portion of the Tamsulosin molecule.

A more direct route in some patented syntheses involves the reaction of a precursor amine with this compound to build the core structure of Tamsulosin. The key intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, is a crucial component that is coupled with the side chain derived from our building block.[4][5]

tamsulosin_synthesis start This compound reaction Coupling Reaction start->reaction intermediate1 (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide intermediate1->reaction product Tamsulosin reaction->product

Caption: Simplified workflow for Tamsulosin synthesis.

Section 3: Broader Applications and Future Perspectives

While the synthesis of Tamsulosin is a prominent example, the utility of this compound is not limited to this application. Its structural motif, a phenoxyethanesulfonyl group, can be found in other biologically active molecules. The exploration of its reactions with a diverse range of amines, particularly heterocyclic amines, opens avenues for the creation of novel compound libraries for drug discovery.

The inherent reactivity of the sulfonyl chloride group allows for its participation in a variety of other chemical transformations, further expanding its utility as a versatile building block. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the strategic use of well-defined and reactive building blocks like this compound will remain a critical component of successful drug discovery programs.

References

  • The Chemistry Behind Tamsulosin: Understanding Its Key Precursor. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 19, 2026, from [Link]

  • Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination. (2021). Organic Process Research & Development, 25(7), 1648-1656. [Link]

  • Chemoenzymatic synthesis of Tamsulosin. (2015). Organic & Biomolecular Chemistry, 13(43), 10647-10654. [Link]

  • Gizur, T., Fogassy, E., Bálint, J., Egri, G., Törley, J., Demeter, Á., & Greiner, I. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795. [Link]

  • Process for preparation of tamsulosin and its deriv
  • A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide. (2005). WO2005075415A1.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2-(4-Methylphenoxy)ethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of sulfonamides, a crucial pharmacophore in medicinal chemistry, utilizing the versatile reagent 2-(4-Methylphenoxy)ethanesulfonyl chloride. Moving beyond a simple recitation of steps, this document delves into the rationale behind the experimental design, offering insights into reaction mechanisms, potential challenges, and strategies for optimization. The protocols outlined herein are designed to be robust and adaptable, enabling the synthesis of a diverse library of sulfonamide derivatives for applications in drug discovery and development.

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this scaffold has been integral to the development of drugs for treating various conditions, including bacterial infections, inflammation, and cancer.[1] The enduring appeal of the sulfonamide moiety lies in its ability to act as a bioisostere for other functional groups, its capacity to engage in hydrogen bonding interactions with biological targets, and its favorable physicochemical properties that can enhance drug-like characteristics.[2]

The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This application note focuses on the use of This compound as a versatile building block for the preparation of a diverse range of sulfonamide derivatives. The presence of the phenoxyethyl group offers opportunities for further structural modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

The Reagent: this compound

This compound is a reactive organosulfur compound that serves as an excellent precursor for the introduction of the 2-(4-methylphenoxy)ethanesulfonyl group into a molecule.

PropertyValue
CAS Number 3383-76-4[1]
Molecular Formula C₉H₁₁ClO₃S[1]
Molecular Weight 234.7 g/mol [1]
Appearance (Typically a solid or oil)
Purity ≥95% (as typically supplied)[1]

The reactivity of this compound is centered at the electrophilic sulfur atom of the sulfonyl chloride group. This sulfur atom is susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a stable sulfonamide bond.

General Reaction Scheme and Mechanism

The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and generating a protonated sulfonamide. A base, typically a tertiary amine such as triethylamine or pyridine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

G cluster_reactants Reactants reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary or Secondary Amine (R¹R²NH) amine->intermediate base Base (e.g., Triethylamine) byproduct Triethylammonium Chloride base->byproduct Acid Neutralization solvent Anhydrous Aprotic Solvent (e.g., DCM) product Sulfonamide Product intermediate->product Chloride Elimination

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine. Optimization of reaction conditions may be necessary for specific substrates.

4.1. Materials and Reagents

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous triethylamine (Et₃N) or pyridine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.3. Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 - 1.2 eq) and dissolve it in anhydrous DCM.

  • Addition of Base: Add anhydrous triethylamine (1.5 - 2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Slowly add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL) to remove excess triethylamine, saturated aqueous NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Synthesis of a Diverse Sulfonamide Library

The following table illustrates the application of the general protocol for the synthesis of a variety of sulfonamides using this compound and different amines. The reaction conditions and yields are representative and may vary depending on the specific amine used.

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-phenyl-2-(4-methylphenoxy)ethanesulfonamide1285
2BenzylamineN-benzyl-2-(4-methylphenoxy)ethanesulfonamide892
3Morpholine4-(2-(4-methylphenoxy)ethylsulfonyl)morpholine695
4Piperidine1-(2-(4-methylphenoxy)ethylsulfonyl)piperidine693
5CyclohexylamineN-cyclohexyl-2-(4-methylphenoxy)ethanesulfonamide1088

Characterization of Sulfonamides

The synthesized sulfonamides should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton of the sulfonamide N-H group typically appears as a singlet in the ¹H NMR spectrum.[4]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The characteristic S=O stretching vibrations of the sulfonyl group appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

Troubleshooting and Scientific Insights

  • Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous, as sulfonyl chlorides are sensitive to hydrolysis. Increasing the reaction temperature or using a more polar aprotic solvent like acetonitrile may improve the reaction rate.

  • Side Reactions: The primary side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This can be minimized by using anhydrous conditions and adding the sulfonyl chloride solution slowly to the reaction mixture.

  • Purification Challenges: If the product is difficult to purify, consider using an alternative work-up procedure or a different chromatographic system. In some cases, recrystallization may be an effective purification method.

Safety Precautions

  • Sulfonyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic, especially during the addition of the sulfonyl chloride. It is important to control the rate of addition and maintain a low temperature.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of sulfonamides using this compound. By understanding the underlying chemical principles and potential challenges, researchers can effectively utilize this methodology to generate a diverse range of sulfonamide derivatives for their drug discovery and development programs. The versatility of this approach, coupled with the established importance of the sulfonamide scaffold, makes it a valuable tool in the arsenal of the modern medicinal chemist.

References

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11667, Ethanesulfonyl chloride. Retrieved from [Link]

  • De Luca, L., & Giacomelli, G. (2008). A facile and convenient synthesis of sulfonamides directly from sulfonic acids. The Journal of Organic Chemistry, 73(10), 3967–3969.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A simple and efficient one-pot synthesis of sulfonamides from thiols in the presence of H₂O₂/SOCl₂. The Journal of Organic Chemistry, 74(24), 9287–9291.
  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1265-1273.
  • Willis, M. C. (2016). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of N-Substituted 2-(4-Methylphenoxy)ethanesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-(4-Methylphenoxy)ethanesulfonyl Moiety in Medicinal Chemistry

The synthesis of sulfonamides is a cornerstone of modern drug discovery and development. The sulfonamide functional group is a bioisostere of amides and carboxylic acids, offering similar geometric properties while providing distinct physicochemical characteristics such as improved hydrolytic stability, increased polar surface area, and additional hydrogen bonding capabilities.[1] These attributes can lead to significant enhancements in binding affinity and pharmacokinetic profiles. Among the vast array of sulfonyl chlorides utilized for this purpose, 2-(4-Methylphenoxy)ethanesulfonyl chloride serves as a versatile building block for introducing a flexible aryloxy-alkyl chain into target molecules. This specific structural motif is of considerable interest to researchers and drug development professionals as it allows for fine-tuning of properties like lipophilicity and conformational flexibility, which are critical for optimizing a compound's interaction with biological targets and its overall druglikeness. The resulting N-substituted 2-(4-methylphenoxy)ethanesulfonamides have been incorporated into molecules investigated for a range of therapeutic applications, including oncology and the treatment of neurological disorders.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with primary and secondary amines. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Reaction Principles and Mechanism

The formation of a sulfonamide from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.

The Causality Behind the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacking the electron-deficient sulfur atom of the sulfonyl chloride. The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate then collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion, which is a good leaving group.

  • Proton Transfer: The resulting sulfonamide is protonated. A base, typically a tertiary amine like triethylamine or pyridine, is crucial at this stage. It deprotonates the nitrogen atom, neutralizing the generated hydrochloric acid (HCl) in situ.[4] This step is critical because, in the absence of a base, the HCl byproduct would protonate the starting amine, rendering it non-nucleophilic and effectively quenching the reaction.

The general reaction scheme is depicted below:

Caption: General reaction for sulfonamide synthesis.

Key Differences in Reactivity: Primary vs. Secondary Amines

While both primary and secondary amines react readily, there are nuances to consider:

  • Steric Hindrance: Secondary amines, being more sterically hindered than their primary counterparts, may exhibit slower reaction rates. This can sometimes be overcome by extending the reaction time or slightly increasing the reaction temperature.

  • Acidity of the Product: The sulfonamide product derived from a primary amine still possesses an acidic N-H proton. This property can be exploited during aqueous workup, as the product will be soluble in basic solutions (e.g., aqueous NaOH), allowing for separation from non-acidic impurities. In contrast, the sulfonamide product from a secondary amine lacks this acidic proton and will remain in the organic layer.[5]

Experimental Protocols

The following protocols are designed to be robust and broadly applicable for the synthesis of a diverse range of N-substituted 2-(4-methylphenoxy)ethanesulfonamides.

Safety Precautions
  • Sulfonyl Chlorides: this compound, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound. It is a lachrymator and can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Solvents and Reagents: Dichloromethane (DCM) is a suspected carcinogen. Pyridine and triethylamine are flammable and toxic. Handle all chemicals with care, adhering to standard laboratory safety procedures.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol details a standard method using conventional heating.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Anhydrous Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the sulfonyl chloride).

  • Base Addition: Add anhydrous triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 12-24 hours.

  • Monitoring: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexanes. The product should be less polar than the starting amine.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash successively with 1M HCl (2x, to remove excess triethylamine), saturated aqueous NaHCO₃ solution (1x), and finally with brine (1x).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-benzyl-2-(4-methylphenoxy)ethanesulfonamide.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

The procedure is similar to that for primary amines, with slight modifications to account for potentially slower reactivity.

Materials:

  • As listed in Protocol 1, with the secondary amine (e.g., Morpholine) replacing the primary amine.

Procedure:

  • Follow steps 1-4 as described in Protocol 1, using the secondary amine (1.1 eq).

  • Reaction Progression: After the addition of the sulfonyl chloride, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 18-36 hours. If the reaction is sluggish, gentle heating to 40 °C (reflux in DCM) can be applied.

  • Monitoring: Monitor the reaction by TLC as described previously.

  • Work-up:

    • Perform the work-up as described in Protocol 1 (steps 7a-7c).

    • Note: The sulfonamide product from a secondary amine is not acidic and will not be extracted into a basic aqueous solution. This distinction is important if an acid/base extraction is considered for purification.

  • Drying, Concentration, and Purification: Follow steps 8 and 9 from Protocol 1 to isolate the pure N-morpholinyl-2-(4-methylphenoxy)ethanesulfonamide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve amine in anhydrous DCM prep2 Add base (e.g., Et3N) prep1->prep2 prep3 Cool to 0°C prep2->prep3 reac1 Dropwise add sulfonyl chloride solution prep3->reac1 reac2 Stir at 0°C, then warm to RT reac1->reac2 reac3 Monitor by TLC reac2->reac3 work1 Quench with H₂O reac3->work1 Reaction Complete work2 Extract with DCM work1->work2 work3 Wash organic layer (HCl, NaHCO₃, Brine) work2->work3 work4 Dry (MgSO₄) & Concentrate work3->work4 purify Purify (Chromatography or Recrystallization) work4->purify

Caption: Experimental workflow for sulfonamide synthesis.

Data Presentation: Summary of Reaction Parameters

ParameterReaction with Primary AmineReaction with Secondary AmineRationale & Field Insights
Amine Stoichiometry 1.0 - 1.2 equivalents1.0 - 1.2 equivalentsA slight excess of the amine ensures complete consumption of the more valuable sulfonyl chloride.
Base Stoichiometry 1.5 - 2.0 equivalents1.5 - 2.0 equivalentsSufficient base is required to neutralize the generated HCl and act as a catalyst.[4]
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature (or 40°C)Initial cooling manages the exotherm. Gentle heating may be needed for less reactive or sterically hindered secondary amines.
Typical Reaction Time 12 - 24 hours18 - 36 hoursSecondary amines often react more slowly due to increased steric bulk around the nitrogen atom.
Work-up Distinction Product is acidic (N-H)Product is non-acidicThe N-H proton on the primary sulfonamide allows for purification via basic extraction if necessary.[5]
Purification Column Chromatography or RecrystallizationColumn Chromatography or RecrystallizationBoth methods are effective. Recrystallization is often preferred for large-scale synthesis if a suitable solvent system is found.

Applications in Drug Discovery

The this compound scaffold is a valuable tool for accessing novel chemical entities with therapeutic potential. The resulting sulfonamides can be further elaborated or used as final compounds in drug discovery campaigns. For instance, derivatives incorporating this moiety have been explored in the development of novel antitumor agents. The flexibility of the ethoxy linker combined with the substituted phenoxy group allows for optimal positioning of the molecule within the binding pocket of a target protein, potentially leading to enhanced potency and selectivity. The synthesis of various N-substituted sulfonamides is a key strategy in generating libraries of compounds for high-throughput screening and lead optimization.[6]

References

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Chemguide. Reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • Filo. (2022). Amine on reaction with arylsulphonyl chloride forms sulphonamide which is... Available at: [Link]

  • YouTube. (2023). Reaction Amines With Aryl Sulphonyl Chloride. Available at: [Link]

  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Galal, H. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research. Available at: [Link]

  • PubChem. N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide. Available at: [Link]

  • PubChem. US10202360, Example 116. Available at: [Link]

  • PubChem. US10202360, Example 30. Available at: [Link]

  • Patil, B. S., et al. (2010). Synthesis, characterization and antimicrobial studies of 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[4][7][8] triazolo-3-ones and their corresponding sulfones. European Journal of Medicinal Chemistry. Available at: [Link]

  • Varshney, M. (2018). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. Available at: [Link]

  • PubChem. N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide. Available at: [Link]

  • Tsavaris, N., et al. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available at: [Link]

  • Organic Syntheses. Methanesulfonyl chloride. Available at: [Link]

  • Organic Syntheses. Methanesulfonyl chloride. Available at: [Link]

  • Organic Syntheses. Methanesulfinyl Chloride. Available at: [Link]

  • NIH. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

  • ResearchGate. Oxidative reactions of arenesulfonyl chlorides with tertiary alkyl amines. Available at: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

  • NIH. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Available at: [Link]

  • NIH. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Available at: [Link]

  • PubMed. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Available at: [Link]

  • PubChem. 2-(Phenylmethoxy)ethanesulfonamide. Available at: [Link]

Sources

The Mpt Group: A Versatile Protecting Strategy for Amines with Unique Deprotection Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials development, the judicious protection and deprotection of amine functionalities is a cornerstone of success. The ideal protecting group should be easily introduced, robust under a wide range of reaction conditions, and readily cleaved under mild and specific conditions that leave other functional groups unscathed. While numerous amine protecting groups exist, the sulfonamide linkage offers exceptional stability, a feature that can be both a blessing and a curse.[1] The challenge often lies in the harsh conditions required for their removal.

This application note introduces 2-(4-Methylphenoxy)ethanesulfonyl chloride (Mpt-Cl) as a versatile reagent for the protection of primary and secondary amines. The resulting Mpt-sulfonamide combines the high stability characteristic of sulfonamides with unique deprotection pathways stemming from the engineered β-phenoxy ether linkage. We will provide a comprehensive overview of the Mpt-group, including its synthesis, protocols for the protection of amines, and detailed methodologies for its chemoselective cleavage.

The Mpt Protecting Group: Design and Rationale

The Mpt-group is analogous in structure to the well-known 2-(trimethylsilyl)ethanesulfonyl (SES) group, but with a key modification: the replacement of the trimethylsilyl moiety with a 4-methylphenoxy (p-tolyloxy) group. This substitution imparts distinct electronic and reactivity characteristics, offering a nuanced alternative to existing sulfonyl-based protecting groups like tosyl (Ts), mesyl (Ms), and SES.

The core strengths of the Mpt-group are envisioned as:

  • High Stability: The sulfonamide bond is inherently resistant to a broad spectrum of reagents and reaction conditions, including acidic and basic hydrolysis, and many organometallic reagents.[1]

  • Orthogonality: The unique deprotection conditions for the Mpt-group, particularly those targeting the ether linkage, allow for its selective removal in the presence of other common protecting groups.

  • Tunable Reactivity: The electronic nature of the aryloxy ring can be modified to fine-tune the stability and cleavage kinetics of the protecting group, although this application note focuses on the 4-methylphenoxy variant.

Synthesis of this compound (Mpt-Cl)

The synthesis of Mpt-Cl can be achieved through a two-step sequence starting from readily available 4-methylphenol (p-cresol). The proposed synthesis is based on established methods for the preparation of related sulfonyl chlorides.

Workflow for the Synthesis of Mpt-Cl

cluster_0 Step 1: Synthesis of 2-(4-Methylphenoxy)ethanethiol cluster_1 Step 2: Oxidative Chlorination A 4-Methylphenol D 2-(4-Methylphenoxy)ethanethiol A->D Williamson Ether Synthesis B 2-Chloroethanethiol B->D C Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) C->D E 2-(4-Methylphenoxy)ethanethiol H This compound (Mpt-Cl) E->H Oxidative Chlorination F Chlorine (Cl2) or Trichloroisocyanuric Acid (TCCA) F->H G Solvent (e.g., Acetonitrile/Water) G->H cluster_0 Protection of a Primary Amine A Primary Amine (R-NH2) D Mpt-protected Amine A->D Sulfonylation B Mpt-Cl B->D C Base (e.g., Triethylamine, Pyridine) Solvent (e.g., CH2Cl2, THF) C->D cluster_0 Reductive Deprotection of Mpt-Amine A Mpt-protected Amine D Free Amine A->D Reductive Cleavage B Samarium Iodide (SmI2) Co-solvent (e.g., THF/DMPU) B->D C Proton Source (e.g., H2O, MeOH) C->D cluster_0 Acid-Mediated Deprotection of Mpt-Amine A Mpt-protected Amine C Unstable Intermediate A->C Ether Cleavage B Strong Acid (e.g., HBr, HI) Solvent (e.g., Acetic Acid, Dioxane) B->C D Free Amine C->D Fragmentation

Sources

Application Notes and Protocols for the Deprotection of p-Toluenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Challenge of p-Toluenesulfonamides in Amine Protection

In the landscape of multistep organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic protection and deprotection of functional groups is paramount. The p-toluenesulfonyl group (tosyl, Ts), a derivative of p-toluenesulfonic acid, is a widely employed protecting group for primary and secondary amines due to the exceptional stability of the resulting p-toluenesulfonamides (tosylamides).[1][2] This stability, however, presents a significant challenge when the time comes for its removal. The robust nature of the N-S bond in tosylamides often necessitates harsh deprotection conditions, which can be incompatible with sensitive functional groups present in complex molecules.[3]

This guide provides a comprehensive overview of the primary strategies for the deprotection of p-toluenesulfonamides, with a focus on elucidating the underlying mechanisms and providing detailed, field-tested protocols. We will explore both acidic hydrolysis and reductive cleavage methods, offering researchers the knowledge to select and execute the optimal deprotection strategy for their specific synthetic challenges.

Mechanistic Overview: Cleavage of the N-S Bond

The deprotection of p-toluenesulfonamides hinges on the cleavage of the nitrogen-sulfur bond. The two principal mechanistic pathways to achieve this are acid-catalyzed hydrolysis and reductive cleavage.

Acid-Catalyzed Hydrolysis

Under strong acidic conditions, the sulfonamide nitrogen is protonated, rendering the sulfur atom more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction medium. This process typically requires high temperatures and a significant excess of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or hydrobromic acid.[3][4] The reaction proceeds via an N-S bond cleavage, releasing the free amine and the corresponding sulfonic acid.[3]

G cluster_acid Acid-Catalyzed Hydrolysis Sulfonamide Sulfonamide Protonated_Sulfonamide Protonated Sulfonamide Sulfonamide->Protonated_Sulfonamide + H+ Cleavage_Products Amine + p-Toluenesulfonic Acid Protonated_Sulfonamide->Cleavage_Products + H2O - H+

Figure 1: General workflow for acid-catalyzed sulfonamide deprotection.

Reductive Cleavage

Reductive cleavage methods employ electron-donating reagents to break the N-S bond. These methods are often milder than acidic hydrolysis and can be more suitable for substrates with acid-labile functional groups. Common reductive systems include dissolving metals (e.g., sodium in liquid ammonia), low-valent titanium reagents, and samarium(II) iodide.[5][6][7] The mechanism generally involves single-electron transfer (SET) from the reducing agent to the sulfonamide, leading to the formation of a radical anion which then fragments to yield the deprotected amine.

G cluster_reductive Reductive Cleavage Sulfonamide Sulfonamide Radical_Anion Sulfonamide Radical Anion Sulfonamide->Radical_Anion + e- (reductant) Cleavage_Products Amine + Sulfinate Radical_Anion->Cleavage_Products Fragmentation

Figure 2: General workflow for reductive sulfonamide deprotection.

Comparative Analysis of Deprotection Methods

The choice between acidic hydrolysis and reductive cleavage is dictated by the substrate's functional group tolerance and the desired reaction conditions.

FeatureAcidic HydrolysisReductive Cleavage
Reagents Strong acids (TfOH, HBr/AcOH)Dissolving metals, SmI₂, Low-valent Ti
Conditions Often harsh, high temperaturesGenerally milder, low to ambient temperatures
Advantages Simple reagents, effective for certain substratesHigh functional group tolerance, mild conditions
Disadvantages Incompatible with acid-labile groupsRequires inert atmosphere, specialized reagents
Byproducts Sulfonic acidsSulfinates, metal salts

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Acidic Deprotection using Trifluoromethanesulfonic Acid (TfOH)

This method is particularly effective for the deprotection of N-arylsulfonamides.[4]

Materials:

  • N-aryl-p-toluenesulfonamide

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N-aryl-p-toluenesulfonamide (1.0 equiv) in a minimal amount of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (2.0-5.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation:

  • Monitor the disappearance of the starting material and the appearance of the product spot on TLC.

  • Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reductive Deprotection using Samarium(II) Iodide (SmI₂)

This is a mild and effective method for the deprotection of a wide range of tosylamides, including those with sensitive functional groups.[7][8]

Materials:

  • p-Toluenesulfonamide

  • Samarium(II) iodide solution (0.1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • An amine (e.g., triethylamine) and water

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

  • Sodium sulfate or magnesium sulfate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the p-toluenesulfonamide (1.0 equiv) in anhydrous THF.

  • Add the amine (2.0 equiv) and water (2.0 equiv) to the solution.

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add the samarium(II) iodide solution dropwise until the characteristic deep blue color persists.

  • Stir the reaction at -78 °C for 15-60 minutes, monitoring the reaction progress by TLC or LC-MS.

  • Quench the reaction by adding saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation:

  • The persistence of the blue color of SmI₂ indicates an excess of the reducing agent.

  • Monitor the reaction by TLC for the consumption of the starting material.

  • Characterize the final product using standard analytical techniques (NMR, MS).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction (Acidic Deprotection) Insufficient acid or reaction time/temperature.Increase the equivalents of TfOH, prolong the reaction time, or gently heat the reaction mixture.
Side product formation (Acidic Deprotection) Acid-labile functional groups are present.Consider a milder reductive deprotection method.
Incomplete reaction (Reductive Deprotection) Insufficient reducing agent; poor quality SmI₂.Add more SmI₂ solution until the blue color persists. Ensure the SmI₂ is freshly prepared or properly stored.
Low yield Product volatility or water solubility.Use care during workup and extraction; consider back-extraction of the aqueous layers.

Conclusion

The deprotection of p-toluenesulfonamides is a critical transformation in organic synthesis. The choice of method, whether acidic hydrolysis or reductive cleavage, must be carefully considered based on the specific substrate and the overall synthetic strategy. By understanding the underlying mechanisms and following robust protocols, researchers can effectively liberate protected amines and advance their synthetic endeavors. This guide provides a solid foundation for navigating the challenges associated with this important deprotection reaction.

References

  • Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]

  • Dahlén, A., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic letters, 11(3), 503–506. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Various Authors. p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

  • Moseley, J. D., & Gilday, J. P. (2009). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Various Authors. Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. ResearchGate. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]

  • PubChem. p-Toluenesulfonamide. [Link]

Sources

The Strategic Application of 2-(4-Methylphenoxy)ethanesulfonyl Chloride in the Synthesis of Bioactive Heterocycles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of 2-(4-Methylphenoxy)ethanesulfonyl chloride as a key reagent in the synthesis of biologically active heterocyclic compounds. Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles, strategic considerations for reaction design, and detailed methodologies to empower innovation in the synthesis of novel therapeutic agents.

Introduction: The Enduring Importance of Sulfonamide-Containing Heterocycles

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] Within this broad class, molecules incorporating a sulfonamide moiety (R-SO₂NR'R'') have garnered significant attention since the discovery of antibacterial sulfa drugs.[2][3] The sulfonamide group is a versatile pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and its incorporation into heterocyclic scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] The synthesis of novel sulfonamide-containing heterocycles remains a vibrant area of research, with applications in the development of anticancer, antiviral, anti-inflammatory, and other therapeutic agents.[2][4][5]

The reagent of focus, this compound, offers a unique structural motif that combines a flexible ethylsulfonyl chloride core with a p-tolyloxy group. This combination provides a valuable building block for introducing specific steric and electronic properties into target molecules, potentially enhancing their biological activity and selectivity.

Properties and Handling of this compound

A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3383-76-4[6]
Molecular Formula C₉H₁₁ClO₃S[6][7]
Molecular Weight 234.7 g/mol [6]
Synonyms 2-(p-Tolyloxy)ethanesulfonyl chloride[6]
Storage Conditions Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years).[7]

Safety and Handling Precautions:

Sulfonyl chlorides as a class are reactive and moisture-sensitive compounds that require careful handling.[8] While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for similar sulfonyl chlorides include:

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[8][9]

  • Moisture Sensitivity: The sulfonyl chloride group is susceptible to hydrolysis to the corresponding sulfonic acid. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware to prevent decomposition.[8]

  • Reactivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[8][9] They react exothermically with nucleophiles such as water, alcohols, and amines.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like water, strong bases, and oxidizing agents.[7][8]

Core Synthetic Application: The Synthesis of N-Substituted Sulfonamides

The primary application of this compound in the synthesis of bioactive heterocycles is the formation of sulfonamides. This reaction proceeds via a well-established nucleophilic acyl substitution mechanism.

General Reaction Mechanism

The lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group, resulting in the formation of a stable sulfonamide bond. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.

Caption: General mechanism for sulfonamide synthesis.

Causality Behind Experimental Choices

The success of the sulfonylation reaction hinges on several key experimental parameters:

  • Choice of Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is commonly employed. The base serves to scavenge the HCl produced, preventing the protonation of the starting amine which would render it non-nucleophilic. An excess of the amine substrate can sometimes be used as both the nucleophile and the base.

  • Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal to prevent hydrolysis of the sulfonyl chloride. The choice of solvent can also influence reaction rates and solubility of reactants and products.

  • Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

  • Workup Procedure: A typical aqueous workup involves washing with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove any unreacted starting material and acidic byproducts.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted sulfonamides using this compound.

Protocol 1: Standard Synthesis of a Sulfonamide from a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine) (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a solution of the primary amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add triethylamine (1.5 eq).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure sulfonamide.

Standard Sulfonamide Synthesis Workflow start Dissolve Amine and Base in Anhydrous DCM cool Cool to 0 °C start->cool add_sulfonyl_chloride Dropwise Addition of this compound cool->add_sulfonyl_chloride react Warm to RT and Stir (4-12h) add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Acid, Base, Brine Washes) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Pure N-Substituted Sulfonamide purify->product

Caption: Workflow for standard sulfonamide synthesis.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.

Materials:

  • This compound (1.0 eq)

  • Heterocyclic amine (e.g., aminopyridine, aminothiazole) (1.0 eq)

  • Pyridine (as both base and solvent)

  • Microwave synthesizer with sealed reaction vessels

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add the heterocyclic amine (1.0 eq) and this compound (1.0 eq) to pyridine.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).

  • Cooling and Workup: After the reaction is complete, cool the vessel to room temperature. Remove the pyridine under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Application in the Synthesis of Bioactive Heterocycles: Case Studies

While specific examples in the peer-reviewed literature detailing the synthesis of bioactive heterocycles directly from this compound are emerging, the structural motif is present in compounds with demonstrated biological activity. The following are representative examples of how this reagent could be employed to generate valuable heterocyclic scaffolds.

Synthesis of Substituted Thiazoles

Thiazole-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties. A potential synthetic route to novel N-(thiazol-2-yl)sulfonamides could involve the reaction of 2-aminothiazole derivatives with this compound.

Hypothetical Example: The synthesis of N-(4-phenylthiazol-2-yl)-2-(4-methylphenoxy)ethanesulfonamide.

Sources

Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 2-(4-Methylphenoxy)ethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-tested guide for the large-scale laboratory synthesis of 2-(4-Methylphenoxy)ethanesulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical agents. Moving beyond a simple recitation of steps, this guide elucidates the chemical rationale behind the chosen synthetic strategy, addresses critical safety and handling protocols for hazardous reagents, and outlines key considerations for process optimization and scale-up. The protocols described herein are designed to be self-validating, ensuring robustness, reproducibility, and high purity of the final product.

Introduction and Strategic Overview

This compound is a valuable bifunctional molecule, incorporating an aromatic ether and a reactive sulfonyl chloride moiety. Its utility as a building block stems from the ability of the sulfonyl chloride group to react readily with a variety of nucleophiles (amines, alcohols, etc.) to form stable sulfonamides, sulfonates, and other derivatives. While numerous routes can be envisioned for its synthesis, a robust and scalable strategy is paramount for meeting the demands of drug development and commercial production.

The synthetic approach detailed here is a two-part strategy designed for efficiency and scalability. It begins with the formation of a stable, water-soluble sulfonate salt via a Williamson ether synthesis, followed by a controlled conversion to the final sulfonyl chloride product. This method avoids the direct handling of volatile and odorous thiols and leverages readily available, cost-effective starting materials.

Logical Workflow of the Synthesis

The overall process is designed to isolate a stable intermediate before proceeding to the more hazardous final step, a critical consideration for large-scale operations.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A p-Cresol + NaOH (Deprotonation) B Sodium 2-chloroethanesulfonate (Nucleophilic Substitution) A->B Williamson Ether Synthesis C Sodium 2-(4-methylphenoxy)ethanesulfonate (Stable Intermediate) B->C Isolation & Purification D Sodium 2-(4-methylphenoxy)ethanesulfonate C->D Transfer to Part B E Thionyl Chloride (SOCl₂) (Chlorination) D->E Anhydrous Conditions F This compound (Final Product) E->F Purification (Distillation)

Caption: Overall workflow for the two-part synthesis.

Expertise & Experience: Causality Behind Experimental Choices

Choice of Synthetic Route

The selection of a two-step process proceeding through a sodium sulfonate intermediate is deliberate.

  • Scalability and Safety: Sodium 2-(4-methylphenoxy)ethanesulfonate is a stable, non-volatile solid. Synthesizing and isolating this intermediate in Part A allows for a convenient stopping point and simplifies material handling. It decouples the aqueous chemistry of the ether synthesis from the moisture-sensitive chemistry of the chlorination step, minimizing the risk of violent reactions and byproduct formation.

  • Purity and Control: Isolating the intermediate allows for its purification prior to the final, more sensitive step. This ensures that impurities from Part A are not carried forward, which could complicate the final purification and reduce the overall yield and quality of the sulfonyl chloride.

  • Reagent Selection: Thionyl chloride (SOCl₂) is chosen as the chlorinating agent over alternatives like phosphorus pentachloride or chlorosulfonic acid due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).[1] In a well-ventilated system equipped with a scrubber, these gaseous byproducts are easily removed from the reaction mixture, driving the reaction to completion and simplifying the workup.

Critical Process Parameters
  • Anhydrous Conditions (Part B): The success of the chlorination step is critically dependent on the exclusion of water. Thionyl chloride reacts violently and exothermically with water to produce corrosive HCl and SO₂ gas.[2][3] Furthermore, any moisture present will hydrolyze the desired sulfonyl chloride product back to the sulfonic acid, severely impacting yield. Therefore, all glassware must be oven- or flame-dried, and reagents and solvents must be certified anhydrous.

  • Temperature Control: The reaction of sulfonic acids/salts with thionyl chloride requires heating to proceed at a reasonable rate.[1] However, excessive temperatures can lead to decomposition of the product.[1] Careful monitoring and control of the reaction temperature are essential for maximizing yield and minimizing the formation of charred byproducts.

  • Reagent Stoichiometry: An excess of thionyl chloride is used to ensure complete conversion of the sulfonate salt and to act as a solvent for the reaction. This is a common strategy in similar preparations.[1]

Trustworthiness: Process Safety & Hazard Management

The large-scale synthesis of this compound involves the use of hazardous materials, most notably thionyl chloride. A thorough understanding and mitigation of these risks are non-negotiable.

Reagent Hazard Analysis
ReagentCAS NumberKey HazardsRecommended Handling Practices
Thionyl Chloride 7719-09-7Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water. Lachrymator.[3][4]Must be handled in a well-maintained chemical fume hood. Use a dedicated, dry apparatus. Wear a face shield, safety goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[2][5] Keep away from water and basic solutions.
p-Cresol 106-44-5Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.Handle in a fume hood. Wear standard PPE, including gloves and safety glasses. Avoid inhalation of dust or vapors.
Sodium Hydroxide 1310-73-2Causes severe skin burns and eye damage. Corrosive.Wear appropriate PPE. When making solutions, always add NaOH slowly to water, never the other way around, to control the exothermic dissolution.
Hydrogen Chloride (gas) 7647-01-0Toxic if inhaled. Causes severe skin burns and eye damage. (Byproduct of Part B).Reaction must be vented through a gas scrubber containing a basic solution (e.g., NaOH) to neutralize the acidic gas before release.
Sulfur Dioxide (gas) 7446-09-5Toxic if inhaled. Causes serious eye irritation. (Byproduct of Part B).Reaction must be vented through a gas scrubber containing a basic solution (e.g., NaOH) to neutralize the acidic gas before release.
Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All operations, especially those involving thionyl chloride, must be conducted in a certified chemical fume hood with a demonstrated face velocity of at least 100 ft/min.

  • Gas Scrubbing: The reaction vessel for Part B must be equipped with a gas outlet leading to a scrubber filled with a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

  • Personal Protective Equipment: At a minimum, personnel must wear a flame-resistant lab coat, splash-proof chemical goggles, a full-face shield, and appropriate chemical-resistant gloves. For large-scale operations involving thionyl chloride, a self-contained breathing apparatus (SCBA) should be readily available for emergency situations.[4][6]

Detailed Experimental Protocols

Part A: Synthesis of Sodium 2-(4-methylphenoxy)ethanesulfonate

1. Reagents and Equipment:

  • Round-bottom flask (appropriate for scale, e.g., 5 L) equipped with a mechanical stirrer, reflux condenser, and addition funnel.

  • p-Cresol

  • Sodium hydroxide (pellets)

  • Sodium 2-chloroethanesulfonate

  • Deionized water

  • Isopropanol

2. Step-by-Step Procedure:

  • Preparation of Sodium p-Cresolate: In the round-bottom flask, dissolve sodium hydroxide (1.1 eq) in deionized water. To this stirred solution, add p-cresol (1.0 eq) portion-wise. The mixture will warm up; allow it to stir until a clear, homogeneous solution is formed.

  • Ether Synthesis: In a separate vessel, dissolve sodium 2-chloroethanesulfonate (1.05 eq) in a minimum amount of warm deionized water.

  • Add the sulfonate solution to the sodium p-cresolate solution via the addition funnel over 30 minutes.

  • Reaction: Heat the combined mixture to reflux (approx. 100-105 °C) and maintain reflux for 12-18 hours. Monitor the reaction progress by TLC or HPLC if desired.

  • Isolation: After cooling to room temperature, the product may begin to crystallize. Cool the mixture further in an ice bath to 0-5 °C for 2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold isopropanol to remove any unreacted p-cresol and inorganic salts.

  • Drying: Dry the white, crystalline solid in a vacuum oven at 80-90 °C until a constant weight is achieved. This step is critical to ensure the material is anhydrous for Part B. A yield of 80-90% is expected.

Part B: Synthesis of this compound

1. Reagents and Equipment:

  • Anhydrous, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with gas outlet to a scrubber), and a thermometer.

  • Heating mantle.

  • Vacuum distillation apparatus.

  • Anhydrous Sodium 2-(4-methylphenoxy)ethanesulfonate (from Part A).

  • Thionyl chloride (SOCl₂).

  • N,N-Dimethylformamide (DMF, catalytic amount).

2. Reaction Mechanism Visualization:

Caption: Proposed mechanism for the conversion of the sulfonate salt.

3. Step-by-Step Procedure:

  • Setup: Assemble the dry three-necked flask with the stirrer, condenser, and thermometer. Ensure the gas outlet from the condenser is securely connected to a caustic scrubber. The entire apparatus should be under an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: Charge the flask with the anhydrous sodium 2-(4-methylphenoxy)ethanesulfonate (1.0 eq) from Part A. Add thionyl chloride (3.0 - 4.0 eq). The thionyl chloride acts as both reagent and solvent.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 0.05 eq). This is known to facilitate the conversion of acids/salts to their corresponding chlorides.

  • Reaction: With gentle stirring, slowly heat the mixture to 75-80 °C. Vigorous gas evolution (SO₂ and HCl) will be observed. Maintain this temperature for 4-6 hours, or until gas evolution ceases. The reaction mixture should become a clearer, slightly colored solution.[1]

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. The excess thionyl chloride must be removed before product isolation. This can be done by distillation at atmospheric pressure (b.p. of SOCl₂ ≈ 76 °C).

  • Purification: Once the bulk of the thionyl chloride is removed, assemble the apparatus for vacuum distillation. The product is a high-boiling liquid. Purify the crude residue by distillation under high vacuum. The flask should not be heated excessively to avoid decomposition.[1]

  • Product Collection: Collect the fraction corresponding to this compound as a colorless to pale yellow oil. A yield of 70-85% is expected for this step. Store the final product under an inert atmosphere in a tightly sealed container, protected from moisture.

References

  • Zheng, Y., et al. (2022). Sulfonyl Chlorides as Thiol Surrogates for Carbon-Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. The Journal of Organic Chemistry. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]

  • International Labour Organization. (2021). International Chemical Safety Cards (ICSC): Thionyl Chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. [Link]

  • Snieckus, V., et al. (1953). Methanesulfonyl Chloride. Organic Syntheses. [Link]

  • Kulesza, R. J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

Sources

Application Notes & Protocols: Leveraging 2-(4-Methylphenoxy)ethanesulfonyl chloride for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fast-paced environment of modern drug discovery, the ability to rapidly synthesize and screen diverse libraries of compounds is a cornerstone of identifying novel therapeutic agents. Parallel synthesis has emerged as an indispensable strategy, enabling the simultaneous creation of numerous analogs from a common chemical scaffold.[1] This document provides comprehensive application notes and detailed protocols for the strategic use of 2-(4-methylphenoxy)ethanesulfonyl chloride, a versatile building block, in the parallel synthesis of sulfonamide libraries. Sulfonamides are a critical class of compounds with a wide spectrum of biological activities, making them a frequent target in medicinal chemistry programs.[2] These protocols are designed for researchers, scientists, and drug development professionals to facilitate high-throughput synthesis and accelerate the hit-to-lead optimization process.

Introduction: The Strategic Advantage of this compound in Parallel Synthesis

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a significant number of marketed drugs.[2] Its prevalence is due to its ability to act as a bioisostere for amides, offering improved metabolic stability and unique hydrogen bonding capabilities.[3] The traditional and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5]

This compound offers several distinct advantages as a building block in parallel synthesis for drug discovery:

  • Structural Diversity: The core structure allows for the introduction of a phenoxy-ethyl motif, which can be further modified or can itself contribute to favorable pharmacokinetic properties.

  • Reactive Handle: The sulfonyl chloride group is a highly reactive electrophile, facilitating efficient and often high-yielding coupling reactions with a wide array of nucleophilic amines under mild conditions.[6] This high reactivity is crucial for the success of parallel synthesis, where robust and reliable reactions are paramount.[7]

  • Versatility in Library Design: By reacting this compound with a diverse collection of primary and secondary amines, researchers can rapidly generate large and structurally varied compound libraries. This diversity is essential for exploring the structure-activity relationship (SAR) of a target.[8]

Parallel synthesis platforms, often utilizing 24- or 96-well plate formats, are ideally suited for this type of library generation, allowing for the simultaneous execution of numerous reactions under varied conditions.[7]

Reaction Principle: Sulfonamide Formation

The core chemical transformation is the nucleophilic substitution reaction between this compound and a primary or secondary amine. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable sulfonamide bond.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrogen chloride (HCl) generated during the reaction.[4] The choice of solvent is also critical, with aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile being commonly employed.

Experimental Protocols for Parallel Synthesis

This section details a step-by-step protocol for the parallel synthesis of a 96-compound sulfonamide library using this compound and a diverse set of primary and secondary amines in a 96-well plate format.

Materials and Reagents
ReagentSupplierGrade
This compoundCommercial Source>95% Purity
Amine Library (96 diverse primary/secondary)Commercial Source>95% Purity
Triethylamine (TEA)Commercial SourceAnhydrous, >99.5%
Dichloromethane (DCM)Commercial SourceAnhydrous, >99.8%
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous, >99.8%
Hydrochloric Acid (HCl)Commercial Source1 M in Diethyl Ether
Sodium Sulfate (Na2SO4)Commercial SourceAnhydrous
Workflow for Parallel Sulfonamide Synthesis

The following diagram illustrates the overall workflow for the parallel synthesis of the sulfonamide library.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage prep_sulfonyl Prepare Stock Solution of This compound dispense_sulfonyl Dispense Sulfonyl Chloride Solution (Initiate Reaction) prep_sulfonyl->dispense_sulfonyl prep_amines Prepare Amine Stock Solutions (96-well plate) dispense_amines Dispense Amine Solutions to Reaction Plate prep_amines->dispense_amines prep_base Prepare Base Stock Solution (Triethylamine) dispense_base Dispense Base Solution prep_base->dispense_base dispense_amines->dispense_base dispense_base->dispense_sulfonyl react Seal and Shake Reaction Plate (Room Temperature, 16h) dispense_sulfonyl->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify via Automated HPLC evaporate->purify analyze LC-MS and NMR Analysis purify->analyze store Store Compound Library analyze->store

Caption: Workflow for parallel sulfonamide library synthesis.

Detailed Protocol

Reagent Plate Preparation:

  • Amine Plate: In a 96-well plate (master plate), prepare 0.2 M solutions of 96 different amines in anhydrous DCM.

  • Sulfonyl Chloride Stock Solution: Prepare a 0.22 M stock solution of this compound in anhydrous DCM.

  • Base Stock Solution: Prepare a 0.6 M stock solution of triethylamine in anhydrous DCM.

Reaction Setup (in a 96-well reaction block):

  • Using a liquid handling robot or a multichannel pipette, add 250 µL of each amine solution (0.05 mmol, 1.0 equiv) from the master plate to the corresponding wells of a 96-well reaction block.

  • To each well, add 83 µL of the triethylamine stock solution (0.05 mmol, 1.0 equiv).

  • Initiate the reactions by adding 250 µL of the this compound stock solution (0.055 mmol, 1.1 equiv) to each well.

  • Seal the reaction block with a cap mat and place it on an orbital shaker at room temperature for 16 hours.

Workup and Purification:

  • After 16 hours, add 500 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction.

  • Add 1 mL of DCM to each well and mix thoroughly.

  • Separate the organic layer using a liquid-liquid extraction manifold.

  • Pass the organic extracts through a phase separator plate containing anhydrous sodium sulfate to dry the solutions.

  • Evaporate the solvent in a centrifugal evaporator.

  • Redissolve the crude products in a minimal amount of DMSO/methanol.

  • Purify the compounds using an automated parallel high-performance liquid chromatography (HPLC) system.

Analysis and Storage:

  • Analyze the purity and confirm the identity of each compound using LC-MS.

  • For a subset of compounds (e.g., 5-10%), obtain ¹H NMR spectra to further confirm the structure.[8]

  • Store the final compound library in a 96-well plate format at -20°C.

Data Presentation and Expected Results

The following table provides an example of the expected results for a representative subset of the synthesized library.

Amine SubstrateProduct StructureExpected Yield (%)Purity (%) (LC-MS)
AnilineN-phenyl-2-(p-tolyloxy)ethanesulfonamide75-85>95
BenzylamineN-benzyl-2-(p-tolyloxy)ethanesulfonamide80-90>95
Morpholine4-(2-(p-tolyloxy)ethylsulfonyl)morpholine85-95>95
Piperidine1-(2-(p-tolyloxy)ethylsulfonyl)piperidine85-95>95

Causality Behind Experimental Choices

  • Choice of Base: Triethylamine is a common and effective non-nucleophilic base for scavenging the HCl produced. Its volatility allows for easy removal during workup.

  • Solvent Selection: Anhydrous DCM is an excellent solvent for this reaction as it is aprotic and dissolves the reactants well.

  • Stoichiometry: A slight excess of the sulfonyl chloride (1.1 equivalents) is used to ensure complete consumption of the more valuable and diverse amine building blocks.

  • Room Temperature Reaction: The high reactivity of the sulfonyl chloride allows the reaction to proceed to completion at room temperature, which is advantageous for high-throughput screening as it simplifies the experimental setup.[4]

  • Automated Purification: The use of automated parallel HPLC is crucial for the efficient purification of large compound libraries, ensuring high purity of the final products for biological screening.[8]

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend reaction time or gently heat the reaction block (e.g., to 40°C).
Poorly reactive amineUse a stronger base or a more polar solvent like DMF.
Hydrolysis of sulfonyl chlorideEnsure all reagents and solvents are anhydrous.
Impure ProductSide reactionsOptimize the stoichiometry of the base.
Incomplete workupEnsure thorough washing and drying steps.

Conclusion

This compound is a highly effective and versatile reagent for the parallel synthesis of sulfonamide libraries. The protocols outlined in this document provide a robust framework for the rapid and efficient generation of diverse compound collections. By leveraging these high-throughput synthesis techniques, researchers can significantly accelerate the drug discovery process, from initial hit identification to lead optimization.[7]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Parallel Synthesis Using 2-(Azepan-1-yl)-5-chloroaniline.
  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation.
  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555-600.
  • Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-215.
  • ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Royal Society of Chemistry. (n.d.). Parallel Synthesis and Library Design.
  • National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides.
  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • BioDuro. (n.d.). Parallel Synthesis.
  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • CORE. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • National Institutes of Health. (n.d.). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....
  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonamide Synthesis with 2-(4-Methylphenoxy)ethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical guide to address the common challenges and questions that arise during the synthesis of sulfonamides using 2-(4-Methylphenoxy)ethanesulfonyl chloride. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing a sulfonamide from this compound and an amine?

A1: The synthesis is a classic nucleophilic acyl substitution reaction. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2][3]

Q2: Why is the choice of base and solvent so critical for this reaction?

A2: The base and solvent create the environment in which the reaction occurs, directly influencing reaction rate and yield.

  • Base: The ideal base should be non-nucleophilic to avoid competing with the amine in attacking the sulfonyl chloride.[4] Tertiary amines like triethylamine (TEA) or pyridine are common choices.[1][2] Pyridine can sometimes act as a nucleophilic catalyst, further accelerating the reaction. The base must be strong enough to effectively scavenge the generated HCl.[5]

  • Solvent: The solvent must dissolve both the amine and the sulfonyl chloride while being inert to the reactants. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are typically preferred.[4][5] The polarity of the solvent can affect the reaction rate.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring the reaction.[6][7] By spotting the reaction mixture on a silica gel plate over time, you can visualize the consumption of the starting materials (amine and sulfonyl chloride) and the formation of the sulfonamide product. Comparing the reaction spot to spots of your starting materials will confirm the progress. The reaction is considered complete when the limiting reagent spot has disappeared.[6]

Q4: What are the primary safety concerns when working with this compound?

A4: Sulfonyl chlorides are reactive and moisture-sensitive compounds.[4][8][9]

  • Corrosivity: They can react with moisture on the skin or in the respiratory tract to produce HCl, causing severe irritation and burns.[9]

  • Lachrymator: They are often lachrymatory (tear-inducing).

  • Handling: Always handle sulfonyl chlorides in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: My reaction yield is very low or I've isolated no product.

This is the most frequent issue, often stemming from a few key areas.

DOT DIAGRAM: TROUBLESHOOTING LOW YIELD

low_yield_troubleshooting start Low / No Yield check_reagents 1. Verify Reagents start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup sc_quality Sulfonyl Chloride Quality? (Hydrolyzed?) check_reagents->sc_quality amine_quality Amine Purity? (Dry?) check_reagents->amine_quality solvent_quality Solvent Anhydrous? check_reagents->solvent_quality anhydrous_setup Anhydrous Setup? (Dry glassware, inert gas) check_conditions->anhydrous_setup base_choice Sufficient & Correct Base? (>1 eq., non-nucleophilic) check_conditions->base_choice temperature Correct Temperature? (Start at 0°C, then RT) check_conditions->temperature stoichiometry Correct Stoichiometry? check_conditions->stoichiometry extraction_loss Product Lost in Extraction? check_workup->extraction_loss purification_loss Issues with Chromatography? check_workup->purification_loss

Caption: A decision tree for diagnosing causes of low reaction yield.

  • Potential Cause A: Hydrolysis of the Sulfonyl Chloride

    • Explanation: this compound is highly susceptible to hydrolysis by water or moisture, which converts it into the unreactive 2-(4-methylphenoxy)ethanesulfonic acid.[2][4][8] This is the most common cause of reaction failure.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly oven-dry or flame-dry all glassware before use.

      • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[4][8]

  • Potential Cause B: Poor Amine Nucleophilicity or Steric Hindrance

    • Explanation: Electron-deficient amines (e.g., those with electron-withdrawing groups) or sterically hindered amines are less nucleophilic and may react slowly or not at all under standard conditions.[2]

    • Solution:

      • Increase Temperature: After initial mixing at 0 °C, allow the reaction to warm to room temperature. If TLC shows no progress, gentle heating (e.g., to 40-50 °C) may be required.[2]

      • Use a Stronger Base: For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary.[5]

      • Adjust Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[4]

  • Potential Cause C: Inadequate Base

    • Explanation: If an insufficient amount of base is used (less than 1 equivalent), the generated HCl will protonate the amine, effectively removing it from the reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base like pyridine or triethylamine. Often, using a slight excess (1.1-1.5 equivalents) is beneficial.[8]

Problem 2: My TLC shows multiple spots, indicating side products.
  • Potential Side Product A: 2-(4-Methylphenoxy)ethanesulfonic acid

    • Identification: A very polar spot on the TLC plate that often streaks and stays at the baseline.

    • Cause: Hydrolysis of the starting sulfonyl chloride, as discussed in Problem 1.

    • Solution: Implement rigorous anhydrous techniques.[2][4][8] This side product is acidic and can typically be removed during an aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution).

  • Potential Side Product B: Bis-sulfonated Amine (with primary amines)

    • Identification: A less polar spot on TLC compared to the desired monosulfonamide product.

    • Cause: If a primary amine (R-NH₂) is used, the initially formed sulfonamide (R-NH-SO₂R') still has a proton on the nitrogen. This can be deprotonated by the base, and the resulting anion can attack a second molecule of the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂R')₂).

    • Solution:

      • Control Stoichiometry: Add the sulfonyl chloride solution slowly to a solution of the amine. This maintains an excess of the amine throughout the addition, favoring the formation of the monosulfonamide.[10]

      • Use Excess Amine: Employing a larger excess of the primary amine (e.g., 2 equivalents or more) can statistically minimize the formation of the bis-sulfonated product.[4]

Problem 3: The product is difficult to purify by column chromatography.
  • Issue: The product and a key impurity have very similar Rf values.

    • Explanation: This can happen if a side product has a polarity very close to your desired sulfonamide.

    • Solution:

      • Optimize the Mobile Phase: Systematically test different solvent systems for column chromatography. A common starting point for sulfonamides is a mixture of hexanes and ethyl acetate. Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to improve separation.

      • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), use a gradient where the polarity of the mobile phase is gradually increased over the course of the separation.[11] This can help resolve closely eluting compounds.

      • Consider Recrystallization: If your product is a solid, recrystallization can be an excellent alternative or complementary purification technique to chromatography.[7] Test various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

Data & Protocols

Table 1: Typical Reaction Parameters for Sulfonamide Synthesis
ParameterRecommended ConditionRationale & Comments
Amine:Sulfonyl Chloride Ratio 1.0 : 1.0 to 1.2 : 1.0A slight excess of the amine can ensure full consumption of the more valuable sulfonyl chloride.[4]
Base Pyridine or Triethylamine (TEA)Non-nucleophilic bases that effectively neutralize HCl.[1][4] Pyridine is often preferred for less reactive amines.
Base:Sulfonyl Chloride Ratio 1.1 : 1.0 to 1.5 : 1.0An excess of base ensures the reaction medium remains basic.[8]
Solvent Dichloromethane (DCM), THF, AcetonitrileAnhydrous, aprotic solvents that dissolve reactants and are inert.[4][5]
Temperature 0 °C to Room TemperatureInitial addition at 0 °C controls the initial exotherm. Reaction is often stirred at room temperature to completion. Gentle heating may be needed for unreactive amines.[1][8]
Atmosphere Nitrogen or ArgonCrucial for preventing hydrolysis of the sulfonyl chloride.[4][8]
Experimental Protocol 1: General Synthesis of a Sulfonamide
  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add the base (e.g., pyridine, 1.2 eq.) to the stirred amine solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine/base mixture over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the limiting reagent is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, water, and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography or recrystallization.

Experimental Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[6]

  • Spotting: Dip a capillary tube into the reaction mixture and lightly touch it to the baseline. Also, spot solutions of your starting amine and sulfonyl chloride for comparison.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline. Cover the chamber.

  • Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining (e.g., with potassium permanganate) may also be necessary.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.

DOT DIAGRAM: EXPERIMENTAL WORKFLOW

experimental_workflow setup 1. Reaction Setup (Dry Glassware, Inert Gas) reagents 2. Add Amine, Solvent, Base (Cool to 0°C) setup->reagents addition 3. Add Sulfonyl Chloride (Dropwise) reagents->addition reaction 4. Stir at RT (Monitor by TLC) addition->reaction workup 5. Aqueous Workup (Wash & Dry) reaction->workup purify 6. Purification (Column or Recrystallization) workup->purify product 7. Characterization (NMR, MS) purify->product

Caption: Standard workflow from reaction setup to product characterization.

References
  • Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • Benchchem. (n.d.). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Unknown Source. (n.d.).
  • Benchchem. (n.d.). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Benchchem. (n.d.). Minimizing side products in sulfonamide synthesis.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Unknown Source. (n.d.).
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • Wikipedia. (n.d.). Sulfonamide.
  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Unknown Source. (2024).
  • ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • NIH. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • ResearchGate. (2025). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
  • ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF.
  • Unknown Source. (n.d.). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues.
  • ResearchGate. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?.
  • PubMed. (1971). TLC identification of sulfonamides.
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • Unknown Source. (n.d.).
  • ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
  • Analyst (RSC Publishing). (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection.
  • Guidechem. (n.d.). Ethanesulfonyl chloride 594-44-5 wiki.
  • Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride.
  • Ambeed.com. (n.d.). 594-44-5 | Ethanesulfonyl chloride | Aliphatic Chain Hydrocarbons.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • Organic Syntheses Procedure. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl).

Sources

Common side reactions and byproducts in "2-(4-Methylphenoxy)ethanesulfonyl chloride" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-(4-Methylphenoxy)ethanesulfonyl chloride in their synthetic workflows. Our goal is to provide a comprehensive resource that addresses common challenges, offering troubleshooting advice and in-depth explanations of the underlying chemical principles. By understanding the potential side reactions and byproduct formation, you can optimize your reaction conditions, improve yields, and ensure the purity of your target molecules. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

Question 1: My reaction with this compound is showing poor conversion, and I'm isolating a significant amount of a water-soluble, acidic byproduct. What is likely happening?

Answer:

This is a classic issue encountered with sulfonyl chlorides, and the most probable cause is hydrolysis of your starting material. This compound is highly susceptible to reaction with water, which leads to the formation of the corresponding 2-(4-Methylphenoxy)ethanesulfonic acid. This byproduct is often water-soluble and acidic, matching your description.

Causality: The sulfur atom in the sulfonyl chloride functional group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack by water.[1]

Troubleshooting & Prevention:

  • Strict Anhydrous Conditions: Ensure all your glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.

  • Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas. This will prevent atmospheric moisture from entering the reaction vessel.

  • Purification of Reagents: Ensure that your amine, alcohol, or other nucleophilic starting materials are free of water. If necessary, dry them using appropriate methods before addition to the reaction.

Experimental Protocol: Solvent Drying

  • Solvent Still Setup: Assemble a distillation apparatus with a reflux condenser and a receiving flask under a nitrogen or argon atmosphere.

  • Drying Agent: Add an appropriate drying agent to the solvent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents).

  • Reflux: Heat the solvent to reflux for several hours to ensure complete removal of water.

  • Distillation: Distill the solvent directly into the reaction flask or a dry storage flask containing activated molecular sieves.

Reaction Pathway Diagram

hydrolysis reagent This compound product Desired Product (e.g., Sulfonamide, Sulfonate Ester) reagent->product Desired Reaction byproduct 2-(4-Methylphenoxy)ethanesulfonic Acid (Byproduct) reagent->byproduct Hydrolysis (Side Reaction) nucleophile Nucleophile (e.g., Amine, Alcohol) nucleophile->product water Water (H₂O) water->byproduct elimination reagent This compound sulfene Sulfene Intermediate reagent->sulfene Elimination (Side Reaction) product Desired Sulfonamide reagent->product Desired Substitution amine Primary Amine amine->product base Triethylamine base->sulfene byproducts Complex Byproducts sulfene->byproducts Non-selective Reactions

Sources

Technical Support Center: Overcoming Low Yields in Reactions with 2-(4-Methylphenoxy)ethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methylphenoxy)ethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common issues, particularly low product yields. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your success with this versatile reagent.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My reaction yield is consistently low (<40%). What are the most critical factors I should investigate first?

Low yields when using sulfonyl chlorides often trace back to a few fundamental, yet critical, experimental parameters. The primary culprit is frequently the degradation of the sulfonyl chloride via hydrolysis.[1][2][3]

Here is a systematic approach to diagnosing the issue:

  • Moisture Contamination (Hydrolysis): this compound is highly sensitive to moisture.[1][2][4] Trace amounts of water in your solvent, on your glassware, or in your amine/alcohol substrate will rapidly hydrolyze the sulfonyl chloride to its corresponding, and unreactive, sulfonic acid (2-(4-methylphenoxy)ethanesulfonic acid).[3][4] This is the most common cause of yield loss.

  • Reagent Quality & Storage: The sulfonyl chloride itself may have degraded over time, especially if stored improperly.[2][5] It is crucial to use a fresh reagent or verify the purity of older stock. Similarly, ensure your nucleophile (amine/alcohol) and base are pure and dry.

  • Inappropriate Base Selection: The choice of base is critical. Its role is to neutralize the HCl byproduct generated during the reaction.[1] An inappropriate base can either be too weak to effectively scavenge the acid or may introduce competing side reactions.

  • Suboptimal Temperature Control: Sulfonylation reactions are typically exothermic.[6] Running the reaction at elevated temperatures can promote the formation of side products and decomposition of the starting material.[3][5]

The following diagram outlines a logical workflow for troubleshooting these primary factors.

TroubleshootingWorkflow start Low Yield (<40%) Observed check_moisture Action: Verify Anhydrous Conditions (Solvents, Reagents, Glassware, Atmosphere) start->check_moisture Step 1: Most Common Issue outcome_dry Problem Resolved? check_moisture->outcome_dry check_reagents Action: Assess Reagent Quality (Purity of Sulfonyl Chloride, Nucleophile, Base) outcome_reagents Problem Resolved? check_reagents->outcome_reagents check_conditions Action: Review Reaction Parameters (Base Choice, Temperature, Stoichiometry) outcome_conditions Problem Resolved? check_conditions->outcome_conditions outcome_dry->check_reagents No success Success: Achieved Target Yield outcome_dry->success Yes outcome_reagents->check_conditions No outcome_reagents->success Yes outcome_conditions->start No, Re-evaluate Problem outcome_conditions->success Yes

Caption: Troubleshooting Decision Tree for Low Yields.

Q2: I've confirmed my reagents are pure and conditions are anhydrous, but the yield is still poor. How do I optimize the base and solvent?

Optimizing the base and solvent system is the next logical step. The interplay between the base's strength (pKa), its nucleophilicity, and the solvent's polarity is crucial for driving the reaction to completion while minimizing side products.

ParameterRecommendation & Rationale
Base Selection Use a non-nucleophilic, sterically hindered tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine is also a common choice and can act as a catalyst.[1] Rationale: These bases are strong enough to scavenge HCl but are poor nucleophiles, meaning they won't compete with your primary amine or alcohol in attacking the sulfonyl chloride. Avoid aqueous bases like NaOH for standard setups, as they dramatically increase the risk of hydrolysis.[1]
Base Stoichiometry Use a slight excess of the base, typically 1.1 to 1.5 equivalents relative to the sulfonyl chloride. Rationale: This ensures that the HCl generated is neutralized promptly, preventing protonation of the nucleophile (which would render it unreactive) and potential acid-catalyzed side reactions.
Solvent Choice Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent starting points.[1] For sluggish reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) may be beneficial.[7] Rationale: The solvent must dissolve all reactants and be inert to the reaction conditions. DCM and THF are good general-purpose solvents for these reactions. DMF's higher polarity can sometimes enhance reaction rates, but it must be rigorously dried.
Step-by-Step Protocol: Optimizing Base and Solvent
  • Setup: Oven-dry all glassware and allow it to cool under a stream of inert gas (Nitrogen or Argon).[1][7]

  • Reagents: In the reaction flask, dissolve your amine or alcohol nucleophile (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon adding the sulfonyl chloride.[7]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled, stirring nucleophile/base mixture over 15-30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

Q3: I'm seeing multiple spots on my TLC plate. What are the likely side reactions and how can I prevent them?

The formation of byproducts is a clear indicator of non-optimal conditions. For reactions with this compound, the primary side reactions are hydrolysis and, if using a primary amine, bis-sulfonylation.

SideReactions SC 2-(4-Methylphenoxy)ethanesulfonyl Chloride (R-SO2Cl) Desired Desired Product (Sulfonamide/Sulfonate Ester) SC->Desired Desired Reaction + Base Hydrolysis Hydrolysis Product (Sulfonic Acid, R-SO3H) SC->Hydrolysis Side Reaction 1: Hydrolysis BisSulfonyl Bis-Sulfonated Product ((R-SO2)2-NR') SC->BisSulfonyl Side Reaction 2: (with Primary Amines) Nuc Nucleophile (Amine/Alcohol) Nuc->Desired Desired Reaction + Base Desired->BisSulfonyl Side Reaction 2: (with Primary Amines) H2O Water (H2O) H2O->Hydrolysis Side Reaction 1: Hydrolysis PrimaryAmine Primary Amine (R'-NH2)

Caption: Desired vs. Competing Side Reactions.

Strategies to Minimize Byproducts:
  • To Prevent Hydrolysis: As emphasized, rigorous anhydrous technique is paramount.[4][7] Use freshly dried solvents, flame-dried glassware, and conduct the reaction under an inert atmosphere (e.g., a nitrogen balloon).[1]

  • To Prevent Bis-Sulfonylation (with Primary Amines): This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.

    • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[1]

    • Slow Addition: Add the sulfonyl chloride solution slowly at 0 °C. This keeps the instantaneous concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: To ensure its stability and reactivity, store the reagent in a tightly sealed, moisture-proof container under an inert atmosphere like nitrogen or argon.[4] It should be kept in a cool (below 25°C), dry, and well-ventilated area away from water and incompatible materials such as strong bases or oxidizing agents.[4][8]

Q: My sulfonyl chloride is several months old. Can I still use it? A: It is not recommended without purification. Over time, sulfonyl chlorides can hydrolyze due to ambient moisture, reducing the concentration of the active reagent and leading to lower yields.[1][5] If you must use older material, consider purifying it by distillation under reduced pressure or recrystallization, though purchasing fresh reagent is often more reliable.

Q: Can I use an aqueous workup to purify my product? A: Yes, an aqueous workup is a standard part of the purification process. After the reaction is complete (as determined by TLC/LC-MS), the reaction mixture is typically quenched with water or a dilute acid solution.[7] This step serves to hydrolyze any remaining sulfonyl chloride and wash away the water-soluble amine hydrochloride salt. The organic product can then be extracted into an appropriate solvent like ethyl acetate or DCM. The low solubility of the desired product in water protects it from significant hydrolysis during this process.[9]

Q: My reaction is not starting, even after several hours. What should I do? A: If the reaction is sluggish, first re-verify the quality of your starting materials. If they are confirmed to be pure, gentle heating (e.g., to 40 °C) can sometimes be beneficial.[2] However, be cautious, as excessive heat can promote side reactions.[3] Alternatively, switching to a more polar aprotic solvent like DMF might increase the reaction rate.[7] For reactions with particularly hindered or electron-deficient nucleophiles, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in small amounts (1-5 mol%).

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved January 19, 2026, from [Link]

  • Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Moody, C. J., & Rees, C. W. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(5), 899–902. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Managing 2-(4-Methylphenoxy)ethanesulfonyl Chloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the effective removal of unreacted "2-(4-Methylphenoxy)ethanesulfonyl chloride" from your reaction mixtures. As a reactive sulfonylating agent, its complete removal is critical for the purity of your final product and the success of subsequent synthetic steps. This document is designed to provide you with both the practical steps and the underlying chemical principles to address common challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter when trying to remove excess this compound.

Problem 1: My aqueous workup is forming a persistent emulsion.

Underlying Cause: Emulsion formation during aqueous workup is often due to the presence of partially soluble byproducts or the surfactant-like properties of the sulfonic acid generated from the hydrolysis of the sulfonyl chloride. The phenoxy group in your starting material can also contribute to this issue.

Step-by-Step Solution:

  • Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help to break up emulsions by reducing the solubility of organic components in the aqueous layer.

  • Solvent Modification: If the emulsion persists, consider adding a small amount of a different organic solvent with a different polarity, such as ethyl acetate or diethyl ether, to alter the phase dynamics.

  • Filtration through Celite®: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or another filter aid can help to break up the emulsion and separate the layers.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Problem 2: The sulfonyl chloride is co-eluting with my product during silica gel chromatography.

Underlying Cause: Co-elution occurs when the polarity of your product and the unreacted sulfonyl chloride are too similar for effective separation with the chosen eluent system. This compound, with its ether linkage and aromatic ring, may have a polarity that is not drastically different from many reaction products.

Step-by-Step Solution:

  • Derivative Formation (Quenching): The most effective strategy is to convert the unreacted sulfonyl chloride into a more polar, and thus more easily separable, derivative before chromatography.

    • Amine Quench: Add a simple, sterically unhindered amine like piperidine or morpholine to the reaction mixture after the primary reaction is complete. This will convert the sulfonyl chloride to a highly polar sulfonamide, which will have a much lower Rf on silica gel.[1]

    • Alcohol Quench: Alternatively, quenching with a simple alcohol like methanol in the presence of a base (e.g., triethylamine) will form a sulfonate ester. While generally less polar than sulfonamides, sulfonate esters are typically more polar than the corresponding sulfonyl chloride.

  • Chromatography Optimization:

    • Solvent System Tuning: Experiment with different solvent systems. A less polar eluent system may improve separation. Consider using a gradient elution if isocratic elution is not effective.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

Problem 3: I still detect the sulfonyl chloride by TLC/LCMS after an aqueous base wash.

Underlying Cause: While a basic wash is effective at neutralizing and removing the sulfonic acid byproduct of hydrolysis, the hydrolysis of the sulfonyl chloride itself can be slow, especially if it is sterically hindered or if the reaction is performed at low temperatures.[2]

Step-by-Step Solution:

  • Increase Reaction Time and Temperature: Ensure sufficient time and, if your product is stable, a moderate temperature (e.g., room temperature) for the basic wash to allow for complete hydrolysis. Vigorous stirring is also crucial to maximize interfacial contact.

  • Pre-Quench Before Washing: Before the aqueous base wash, add a nucleophilic quenching agent directly to the organic reaction mixture.

    • Aqueous Ammonia: A small amount of aqueous ammonia can rapidly convert the sulfonyl chloride to the corresponding sulfonamide.

    • Methanol: Adding methanol will form the methyl sulfonate ester.

  • Use a Scavenger Resin: For challenging cases or when aqueous conditions must be avoided, an amine-based scavenger resin is an excellent option. The resin-bound sulfonamide is then easily removed by filtration.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to quench a reaction containing unreacted this compound?

The initial and most crucial step is to cool the reaction mixture, typically to 0 °C in an ice bath.[2] Sulfonyl chlorides can react exothermically with quenching agents, and cooling the reaction helps to control the rate of reaction and prevent potential side reactions or degradation of your desired product.

Q2: How do I choose the best quenching agent for my reaction?

The choice of quenching agent depends on the stability of your product and the desired workup procedure.

Quenching AgentByproductAdvantagesDisadvantages
Water/Aqueous Base (e.g., NaHCO₃) 2-(4-Methylphenoxy)ethanesulfonic acidByproduct is water-soluble and easily removed by extraction.[2][3]Hydrolysis can be slow; not suitable for water-sensitive products.
Ammonia/Primary or Secondary Amine 2-(4-Methylphenoxy)ethanesulfonamideReaction is typically fast and efficient. The resulting sulfonamide is often highly polar and easily separated by chromatography.[1]Introduces a new amide impurity that must be removed.
Alcohol (e.g., Methanol) with Base 2-(4-Methylphenoxy)ethanesulfonate esterMilder than amines; useful if the product is amine-sensitive.The resulting ester may have polarity similar to the product, complicating purification.
Amine Scavenger Resin Resin-bound sulfonamideExcellent for products sensitive to aqueous conditions; simplifies workup to a filtration step.[2]Resins can be expensive; may require longer reaction times for complete scavenging.

Q3: Is this compound stable to acidic conditions?

Generally, sulfonyl chlorides are more stable under acidic conditions than basic conditions. However, prolonged exposure to strong acids, especially in the presence of nucleophiles, can lead to degradation. It is always recommended to perform a stability test on a small scale if your reaction conditions are harsh.

Q4: Can I remove unreacted this compound without a chemical quench?

In some cases, yes. If your product is significantly less polar than the sulfonyl chloride, direct purification by column chromatography may be possible. However, this is often challenging due to similar polarities. A chemical quench is the most reliable method to ensure complete removal and simplify purification.

Experimental Protocols

Protocol 1: Standard Aqueous/Basic Quench and Workup

This protocol is suitable for the removal of excess this compound when the desired product is stable to aqueous base.

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring. Monitor for any temperature increase.

  • Add Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 30-60 minutes.[2][3] This will hydrolyze the remaining sulfonyl chloride and neutralize the resulting sulfonic acid and any HCl generated during the initial reaction.

  • Phase Separation: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers.

  • Extraction: Extract the aqueous layer with the reaction solvent (e.g., ethyl acetate, DCM) two more times to recover any dissolved product.

  • Wash: Combine the organic layers and wash with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Workup Using an Amine Scavenger Resin

This protocol is ideal for situations where an aqueous workup is not desirable or for high-throughput applications.

  • Choose the Resin: Select an appropriate amine-based scavenger resin, such as aminomethylated polystyrene. A common loading is around 2-3 equivalents relative to the excess sulfonyl chloride.

  • Add Resin to Reaction: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.

  • Stir: Allow the mixture to stir at room temperature. Reaction progress can be monitored by TLC or LCMS for the disappearance of the sulfonyl chloride spot.

  • Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washes and concentrate in vacuo to yield the crude product, which can then be used directly or further purified if necessary.[2]

Visual Workflows

Quench_Decision_Tree start Reaction Complete product_stability Is the product stable to aqueous base? start->product_stability aqueous_workup Perform Aqueous/Basic Quench (Protocol 1) product_stability->aqueous_workup Yes non_aqueous_options Is an aqueous workup undesirable? product_stability->non_aqueous_options No scavenger_resin Use Amine Scavenger Resin (Protocol 2) non_aqueous_options->scavenger_resin Yes amine_quench Consider Nucleophilic Quench (e.g., with an amine) followed by chromatography non_aqueous_options->amine_quench No

Caption: Decision tree for selecting a quenching method.

Purification_Workflow start Crude Reaction Mixture quench Quench Unreacted Sulfonyl Chloride start->quench extraction Aqueous Workup / Extraction quench->extraction filtration Filtration (if using scavenger resin) quench->filtration drying Dry Organic Layer extraction->drying concentration Concentration in Vacuo filtration->concentration drying->concentration chromatography Purify by Column Chromatography concentration->chromatography final_product Pure Product chromatography->final_product

Caption: General purification workflow.

References

Sources

Analytical methods for monitoring reactions of "2-(4-Methylphenoxy)ethanesulfonyl chloride" (TLC, HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on monitoring reactions of 2-(4-Methylphenoxy)ethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, step-by-step protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Our goal is to equip you with the expertise to overcome common analytical challenges and ensure the integrity of your experimental results.

Introduction to Analytical Challenges

This compound is a reactive intermediate, and like most sulfonyl chlorides, its analysis is complicated by its susceptibility to hydrolysis and reaction with nucleophiles.[1] This reactivity demands careful consideration in method development to prevent sample degradation and ensure accurate reaction monitoring. This guide provides foundational methods and troubleshooting logic to address these challenges head-on.

Section 1: Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress, allowing for a quick assessment of the consumption of starting material and the formation of products.[2]

Frequently Asked Questions (FAQs) for TLC

Q1: My spots are streaking down the plate. What's causing this?

A1: Streaking is a common issue and can be attributed to several factors. Firstly, your sample may be too concentrated, leading to overloading of the silica plate.[3] Secondly, the polarity of your solvent system might be too high, causing the compound to move with the solvent front rather than partitioning with the stationary phase. Lastly, this compound is prone to hydrolysis on the acidic silica gel surface, and the resulting sulfonic acid is highly polar and will streak.

Troubleshooting Steps:

  • Dilute your sample: Prepare a more dilute solution of your reaction mixture before spotting.

  • Adjust solvent polarity: Decrease the proportion of the polar solvent in your mobile phase. For a compound like this compound, a starting point could be a mixture of hexane and ethyl acetate.

  • Neutralize the plate: To mitigate on-plate decomposition, you can pre-treat the TLC plate by dipping it in a solution of 1% triethylamine in your mobile phase and then allowing it to dry completely before spotting your sample.

Q2: I can't see any spots on my TLC plate after development.

A2: This can be frustrating but is usually solvable. The most common reason is that your compound does not absorb UV light at the wavelength you are using for visualization (typically 254 nm). Another possibility is that the concentration of your sample is too low.[4]

Troubleshooting Steps:

  • Use a stain: After UV visualization, use a chemical stain. A potassium permanganate stain is effective for many organic compounds and will reveal spots as yellow-brown against a purple background.

  • Increase sample concentration: Spot the plate multiple times in the same location, ensuring the spot is completely dry between applications to maintain a small spot size.[4]

  • Confirm compound presence: Ensure that the reaction has indeed proceeded and that there are compounds of interest in the aliquot.

Workflow for Reaction Monitoring by TLC

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_analysis Analysis prep_solvent Prepare Mobile Phase (e.g., 4:1 Hexane:EtOAc) prep_chamber Saturate TLC Chamber prep_solvent->prep_chamber spot_sm Spot Starting Material (SM) spot_co Co-spot (SM + Rxn) spot_rxn Spot Reaction Mixture (Rxn) develop Develop Plate spot_rxn->develop dry Dry Plate develop->dry visualize Visualize (UV, Stain) dry->visualize interpret Interpret Results visualize->interpret

Caption: TLC workflow for reaction monitoring.

Detailed Protocol for TLC Analysis
  • Mobile Phase Preparation: Prepare a 4:1 mixture of hexane and ethyl acetate. This is a good starting point for many organic reactions.

  • Chamber Saturation: Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to aid saturation. Close the chamber and allow it to equilibrate for at least 15 minutes.[5]

  • Spotting the Plate:

    • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

    • In the first lane, spot a dilute solution of your starting material, this compound.

    • In the second lane (the co-spot lane), spot the starting material, and then carefully spot the reaction mixture directly on top of it.

    • In the third lane, spot only the reaction mixture.

  • Development: Carefully place the TLC plate in the saturated chamber and close the lid. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to air dry. Visualize the spots under a UV lamp (254 nm). If spots are not visible, use a potassium permanganate dip or spray.

  • Interpretation: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot (the product) indicates the reaction is progressing. The co-spot lane helps to confirm if the starting material is still present in the reaction mixture.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers quantitative insights into reaction kinetics and purity assessment. Due to the reactivity of the sulfonyl chloride, careful sample preparation is key to obtaining reliable data.

Frequently Asked Questions (FAQs) for HPLC

Q1: My peak shapes are poor (tailing or fronting). How can I improve them?

A1: Poor peak shape in HPLC can be due to a variety of factors. For a reactive compound like this compound, on-column degradation can be a cause. Other common causes include column overload, inappropriate mobile phase pH, or a void in the column packing.

Troubleshooting Steps:

  • Sample Stability: Immediately before injection, quench a small aliquot of the reaction mixture by diluting it in a large volume of the initial mobile phase. This minimizes the time the analyte spends in potentially reactive solvents.

  • Derivatization: For robust quantitative analysis, consider derivatizing the sulfonyl chloride. Reacting an aliquot with a stable nucleophile, such as a primary or secondary amine (e.g., benzylamine), will form a stable sulfonamide that is less prone to degradation. This derivative will also likely have a strong UV chromophore, enhancing detection.[6][7]

  • Mobile Phase pH: Ensure the pH of your mobile phase is compatible with your analyte and column. For silica-based C18 columns, a pH range of 2-8 is generally recommended.

  • Column Health: If the problem persists, it may indicate a deteriorating column. Try flushing the column or replacing it.

Q2: I'm seeing ghost peaks in my chromatogram. Where are they coming from?

A2: Ghost peaks are extraneous peaks that can appear in your chromatogram and are often due to carryover from a previous injection or contamination in the mobile phase or sample diluent.

Troubleshooting Steps:

  • Injector Wash: Ensure your autosampler's needle wash is effective. Use a wash solvent that is a strong solvent for your analyte.

  • Blank Injections: Run a blank injection (injecting only the mobile phase) to see if the ghost peak is still present. If it is, the contamination is likely in the mobile phase or the system itself.

  • Fresh Solvents: Prepare fresh mobile phase and sample diluent using high-purity solvents.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_method Method Development cluster_analysis Analysis quench Quench/Derivatize Reaction Aliquot filter Filter Sample (0.45 µm) quench->filter inject Inject Sample filter->inject column Select Column (e.g., C18) mobile_phase Select Mobile Phase (e.g., ACN/H2O) column->mobile_phase gradient Optimize Gradient mobile_phase->gradient acquire Acquire Data inject->acquire process Process Chromatogram acquire->process

Caption: HPLC method development workflow.

Detailed Protocol for HPLC Analysis (with Derivatization)

This protocol assumes derivatization to a stable sulfonamide for improved analysis.

  • Derivatization:

    • In a clean vial, add 1 mL of a 0.1 M solution of benzylamine in acetonitrile.

    • To this, add 10 µL of your reaction mixture.

    • Allow the reaction to proceed for 10 minutes at room temperature. This will convert the this compound to its corresponding stable N-benzylsulfonamide.

  • Sample Preparation:

    • Dilute the derivatized sample 1:10 with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

Data Comparison Table:

CompoundExpected RetentionUV ActiveStability
This compoundEarly eluting (polar)YesLow
N-benzyl-2-(4-Methylphenoxy)ethanesulfonamideLater eluting (less polar)YesHigh

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides excellent separation and structural information. However, the thermal lability and high reactivity of sulfonyl chlorides make direct analysis challenging. Derivatization is often necessary to improve volatility and stability.

Frequently Asked Questions (FAQs) for GC-MS

Q1: I'm not seeing my compound of interest in the chromatogram.

A1: The most likely reason is that this compound is degrading in the hot GC inlet. Sulfonyl chlorides can decompose at elevated temperatures.

Troubleshooting Steps:

  • Lower Inlet Temperature: Try reducing the injector temperature. However, this may lead to broader peaks if the temperature is too low for efficient volatilization.

  • Derivatization: The most robust solution is to convert the sulfonyl chloride to a more thermally stable derivative. A common method is to convert it to its corresponding methyl sulfonate ester by reacting with methanol. This derivative is more volatile and less prone to degradation.[8]

  • Check for Leaks: Ensure your GC system is free of leaks, as oxygen can accelerate degradation at high temperatures.

Q2: My peaks are tailing and the baseline is noisy.

A2: Peak tailing in GC can be caused by active sites in the inlet liner or column, or by incompatible solvent/analyte interactions. A noisy baseline can indicate column bleed or contamination.

Troubleshooting Steps:

  • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner.

  • Column Conditioning: Condition your GC column according to the manufacturer's instructions to remove any contaminants.

  • Check Septum: A coring or bleeding septum can introduce contaminants. Replace the septum if necessary.

  • Solvent Choice: Ensure your sample is dissolved in a volatile and compatible solvent.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis derivatize Derivatize to Methyl Sulfonate extract Liquid-Liquid Extraction derivatize->extract dry Dry with Na2SO4 extract->dry inject Inject Sample dry->inject separate GC Separation inject->separate detect MS Detection separate->detect process Data Analysis detect->process

Caption: GC-MS analysis workflow with derivatization.

Detailed Protocol for GC-MS Analysis (with Derivatization)
  • Derivatization:

    • To 100 µL of your reaction mixture, add 1 mL of methanol and a catalytic amount of triethylamine (approximately 10 µL).

    • Let the mixture stand at room temperature for 15 minutes to convert the sulfonyl chloride to its methyl sulfonate ester.

  • Sample Preparation:

    • Add 2 mL of water and 2 mL of dichloromethane to the derivatized mixture.

    • Shake well and allow the layers to separate.

    • Collect the organic (bottom) layer and dry it over anhydrous sodium sulfate.

    • Carefully transfer the dried organic solution to a clean GC vial.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

By following these guidelines and protocols, you will be well-equipped to monitor the reactions of this compound effectively and troubleshoot any analytical issues that may arise.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

  • LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, L., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2729. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanesulfonyl chloride (CAS 594-44-5). Retrieved from [Link]

  • De Smaele, D., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 3(4), 545-553. Retrieved from [Link]

  • US EPA. (n.d.). Analytical Methods. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • MacLeod, M. J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery (Doctoral dissertation, University of Victoria). Retrieved from [Link]

  • Sun, C., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(14), 5822-5826. Retrieved from [Link]

  • Liu, M., et al. (2016). 磺酰氯化合物在合成过程中液相监控 [Liquid phase monitoring of sulfonyl chloride compounds in the synthesis process]. Shandong Industrial Technology, (4), 2-3.
  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Weinreb, S. M., et al. (2003). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses, 80, 159. Retrieved from [Link]

  • De Luca, L. (2006). Analytical methods for the monitoring of solid phase organic synthesis. Current Organic Chemistry, 10(18), 2357-2379. Retrieved from [Link]

  • Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Al-Tahan, J., & Al-Haj, M. (2018). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Journal of Chemistry, 2018, 1-7. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Nagarajan, B., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 88-92.
  • PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved from [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. Retrieved from [Link]

  • Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. Retrieved from [Link]

  • King, J. F., & Hillhouse, J. H. (1979). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Snow, N. H. (2019). Stopping GC and GC–MS Problems Before They Start. LCGC North America, 37(10), 784-789.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]

Sources

Preventing hydrolysis of "2-(4-Methylphenoxy)ethanesulfonyl chloride" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Methylphenoxy)ethanesulfonyl chloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the hydrolysis of this key reagent during experimental procedures.

Introduction: The Challenge of Hydrolysis

This compound is a highly reactive electrophile, making it an excellent reagent for introducing the 2-(4-methylphenoxy)ethanesulfonyl moiety, commonly used in the synthesis of biologically active sulfonamides and sulfonate esters.[1][2] However, this high reactivity also makes it extremely susceptible to hydrolysis. The presence of even trace amounts of water can lead to the rapid conversion of the sulfonyl chloride to the corresponding, and often unreactive, 2-(4-methylphenoxy)ethanesulfonic acid.[3][4] This side reaction is a primary cause of low reaction yields, product impurities, and wasted starting material.[3]

The mechanism of hydrolysis involves a nucleophilic attack by water on the electrophilic sulfur atom, leading to the displacement of the chloride ion.[3] This process is often faster than the desired reaction with less nucleophilic substrates and can be exacerbated by ambient humidity, residual water in solvents, or contaminated glassware.[3] This guide provides a series of troubleshooting questions and proactive strategies to ensure the integrity of your reagent and the success of your reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected, and I've isolated a water-soluble, acidic byproduct. Is this due to hydrolysis?

A1: Yes, this is a classic sign of sulfonyl chloride hydrolysis. The byproduct you are observing is almost certainly 2-(4-methylphenoxy)ethanesulfonic acid.

  • Causality: The sulfonyl chloride has reacted with water instead of your intended nucleophile (e.g., an amine or alcohol).[3] The resulting sulfonic acid is non-volatile, often appears as a white solid or a viscous oil, and is highly soluble in aqueous media. Its presence complicates the work-up procedure and directly reduces the yield of your desired product.[3]

  • Troubleshooting Steps:

    • Confirm Identity: The byproduct can be tentatively identified by its acidic nature (e.g., pH of an aqueous solution) and can be definitively characterized by techniques like mass spectrometry or HPLC.[5][6]

    • Review Protocol: Critically evaluate your experimental setup for potential sources of moisture. Were solvents certified anhydrous? Was glassware properly dried? Was the reaction run under an inert atmosphere?

    • Implement Preventative Measures: Refer to the "Proactive Prevention Strategies" section below to tighten your experimental protocol against moisture.

Q2: I observed a white precipitate forming immediately upon adding my sulfonyl chloride to the reaction mixture. What is it?

A2: This precipitate is likely one of two things, or a mixture of both:

  • 2-(4-Methylphenoxy)ethanesulfonic Acid: If there is a significant amount of water contamination, the hydrolyzed product can precipitate out, especially in non-polar organic solvents.

  • Amine Hydrochloride Salt: In reactions with amines, the HCl generated during sulfonamide formation is scavenged by a base (either the amine substrate itself or an added base like triethylamine). The resulting ammonium salt is often poorly soluble in common organic solvents (e.g., dichloromethane, THF) and will precipitate.[7]

  • Discrimination: The amine hydrochloride salt can typically be removed during an aqueous workup by washing with water or a dilute acid. The sulfonic acid, being more polar, may also be removed this way but represents a loss of your starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) can help distinguish between product formation and hydrolysis.[7][8]

Q3: Which solvent should I use to minimize hydrolysis?

A3: The choice of solvent is critical. Always use high-purity, anhydrous (or "dry") solvents with a water content of <50 ppm.

  • Rationale: Aprotic solvents are essential as they do not have reactive protons that can participate in hydrolysis. The key is to ensure they are rigorously dried, as even sealed commercial bottles of anhydrous solvents can absorb moisture over time once opened.

  • Recommendations:

    • Excellent Choices: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), and Acetonitrile (ACN) are standard choices. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) if not from a new, sealed bottle, as it can form peroxides and absorb water.

    • Avoid: Protic solvents like alcohols (methanol, ethanol) will react directly with the sulfonyl chloride. Solvents like acetone can contain significant amounts of water and may undergo side reactions.

SolventDielectric Constant (ε)Water MiscibilitySuitability Notes
Dichloromethane (DCM) 9.1ImmiscibleExcellent general-purpose solvent. Easy to dry and remove.
Toluene 2.4ImmiscibleGood for reactions at higher temperatures. Low polarity.
Acetonitrile (ACN) 37.5MiscibleGood for dissolving polar substrates but must be exceptionally dry.
Tetrahydrofuran (THF) 7.5MiscibleExcellent solvent but must be rigorously dried and checked for peroxides.

Q4: What is the role of the base in my reaction, and how do I choose the right one?

A4: The base plays a dual role: it acts as an acid scavenger and can sometimes serve as a nucleophilic catalyst.

  • Acid Scavenger: The primary role is to neutralize the HCl produced during the reaction.[7] This prevents the protonation of your amine nucleophile, which would render it unreactive.

  • Nucleophilic Catalyst (e.g., Pyridine, DMAP): Tertiary amines like pyridine or 4-dimethylaminopyridine (DMAP) can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate.[9][10] This intermediate is more susceptible to attack by the primary nucleophile (amine/alcohol) than the sulfonyl chloride itself, thus accelerating the desired reaction. This catalytic effect can often outcompete the rate of hydrolysis.

  • Base Comparison:

BasepKa of Conjugate AcidMechanismRecommendation
Pyridine 5.2Acid Scavenger & Nucleophilic CatalystExcellent choice, especially for less reactive nucleophiles. Use as a co-solvent or in stoichiometric amounts.
Triethylamine (TEA) 10.7Acid Scavenger (Non-nucleophilic)A common and effective choice. Less effective at catalytically accelerating the reaction compared to pyridine.
DIPEA (Hünig's Base) 10.7Sterically Hindered Acid ScavengerUseful when the nucleophile is sensitive to deprotonation by a less hindered base.

Q5: How does temperature affect hydrolysis?

A5: Both the desired reaction and the hydrolysis side reaction are accelerated by temperature. However, the activation energy for hydrolysis is often lower.

  • Strategy: Running the reaction at a reduced temperature (e.g., 0 °C to room temperature) is a standard practice to control the reaction rate and minimize hydrolysis.[7] The sulfonyl chloride is typically added slowly to a cooled solution of the nucleophile and base. This keeps the instantaneous concentration of the highly reactive sulfonyl chloride low, favoring reaction with the intended nucleophile over trace water.

Proactive Prevention Strategies

Success lies in meticulous preparation and adherence to anhydrous techniques.

Core Workflow for Preventing Hydrolysis

The following diagram illustrates the critical decision points and actions to minimize hydrolysis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_problem Troubleshooting Logic Dry_Glass 1. Dry Glassware (Oven/Flame Dry) Anhydrous_Solvent 2. Use Anhydrous Solvent (<50 ppm H2O) Inert_Atmosphere 3. Assemble under Inert Atmosphere (N2/Ar) Cool_Mixture 4. Cool Nucleophile/Base Mixture to 0 °C Inert_Atmosphere->Cool_Mixture Slow_Addition 5. Add Sulfonyl Chloride Solution Dropwise Cool_Mixture->Slow_Addition Maintain Temp Monitor 6. Monitor by TLC/LC-MS Slow_Addition->Monitor Stir at 0°C to RT Workup 7. Aqueous Work-up Monitor->Workup Reaction Complete Hydrolysis Hydrolysis Detected? (e.g., byproduct spot on TLC) Monitor->Hydrolysis Incomplete/Side Rxn Check_Moisture Re-evaluate Moisture Sources (Steps 1-3) Hydrolysis->Check_Moisture caption Workflow for Minimizing Sulfonyl Chloride Hydrolysis

Sources

Improving the selectivity of "2-(4-Methylphenoxy)ethanesulfonyl chloride" in complex molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-(4-Methylphenoxy)ethanesulfonyl chloride" (MPSC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using MPSC in the synthesis of intricate molecules. Here, we move beyond simple protocols to address the nuanced challenges of selectivity and provide field-proven solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the selectivity of MPSC when multiple nucleophilic groups are present in my substrate?

The selectivity of this compound is primarily governed by a combination of nucleophilicity, steric hindrance, and electronic effects.

  • Nucleophilicity: In a molecule containing both amine and hydroxyl groups, MPSC will almost always react preferentially with the amine. Amines are inherently more nucleophilic than alcohols, leading to a faster reaction rate to form sulfonamides.[1][2]

  • Steric Hindrance: When comparing similar functional groups (e.g., a primary vs. a secondary alcohol), the less sterically hindered group will react faster. The bulky nature of the sulfonyl group makes it sensitive to the steric environment around the nucleophile.[3]

  • Electronic Effects: Electron-withdrawing groups near a nucleophile will decrease its reactivity, while electron-donating groups will increase it. This effect is generally less dominant than steric hindrance but can be a deciding factor in closely contested cases.[4][5]

Q2: I am trying to sulfonylate a hindered secondary alcohol with little success. What role does a catalyst like 4-DMAP play?

For sterically hindered or less reactive alcohols, a nucleophilic catalyst is often essential. 4-(Dimethylamino)pyridine (DMAP) is an excellent choice.

Mechanism of Catalysis: DMAP is more nucleophilic than the alcohol and reacts with the MPSC first to form a highly reactive intermediate, a sulfonylpyridinium salt. This intermediate is much more electrophilic than MPSC itself. The alcohol can then attack this activated intermediate, and the DMAP catalyst is regenerated. This pathway has a lower activation energy than the direct reaction with the alcohol.

It is typically used in catalytic amounts (0.05-0.2 equivalents) alongside a stoichiometric non-nucleophilic base like triethylamine (Et₃N) to scavenge the HCl produced.[6]

Q3: Can I use MPSC to protect an alcohol? How stable is the resulting sulfonate ester?

Yes, MPSC can be used to form a sulfonate ester, which can function as a protecting group. However, it's more commonly used to "activate" an alcohol. Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions.[7][8]

Stability Profile: The resulting 2-(4-methylphenoxy)ethanesulfonate is generally stable under acidic conditions but can be cleaved under certain basic or reductive conditions. Unlike simple tosylates (Ts) or mesylates (Ms), the ether linkage in the MPSC backbone may offer different stability or reactivity profiles, which should be evaluated on a case-by-case basis. Sulfonyl groups are generally robust and stable under a wide range of reaction conditions.[7]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Sulfonylated Product

Low yield is a common issue that can often be traced back to reagent quality or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Reagent Decomposition: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[6][9]

    • Troubleshooting Protocol: Always use a fresh bottle of MPSC or purify older reagents. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. You can perform a quick quality check by reacting a small amount of the MPSC with a simple, unhindered primary amine; a rapid reaction indicates an active reagent.

  • Inappropriate Base Selection: The choice of base is critical.

    • Troubleshooting Protocol: For alcohol sulfonylation, a common starting point is pyridine or triethylamine. If the alcohol is hindered, add a catalytic amount of DMAP. For N-sulfonylation, inorganic bases like K₂CO₃ in a polar aprotic solvent can also be effective.[6]

  • Insufficient Reaction Temperature: While room temperature is often sufficient, less reactive nucleophiles may require heating.

    • Troubleshooting Protocol: Monitor the reaction by TLC or LC-MS. If no progress is observed after several hours, gradually increase the temperature (e.g., to 40-60 °C). Be cautious, as higher temperatures can promote side reactions.[10]

Problem 2: Poor Regioselectivity in a Poly-hydroxylated Molecule (e.g., a Carbohydrate)

Achieving regioselectivity between hydroxyl groups of similar reactivity (e.g., primary vs. secondary, or equatorial vs. axial in a sugar) is a significant challenge.

Possible Causes & Solutions:

  • Lack of Differentiation: In the absence of significant steric or electronic differences, the reagent may react unselectively.

    • Troubleshooting Protocol 1 (Steric Control): The general order of reactivity is primary > secondary > tertiary alcohol. Use this to your advantage by running the reaction at low temperatures (e.g., 0 °C to -20 °C) with exactly one equivalent of MPSC to favor reaction at the most accessible site.

    • Troubleshooting Protocol 2 (Advanced - Catalyst Directed): For complex substrates like carbohydrates, catalyst-directed sulfonylation can provide exquisite control. Recent studies have shown that specific metal catalysts can chelate to diol motifs to direct the sulfonylation. For example, a [Pd] catalyst can direct sulfonylation to the equatorial C3-OH of a cis-diol, while an [Ag] catalyst can direct it to the typically less reactive axial hydroxyl group.[11][12] This strategy relies on the formation of a stable metal-diol chelate that directs the sulfonylating agent to a specific position.[12]

Experimental Protocol: General Procedure for Improving Selectivity

  • Preparation: Dry all glassware in an oven overnight. Under an inert atmosphere (N₂ or Ar), dissolve the substrate (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the solution to the desired temperature (-20 °C, 0 °C, or RT) using an appropriate bath.

  • Base Addition: Add the chosen base (e.g., triethylamine, 1.5 eq). If required, add catalytic DMAP (0.1 eq).

  • Reagent Addition: Slowly add a solution of MPSC (1.0-1.1 eq) in the same anhydrous solvent dropwise over 15-30 minutes. The slow addition helps control the exotherm and can improve selectivity.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes.

  • Work-up: Once the starting material is consumed or the reaction stalls, quench by adding cold water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the organic layer (e.g., with dilute HCl to remove amine bases, then brine), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Problem 3: Formation of Unexpected Side Products

The appearance of unexpected spots on a TLC plate can indicate several common side reactions.

Possible Causes & Solutions:

  • Alkyl Chloride Formation: When using pyridine as both a base and a solvent at elevated temperatures, the initially formed sulfonate ester can be converted into an alkyl chloride via nucleophilic attack by the chloride ion (from the pyridinium hydrochloride salt).[6]

    • Mitigation Strategy: Use a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). If pyridine is necessary for catalysis, use it in catalytic amounts with a stoichiometric amount of a non-nucleophilic base and keep the temperature as low as possible.

  • Elimination Products: If you are sulfonylating a secondary alcohol, the resulting sulfonate is an excellent leaving group. The base used in the reaction can then promote E2 elimination to form an alkene, especially at higher temperatures.

    • Mitigation Strategy: Use a non-hindered, non-nucleophilic base. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Sulfone Formation: Dimerization or reaction with other sulfur-containing species can lead to sulfone byproducts.[13]

    • Mitigation Strategy: This is often an issue with the synthesis of the sulfonyl chloride itself but can sometimes occur during the sulfonylation reaction. Ensure high purity of the MPSC reagent and strictly anhydrous conditions.

Data & Diagrams

Table 1: Guide to Base Selection for MPSC Reactions

BaseTypepKa (Conjugate Acid)Typical Use CasePotential Issues
Pyridine Nucleophilic Base/Catalyst~5.2General purpose, can act as solvent and catalyst.Can form alkyl chloride byproduct at high temps.[6]
Triethylamine (Et₃N) Non-nucleophilic, Hindered~10.7Most common choice to scavenge HCl.Less effective at catalyzing reactions of hindered alcohols.
DIPEA Non-nucleophilic, V. Hindered~11.0Used when Et₃N might cause elimination or other side reactions.Can be less reactive due to extreme bulk.
4-DMAP Nucleophilic Catalyst~9.7Used in catalytic amounts with Et₃N for hindered alcohols.Stoichiometric use can be problematic and costly.
K₂CO₃ / Cs₂CO₃ Inorganic, Heterogeneous~10.3N-sulfonylation, reactions where amine bases are problematic.Requires polar aprotic solvents (DMF, MeCN) and can have solubility issues.

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_reagent Check MPSC Quality (Is it old or exposed to air?) start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok Test reaction works use_fresh Use Fresh/Purified MPSC under Inert Atmosphere check_reagent->use_fresh Test reaction fails check_conditions Review Reaction Conditions reagent_ok->check_conditions use_fresh->check_conditions base_choice Is the Base Appropriate? check_conditions->base_choice temp_choice Is Temperature Optimal? base_choice->temp_choice Yes optimize_base Consider Alternative Base (e.g., Add cat. DMAP for hindered alcohols) base_choice->optimize_base No optimize_temp Increase Temperature Incrementally (e.g., RT -> 40°C) temp_choice->optimize_temp No success Yield Improved temp_choice->success Yes optimize_base->temp_choice optimize_temp->success

Caption: Decision workflow for troubleshooting low-yield sulfonylation reactions.

Diagram 2: Selectivity Strategy for Amines vs. Alcohols

selectivity_strategy substrate Substrate with -NH₂ and -OH groups reagent 1.0 eq MPSC Base (e.g., Et₃N) Low Temp (0 °C) substrate->reagent amine_path Amine Reacts First (Higher Nucleophilicity) reagent->amine_path Kinetic Control alcohol_path Alcohol Reaction is Slow reagent->alcohol_path product Desired Sulfonamide Product amine_path->product protect_amine Strategy: Protect Amine First (e.g., as Boc-amide) sulfonylate_alcohol Sulfonylate Alcohol with MPSC protect_amine->sulfonylate_alcohol Step 1 deprotect_amine Deprotect Amine sulfonylate_alcohol->deprotect_amine Step 2 deprotect_amine->product Step 3 (Yields Sulfonylated Alcohol)

Caption: Strategic approaches for achieving chemoselectivity between amine and alcohol groups.

References

  • Sequential Regiodivergent Polyol Sulfonylation and Functionalization Enable Precise Engineering of Carbohydrates. JACS Au. [Link]

  • Sequential Regiodivergent Polyol Sulfonylation and Functionalization Enable Precise Engineering of Carbohydrates. ACS Publications. [Link]

  • The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. PubMed. [Link]

  • Optimization of the reaction conditions. [a]. ResearchGate. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

  • Dramatic Influence of Ionic Liquid and Ultrasound Irradiation on the Electrophilic Sulfinylation of Aromatic Compounds by Sulfinic Esters. MDPI. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. National Institutes of Health (NIH). [Link]

  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. MDPI. [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. [Link]

  • Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate. [Link]

  • Solvent optimization of the sulfonylation reactiona. ResearchGate. [Link]

  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. ASIA Chemical. [Link]

  • Mild and regioselective sulfonation of aromatic polymers including plastic waste. Morressier. [Link]

  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • The influence of steric and electronic effects on the preparation of cyclic acetals catalyzed by sulfated metal oxides. ResearchGate. [Link]

  • The regioselectivity of the sulfonylation of tetrazoles: a theoretical view. RSC Publishing. [Link]

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. National Institutes of Health (NIH). [Link]

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Validation & Comparative

A Comparative Guide to Sulfonamide Synthesis: Benzenesulfonyl Chloride vs. 2-(4-Methylphenoxy)ethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone of therapeutic agent design. Its prevalence in a wide array of drugs underscores the importance of efficient and versatile synthetic methodologies. The classical approach, reacting a primary or secondary amine with a sulfonyl chloride, is a time-tested strategy. This guide provides an in-depth comparison of the archetypal reagent, benzenesulfonyl chloride, with a structurally distinct alternative, 2-(4-methylphenoxy)ethanesulfonyl chloride. This analysis is grounded in established chemical principles and available experimental data to inform reagent selection in sulfonamide synthesis campaigns.

At a Glance: Key Physicochemical and Reactivity Parameters

PropertyBenzenesulfonyl ChlorideThis compound
CAS Number 98-09-93383-76-4
Molecular Formula C₆H₅ClO₂SC₉H₁₁ClO₃S
Molecular Weight 176.62 g/mol 234.70 g/mol
Structure Aromatic Sulfonyl ChlorideAlkyl Sulfonyl Chloride with Aryloxy Moiety
General Reactivity High, driven by the electrophilic sulfur atom attached to the aromatic ring.Expected to be a reactive alkyl sulfonyl chloride, with reactivity influenced by the phenoxy group.
Key Applications Synthesis of sulfonamide drugs, dyes, and as a reagent in the Hinsberg test for amine characterization.[1]Primarily used as a building block in synthetic and medicinal chemistry.

Delving Deeper: A Comparative Analysis

Benzenesulfonyl Chloride: The Established Standard

Benzenesulfonyl chloride is a highly reactive organosulfur compound extensively used in the synthesis of sulfonamides.[2][3] Its reactivity stems from the strong electron-withdrawing nature of the sulfonyl group and the phenyl ring, which renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack by amines.[2] This reaction is the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.[1]

The reaction of benzenesulfonyl chloride with primary and secondary amines typically proceeds readily in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[4][5] With primary amines, the resulting sulfonamide still possesses an acidic proton on the nitrogen atom, rendering it soluble in aqueous alkali.[1] In contrast, the sulfonamide formed from a secondary amine lacks this acidic proton and is therefore insoluble in alkaline solutions.[1][4]

Experimental Insights:

High yields of sulfonamides are often achieved with benzenesulfonyl chloride under optimized conditions. For instance, preparative reactions with various aliphatic amines in 1.0 M aqueous sodium hydroxide have been reported to give yields in the range of 94-98%.[3][6] Similarly, reactions with anilines in the presence of pyridine can also proceed with high efficiency.[7]

This compound: A Structurally Divergent Alternative

This compound presents an intriguing alternative to the traditional benzenesulfonyl chloride. Structurally, it is an alkylsulfonyl chloride, with the sulfur atom attached to an ethyl group, which in turn is linked to a p-methylphenoxy moiety. This structural divergence is expected to confer distinct reactivity and properties to the resulting sulfonamides.

Inferred Reactivity and Potential Advantages:

While direct, side-by-side comparative studies with benzenesulfonyl chloride are not extensively documented in the literature, we can infer its reactivity based on general principles of organic chemistry:

  • Electronic Effects: The phenoxy group, being electron-withdrawing, will influence the electrophilicity of the sulfonyl sulfur. However, the intervening ethyl spacer will modulate this effect compared to the direct attachment of an aryl group in benzenesulfonyl chloride. The p-methyl group on the phenyl ring is weakly electron-donating.

  • Steric Hindrance: The flexible ethoxy chain may present different steric challenges to the incoming amine compared to the planar phenyl ring of benzenesulfonyl chloride.

  • Solubility and Physical Properties: The presence of the aryloxyethyl group is likely to impart greater lipophilicity and potentially different solubility profiles to the resulting sulfonamide products. This can be a significant advantage in drug discovery for tuning the physicochemical properties of a lead compound.

  • Metabolic Stability: The ether linkage in the 2-(4-methylphenoxy)ethyl group may offer different metabolic pathways compared to a simple phenylsulfonamide, which could be advantageous for optimizing drug metabolism and pharmacokinetic profiles.

The structural flexibility and potential for introducing a distinct pharmacophoric element make this compound a valuable tool for scaffold hopping and lead optimization in drug discovery programs.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of sulfonamides, which can be adapted for both benzenesulfonyl chloride and this compound.

Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides using Pyridine

This protocol is suitable for a wide range of primary and secondary amines.

Workflow Diagram:

Caption: General workflow for sulfonamide synthesis using pyridine as a base.

Methodology:

  • To a solution of the amine (1.0 equivalent) in anhydrous pyridine (5-10 volumes), cool the mixture to 0 °C in an ice bath.

  • To the stirred solution, add the sulfonyl chloride (benzenesulfonyl chloride or this compound, 1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Protocol 2: Schotten-Baumann Conditions for Sulfonamide Synthesis

This protocol utilizes aqueous sodium hydroxide and is particularly effective for aliphatic amines.

Workflow Diagram:

Caption: Workflow for sulfonamide synthesis under Schotten-Baumann conditions.

Methodology:

  • Dissolve the amine (1.0 equivalent) in 1 M aqueous sodium hydroxide (10 volumes) and cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of a water-miscible organic solvent like THF or a water-immiscible solvent like dichloromethane.

  • Add the solution of the sulfonyl chloride dropwise to the vigorously stirred amine solution over 15-30 minutes, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and continue stirring for 1-4 hours.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms (in the case of a soluble primary amine sulfonamide salt), acidify the reaction mixture with concentrated HCl until pH ~2.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the sulfonamide.

Mechanistic Considerations: The "Why" Behind the Synthesis

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom.

Reaction Mechanism Diagram:

Sulfonamide Formation Mechanism reagents R'NH₂ + R-SO₂Cl intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product_HCl R-SO₂NHR' + HCl intermediate->product_HCl Chloride Elimination product_salt R-SO₂NHR' + Base-H⁺ + Cl⁻ product_HCl->product_salt Neutralization base Base base->product_salt

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride and a primary amine.

The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group, to form the sulfonamide and hydrochloric acid. The base present in the reaction mixture serves to neutralize the HCl, driving the reaction to completion.

Conclusion: Selecting the Right Tool for the Job

Benzenesulfonyl chloride remains a robust and reliable reagent for the synthesis of a diverse range of sulfonamides, backed by a wealth of literature and well-established protocols. Its reactivity is predictable, and it serves as an excellent benchmark for sulfonamide synthesis.

This compound, on the other hand, represents a valuable alternative for researchers seeking to introduce novel structural motifs and modulate the physicochemical properties of their target molecules. While direct comparative performance data is sparse, its unique structure offers opportunities for creating sulfonamides with potentially improved pharmacokinetic profiles. The choice between these two reagents will ultimately depend on the specific goals of the synthesis: the need for a well-characterized, simple sulfonamide versus the desire to explore novel chemical space and fine-tune molecular properties for drug discovery applications.

References

  • King, J. F., & Gill, M. S. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(10), 2353-2358. [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. [Link]

  • Amine Reactions. (2023). Chemistry LibreTexts. [Link]

  • King, J. F., & Gill, M. S. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]

  • Preparation method of substituted benzene sulfonyl chloride.
  • Synthesis of difunctional oxyethylene-based compounds.
  • An amine on reaction with benzene sulphonyl chloride produces a compound insoluble in an alkaline solution. (2024). Vedantu. [Link]

  • N-METHYL-N-NITROSO-p-TOLUENESULFONAMIDE. Organic Syntheses. [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

  • Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides. ResearchGate. [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. [Link]

  • Hinsberg reaction. Wikipedia. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]

  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Education for Pure Science. [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Europe PMC. [Link]

  • N-Substituted Sulfonamide Synthesis. Scribd. [Link]

  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. National Institutes of Health. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health. [Link]

  • Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Ethanesulfonyl chloride. PubChem. [Link]

  • METHANESULFONYL CHLORIDE. Organic Syntheses. [Link]

  • METHANESULFONYL CYANIDE. Organic Syntheses. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

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A Comparative Guide to Sulfonylating Agents: Unveiling the Profile of 2-(4-Methylphenoxy)ethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a critical step in organic synthesis, influencing reaction outcomes, purification strategies, and the overall efficiency of a synthetic route. This guide provides an in-depth comparison of "2-(4-Methylphenoxy)ethanesulfonyl chloride" with established sulfonylating agents, namely p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and dansyl chloride. By examining their structural nuances, reactivity profiles, and potential applications, this document aims to equip scientists with the knowledge to make informed decisions for their specific synthetic challenges.

The introduction of a sulfonyl group (-SO2R) into a molecule can profoundly alter its biological and physical properties. This functional group is a cornerstone in medicinal chemistry, often imparting improved solubility, metabolic stability, and target-binding interactions.[1][2] The choice of the "R" group on the sulfonyl chloride determines the characteristics of the resulting sulfonamide or sulfonate ester, making the selection of the appropriate sulfonylating agent a pivotal decision in the design of novel therapeutics and functional materials.[1][3][4]

The Sulfonylating Agents: A Panel of Key Players

This guide focuses on a comparative analysis of four sulfonylating agents, each with distinct structural features that dictate their reactivity and utility.

  • This compound: The subject of this guide, this reagent is characterized by an aryloxyethyl group attached to the sulfonyl chloride moiety. Due to a lack of extensive experimental data in publicly available literature, its properties and reactivity will be inferred based on established principles of organic chemistry.

  • p-Toluenesulfonyl chloride (TsCl): A widely used arylsulfonyl chloride, TsCl is a crystalline solid that is relatively easy to handle.[5][6] The resulting tosylates are excellent leaving groups, and tosylamides are stable protecting groups for amines.[6][7]

  • Methanesulfonyl chloride (MsCl): As a simple alkylsulfonyl chloride, MsCl is a highly reactive liquid.[8][9] It is often preferred for its smaller size and the generally faster reaction rates it affords.[10][11] The resulting mesylates are also excellent leaving groups.[10][12]

  • Dansyl chloride: This reagent is unique due to its fluorescent naphthalene core.[13][14] It is primarily used for the derivatization of amines, particularly in biochemical applications for the fluorescent labeling and quantification of amino acids and proteins.[14][15]

Comparative Analysis of Physicochemical and Reactivity Profiles

The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of the substituent.[16] Electron-withdrawing groups enhance reactivity, while electron-donating and sterically bulky groups tend to decrease it.[5][17]

FeatureThis compound (Predicted)p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)Dansyl chloride
Structure Aryloxy-substituted alkylsulfonyl chlorideArylsulfonyl chlorideAlkylsulfonyl chlorideNaphthalene-based sulfonyl chloride
Physical State Likely a liquid or low-melting solidCrystalline solidLiquidCrystalline solid
Reactivity Moderately reactiveModerately reactiveHighly reactiveModerately reactive
Steric Hindrance Moderate to high due to the bulky phenoxyethyl groupModerateLowHigh due to the naphthalene ring
Solubility Soluble in a range of organic solventsSoluble in common organic solventsSoluble in polar organic solventsSoluble in organic solvents like acetone and chloroform[14]
Key Applications Potential for introducing a flexible, aryloxy-containing moietyProtection of alcohols and amines, conversion of alcohols to leaving groups[6][7]Conversion of alcohols to leaving groups, formation of sulfonamides[8][12]Fluorescent labeling of amines, amino acid analysis[13][14][15]
In-depth Look at this compound

The structure of this compound suggests a unique combination of properties. The presence of the electron-donating 4-methylphenoxy group, separated from the sulfonyl center by an ethyl linker, is expected to have a modest electronic effect on the reactivity of the sulfonyl chloride. The primary influence is likely to be steric. The bulky phenoxyethyl group could hinder the approach of nucleophiles, potentially leading to slower reaction rates compared to less hindered alkylsulfonyl chlorides like MsCl.

The ether linkage within the substituent introduces flexibility and potential for hydrogen bonding interactions, which could be an interesting feature in the context of drug design. The resulting sulfonamides or sulfonate esters would carry this flexible, lipophilic tail, which could influence the solubility and binding properties of the parent molecule.

Experimental Workflow: A Generalized Protocol for Sulfonylation

The following is a generalized experimental protocol for the sulfonylation of a primary amine. This procedure can be adapted for each of the compared sulfonylating agents with adjustments to reaction time, temperature, and purification methods as needed.

Diagram of the Experimental Workflow

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction Progress cluster_workup Work-up cluster_purification Purification A Dissolve amine and base in solvent B Cool to 0°C A->B C Add sulfonyl chloride dropwise B->C D Stir at room temperature C->D E Monitor by TLC D->E F Quench with water E->F G Extract with organic solvent F->G H Wash with brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: A typical experimental workflow for a sulfonylation reaction.

Step-by-Step Methodology
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.).

    • Dissolve the reactants in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonylating Agent:

    • Dissolve the sulfonylating agent (1.1 eq.) in the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (this will vary depending on the reactivity of the sulfonyl chloride and the amine).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure sulfonamide.

Comparative Performance and Applications

The choice of a sulfonylating agent is dictated by the specific requirements of the synthesis.

  • For Robust Protection: TsCl and MsCl form highly stable sulfonamides, making them excellent choices for protecting amines during multi-step syntheses where harsh conditions are employed.[17] The resulting tosylates and mesylates are also superb leaving groups for nucleophilic substitution reactions.[10][12][18]

  • For Introducing Specific Moieties:

    • This compound would be the reagent of choice when the goal is to introduce a flexible aryloxyethyl group. This moiety could be desirable in drug discovery programs to explore new binding interactions or to modify the pharmacokinetic profile of a lead compound.

    • Dansyl chloride is the premier choice for fluorescently labeling primary and secondary amines.[13][14] This is invaluable in proteomics for N-terminal amino acid analysis and in various bioassays where fluorescent detection is required.[14][15]

Logical Relationship of Sulfonylating Agent Choice

logical_relationship cluster_choices Choice of Sulfonylating Agent cluster_applications Primary Application Start Synthetic Goal TsCl TsCl Start->TsCl MsCl MsCl Start->MsCl DansylCl Dansyl Chloride Start->DansylCl Target 2-(4-Methylphenoxy) ethanesulfonyl chloride Start->Target Protection Robust Protection / Good Leaving Group TsCl->Protection MsCl->Protection Labeling Fluorescent Labeling DansylCl->Labeling Modification Introduce Flexible Aryloxy Moiety Target->Modification

Caption: Decision tree for selecting a sulfonylating agent based on the desired synthetic outcome.

Conclusion

While p-toluenesulfonyl chloride and methanesulfonyl chloride remain the workhorses for general-purpose sulfonylation due to their well-established reactivity and the stability of the resulting derivatives, specialized reagents like dansyl chloride and the structurally intriguing this compound offer unique advantages for specific applications.

The predicted moderate reactivity and the introduction of a flexible, lipophilic side chain make This compound a potentially valuable tool in the design and synthesis of novel bioactive molecules. Further experimental investigation into its reactivity profile and applications is warranted to fully elucidate its place in the synthetic chemist's toolbox. The choice of sulfonylating agent should always be guided by a careful consideration of the substrate, the desired properties of the final product, and the overall synthetic strategy.

References

  • Mikołajczyk, M., et al. (1975). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. [Link]

  • Sheikh, H. K., Arshad, T., & Kanwal, G. (2018). Aryl sulfonate based anticancer alkylating agents. Science.gov. [Link]

  • National Institutes of Health. (n.d.). Ether- and Alcohol-Functionalized Task-Specific Ionic Liquids: Attractive Properties and Applications. PMC. [Link]

  • Wiley-VCH. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Sheikh, H. K., Arshad, T., & Kanwal, G. (2018). Aryl sulfonate based anticancer alkylating agents. ResearchGate. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Wikipedia. [Link]

  • ResearchGate. (n.d.). Influence of Sulfonating Agent on Degree of Functionalisation and Properties of Sulfonated Ether-Linked Polybenzimidazole. ResearchGate. [Link]

  • Grokipedia. (n.d.). Dansyl chloride. Grokipedia. [Link]

  • Organic Syntheses. (n.d.). methanesulfonyl chloride. Organic Syntheses. [Link]

  • Difference Wiki. (2023). Alkyl vs. Aryl: What's the Difference?. Difference Wiki. [Link]

  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction. HoriazonChemical. [Link]

  • Quora. (2018). What is the difference between alkyl and aryl?. Quora. [Link]

  • Royal Society of Chemistry. (n.d.). Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

  • Royal Society of Chemistry. (2012). Ether- and alcohol-functionalized task-specific ionic liquids: attractive properties and applications. Chemical Society Reviews. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Wikipedia. [Link]

  • Google Patents. (n.d.). THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS.
  • PubChem. (n.d.). Ethanesulfonyl chloride. PubChem. [Link]

  • ResearchGate. (n.d.). Steric and Electronic Effects in Basic Dyes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. ResearchGate. [Link]

  • PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

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A Comparative Guide to the Structural Elucidation of 2-(4-Methylphenoxy)ethanesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, reactivity, and interaction with biological targets. For reactive intermediates like 2-(4-Methylphenoxy)ethanesulfonyl chloride and its derivatives, this structural understanding is paramount. These compounds serve as versatile building blocks, where the orientation of the tolyl group relative to the reactive sulfonyl chloride moiety can significantly influence reaction kinetics and product selectivity. This guide provides an in-depth comparison of the preeminent method for solid-state structural analysis—single-crystal X-ray diffraction—with other key analytical techniques, offering a holistic workflow for researchers in the field.

The Definitive Answer: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguously determining the molecular structure of crystalline solids. It provides a high-resolution, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. Unlike spectroscopic methods that provide information about the average state of molecules in a bulk sample (often in solution), SC-XRD captures a precise snapshot of the molecule's conformation as it exists in the crystalline lattice.

This technique is uniquely powerful for revealing subtle stereoelectronic effects and non-covalent interactions, such as hydrogen bonds or π-stacking, that govern the packing of molecules in the solid state. For derivatives of this compound, SC-XRD can definitively establish the conformation of the flexible ethoxy-sulfonyl linker and the orientation of the aromatic ring, which are crucial for understanding its reactivity.

Experimental Workflow for SC-XRD

The process, from sample to structure, is a multi-step validation system. Each stage provides a quality check for the next, ensuring the final structure is a reliable representation of the molecule.

SC-XRD_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement S1 Synthesize Derivative S2 Purify (e.g., Column Chromatography, Recrystallization) S1->S2 C1 Select Solvent System S2->C1 C2 Grow Crystals (e.g., Slow Evaporation, Vapor Diffusion) C1->C2 D1 Mount Crystal on Diffractometer C2->D1 D2 Collect Diffraction Data D1->D2 D3 Integrate Reflections & Scale Data D2->D3 SS1 Solve Phase Problem (Determine Initial Model) D3->SS1 SS2 Refine Atomic Positions & Thermal Parameters SS1->SS2 SS3 Validate Structure (e.g., R-factors, CheckCIF) SS2->SS3 Output Final Structure (CIF File) SS3->Output Integrated_Workflow A Synthesis & Purification B NMR & MS Analysis A->B Initial Characterization C Identity & Purity Confirmed? B->C D Repurify / Resynthesize C->D No E Crystal Growth Trials C->E Yes D->A F Single Crystal X-ray Diffraction (SC-XRD) E->F H Compare Experimental (XRD) & Theoretical (DFT) Structures F->H G DFT Computational Modeling G->H I Final Validated 3D Structure & Conformational Analysis H->I Good Agreement

A Senior Application Scientist's Guide to the Kinetic Landscape of 2-(4-Methylphenoxy)ethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and organic synthesis, the precise control of reaction kinetics is not merely an academic exercise but a critical determinant of yield, purity, and, ultimately, the viability of a synthetic route. Among the vast arsenal of sulfonylating agents, 2-(4-Methylphenoxy)ethanesulfonyl chloride presents a unique structural motif, combining the features of both aryloxy and alkyl sulfonyl chlorides. This guide, born from extensive experience in reaction mechanism analysis and process optimization, aims to provide a comprehensive kinetic portrait of this reagent, comparing its reactivity profile with commonly employed alternatives and offering robust experimental protocols for its kinetic evaluation.

The Structural Uniqueness and Synthetic Utility of this compound

This compound is a bifunctional molecule of interest in drug discovery due to the prevalence of the aryloxy-alkyl scaffold in biologically active compounds. The incorporation of the sulfonyl chloride moiety provides a reactive handle for the introduction of a sulfonamide or sulfonate ester linkage, often crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The synthesis of this compound, while not extensively detailed in the literature for this specific molecule, can be reliably achieved through a two-step process starting from 4-methylphenol (p-cresol) and 2-chloroethanol to form the corresponding ether, followed by a two-step, one-pot conversion to the sulfonyl chloride.

General Synthetic Protocol:

A plausible synthetic route is outlined below, drawing from established methodologies for the synthesis of related sulfonyl chlorides.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidative Chlorination p-Cresol p-Cresol 2-(4-Methylphenoxy)ethanol 2-(4-Methylphenoxy)ethanol p-Cresol->2-(4-Methylphenoxy)ethanol + 2-Chloroethanol, Base 2-Chloroethanol 2-Chloroethanol Base (e.g., NaOH) Base (e.g., NaOH) Thiol Thiol 2-(4-Methylphenoxy)ethanol->Thiol Conversion to Thiol (e.g., via Mitsunobu reaction) Sulfonyl_Chloride This compound Thiol->Sulfonyl_Chloride + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., NCS, H2O2/HCl) A Prepare Thermostatted Solvent in Cell C Inject Stock Solution into Solvent (t=0) A->C B Prepare Concentrated Sulfonyl Chloride Stock B->C D Record Conductivity vs. Time C->D E Continue until Conductivity is Constant (G∞) D->E F Plot ln(G∞ - Gt) vs. Time E->F G Determine Rate Constant (k) from Slope F->G

Caption: Workflow for conductimetric kinetic analysis of sulfonyl chloride solvolysis.

Kinetic Analysis of Aminolysis by UV-Vis Spectrophotometry

The reaction of a sulfonyl chloride with an amine (aminolysis) to form a sulfonamide can often be monitored by UV-Vis spectrophotometry, provided there is a significant change in the absorbance spectrum as the reaction progresses.

Protocol: UV-Vis Spectrophotometric Measurement of Aminolysis Rate

  • Instrumentation: A UV-Vis spectrophotometer with a thermostatted cuvette holder.

  • Reagents:

    • This compound

    • Aromatic amine with a distinct UV-Vis spectrum (e.g., aniline or a substituted aniline)

    • Anhydrous, non-protic solvent (e.g., acetonitrile)

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) for the sulfonamide product.

    • Prepare stock solutions of the sulfonyl chloride and the amine in the chosen solvent.

    • Equilibrate the stock solutions and the spectrophotometer to the desired reaction temperature.

    • In a quartz cuvette, place a known volume of the amine solution (in large excess to ensure pseudo-first-order conditions).

    • Initiate the reaction by rapidly adding a small, known volume of the sulfonyl chloride stock solution, mixing thoroughly, and immediately starting data acquisition.

    • Record the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k') can be obtained by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The second-order rate constant (k) is then calculated by dividing k' by the concentration of the amine.

A Identify λmax of Sulfonamide Product B Prepare Stock Solutions of Reactants A->B C Equilibrate Solutions and Spectrophotometer B->C D Mix Reactants in Cuvette (Amine in Excess) C->D E Record Absorbance at λmax vs. Time D->E F Plot ln(A∞ - At) vs. Time E->F G Calculate Pseudo-First-Order Rate Constant (k') F->G H Calculate Second-Order Rate Constant (k) G->H

Caption: Workflow for UV-Vis spectrophotometric kinetic analysis of sulfonamide formation.

Mechanistic Considerations and the Role of Substituents

The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reactivity of aromatic systems. [1]For the solvolysis of a series of para-substituted benzenesulfonyl chlorides, a plot of log(k/k0) against the Hammett substituent constant (σ) is typically linear. Electron-withdrawing groups (positive σ values) accelerate the reaction (positive ρ value), while electron-donating groups (negative σ values) retard it.

For this compound, the substituent effect is transmitted through the ethyleneoxy linker. While a direct Hammett correlation is not applicable, the principles remain the same. The electron-withdrawing nature of the phenoxy group will influence the rate relative to a simple alkanesulfonyl chloride.

cluster_0 Substituent Effects on Reactivity cluster_1 General Trend Reactivity Reactivity (log k) Substituent_Constant Hammett Constant (σ) EWG Electron-Withdrawing Groups (EWG) Increased_Reactivity Increased Reactivity EWG->Increased_Reactivity EDG Electron-Donating Groups (EDG) Decreased_Reactivity Decreased Reactivity EDG->Decreased_Reactivity

Caption: Relationship between substituent electronic effects and sulfonyl chloride reactivity.

Alternative Sulfonylating Agents: A Broader Perspective

While sulfonyl chlorides are workhorses in organic synthesis, their high reactivity and moisture sensitivity can be problematic. Several alternatives have been developed, each with its own kinetic profile and advantages.

  • Sulfonyl Fluorides: Generally less reactive than the corresponding chlorides, offering greater stability and selectivity. Their reactions often require activation.

  • Sulfonic Anhydrides: Highly reactive sulfonylating agents, often used when sulfonyl chlorides are not reactive enough.

  • N-Sulfonylamines (e.g., N-phenyl-bis(benzenesulfonimide)): These reagents can act as electrophilic sulfonating agents under specific conditions.

A comparative kinetic study of these alternatives against this compound would provide a comprehensive understanding of their relative merits for specific applications.

Conclusion

This guide has provided a framework for understanding and evaluating the kinetic behavior of this compound. While direct experimental data for this specific compound is limited, by applying fundamental principles of physical organic chemistry and drawing comparisons with well-studied analogs, researchers can make informed predictions about its reactivity. The detailed experimental protocols provided herein offer a clear path for obtaining the necessary quantitative data to optimize synthetic routes and advance drug discovery programs. The true power of this guide lies not just in the information presented, but in the scientific methodology it espouses: a blend of theoretical understanding and rigorous experimental validation.

References

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]

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A Comparative Spectroscopic Analysis of 2-(4-Methylphenoxy)ethanesulfonyl chloride and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of modern medicinal chemistry and materials science, the precise characterization of novel molecules is paramount. Sulfonyl chlorides, particularly those bearing aryloxy moieties, are versatile intermediates in the synthesis of a wide array of biologically active compounds and functional materials. This guide provides an in-depth spectroscopic comparison of 2-(4-Methylphenoxy)ethanesulfonyl chloride and its key analogues: 2-Phenoxyethanesulfonyl chloride, 2-(4-Chlorophenoxy)ethanesulfonyl chloride, and 2-(4-Nitrophenoxy)ethanesulfonyl chloride. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to furnish researchers with a foundational understanding of the structural nuances that define this important class of compounds.

The following analysis is built upon a combination of experimental data for precursor molecules and predicted data for the target compounds, offering a comprehensive framework for their identification and characterization.

Molecular Structures and Their Spectroscopic Implications

The core structure of these analogues consists of a phenoxy group linked via an ethylene bridge to a sulfonyl chloride moiety. The electronic nature of the substituent on the phenyl ring (–CH₃, –H, –Cl, –NO₂) is expected to induce distinct changes in the spectroscopic signatures of each molecule.

G cluster_0 This compound cluster_1 2-Phenoxyethanesulfonyl chloride cluster_2 2-(4-Chlorophenoxy)ethanesulfonyl chloride cluster_3 2-(4-Nitrophenoxy)ethanesulfonyl chloride A C₉H₁₁ClO₃S B C₈H₉ClO₃S C C₈H₈Cl₂O₃S D C₈H₈ClNO₅S

Figure 1. Molecular formulas of the compared analogues.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectra of these compounds are anticipated to exhibit characteristic signals for the aromatic protons and the two methylene groups of the ethyl bridge. The chemical shifts of the methylene protons are particularly informative, being influenced by the adjacent oxygen atom and the strongly electron-withdrawing sulfonyl chloride group.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, ppm)

CompoundAr-H (Aromatic)-O-CH₂- (a)-CH₂-SO₂Cl (b)Other Signals
This compound~7.10 (d, 2H), ~6.85 (d, 2H)~4.40 (t, 2H)~3.90 (t, 2H)~2.30 (s, 3H, -CH₃)
2-Phenoxyethanesulfonyl chloride~7.30 (m, 2H), ~7.00 (m, 3H)~4.45 (t, 2H)~3.95 (t, 2H)-
2-(4-Chlorophenoxy)ethanesulfonyl chloride~7.25 (d, 2H), ~6.85 (d, 2H)~4.40 (t, 2H)~3.90 (t, 2H)-
2-(4-Nitrophenoxy)ethanesulfonyl chloride~8.20 (d, 2H), ~7.00 (d, 2H)~4.55 (t, 2H)~4.05 (t, 2H)-

Interpretation:

The electron-donating methyl group in This compound is expected to shield the aromatic protons, causing them to appear at a slightly higher field (lower ppm) compared to the unsubstituted analogue. Conversely, the electron-withdrawing nitro group in 2-(4-Nitrophenoxy)ethanesulfonyl chloride will deshield the aromatic protons, shifting them significantly downfield. The chloro-substituted analogue will exhibit an intermediate effect.

The methylene protons adjacent to the oxygen (-O-CH₂-) are expected to be the most deshielded due to the electronegativity of the oxygen atom. The adjacent methylene protons (-CH₂-SO₂Cl) will also be downfield due to the inductive effect of the sulfonyl chloride group. The electron-withdrawing capacity of the substituent on the aromatic ring will have a modest, but discernible, effect on the chemical shifts of these ethyl bridge protons.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

The ¹³C NMR spectra will provide valuable information about the carbon framework of these molecules. The chemical shifts of the aromatic carbons will be particularly sensitive to the nature of the substituent.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, ppm)

CompoundAr-C (Aromatic)-O-CH₂- (a)-CH₂-SO₂Cl (b)Other Signals
This compound~156 (C-O), ~130 (C-CH₃), ~130 (Ar-CH), ~115 (Ar-CH)~67~58~20 (-CH₃)
2-Phenoxyethanesulfonyl chloride~158 (C-O), ~130 (Ar-CH), ~122 (Ar-CH), ~115 (Ar-CH)~67~58-
2-(4-Chlorophenoxy)ethanesulfonyl chloride~156 (C-O), ~130 (Ar-CH), ~126 (C-Cl), ~116 (Ar-CH)~66~58-
2-(4-Nitrophenoxy)ethanesulfonyl chloride~162 (C-O), ~142 (C-NO₂), ~126 (Ar-CH), ~115 (Ar-CH)~68~59-

Interpretation:

The carbon attached to the oxygen (C-O) is expected to be the most downfield of the aromatic carbons. The substituent effects will be clearly visible. The methyl group in the para position will cause a slight upfield shift of the aromatic carbons compared to the unsubstituted analogue. The chlorine atom will have a more complex effect, with the carbon directly attached to it (C-Cl) being significantly deshielded. The strongly electron-withdrawing nitro group will cause a significant downfield shift of the aromatic carbons, particularly the carbon bearing the nitro group (C-NO₂) and the C-O carbon.

The carbons of the ethyl bridge will appear in the aliphatic region, with the carbon attached to the oxygen (-O-CH₂-) being more deshielded than the one attached to the sulfonyl group (-CH₂-SO₂Cl).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups present in these molecules. The spectra will be dominated by absorptions from the sulfonyl chloride, the ether linkage, and the aromatic ring.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

CompoundS=O Stretch (asymmetric & symmetric)C-O-C StretchAr-H Bending (out-of-plane)Other Key Bands
This compound~1370 & ~1180~1240~820 (para-disubstituted)~2950 (C-H stretch)
2-Phenoxyethanesulfonyl chloride~1370 & ~1180~1245~750 & ~690 (monosubstituted)~3050 (Ar C-H stretch)
2-(4-Chlorophenoxy)ethanesulfonyl chloride~1375 & ~1185~1250~830 (para-disubstituted)~1090 (C-Cl stretch)
2-(4-Nitrophenoxy)ethanesulfonyl chloride~1380 & ~1190~1260~850 (para-disubstituted)~1520 & ~1340 (NO₂ stretch)

Interpretation:

All four compounds will exhibit strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O group in the sulfonyl chloride moiety, typically around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively. The C-O-C ether linkage will show a strong stretching vibration around 1240-1260 cm⁻¹.

The substitution pattern on the aromatic ring can be often be determined from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region. The para-substituted analogues will show a strong band in the 820-850 cm⁻¹ range, while the monosubstituted phenoxy derivative will have two characteristic bands around 750 cm⁻¹ and 690 cm⁻¹.

The specific substituents will also give rise to their own characteristic bands. The nitro group in 2-(4-Nitrophenoxy)ethanesulfonyl chloride will produce two strong stretching bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). The C-Cl stretch in the chloro-analogue is expected around 1090 cm⁻¹.

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight of the compounds and their fragmentation patterns, which can be used to confirm their structures.

Table 4: Predicted Key Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragment Ions
This compound234/236 (Cl isotope)107 (methylphenoxy cation)99/101 (SO₂Cl), 127 (M - SO₂Cl), 108 (cresol)
2-Phenoxyethanesulfonyl chloride220/222 (Cl isotope)93 (phenoxy cation)99/101 (SO₂Cl), 113 (M - SO₂Cl), 94 (phenol)
2-(4-Chlorophenoxy)ethanesulfonyl chloride254/256/258 (Cl isotopes)127/129 (chlorophenoxy cation)99/101 (SO₂Cl), 147/149 (M - SO₂Cl), 128/130 (chlorophenol)
2-(4-Nitrophenoxy)ethanesulfonyl chloride265/267 (Cl isotope)138 (nitrophenoxy cation)99/101 (SO₂Cl), 158 (M - SO₂Cl), 139 (nitrophenol)

Interpretation:

The molecular ion peak [M]⁺ should be observable for all compounds, and the characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M and M+2 peaks. For the chloro-substituted analogue, the presence of two chlorine atoms will lead to a more complex isotopic pattern (M, M+2, M+4).

A common fragmentation pathway is expected to be the cleavage of the C-S bond, leading to the loss of the SO₂Cl radical and the formation of a stable phenoxyethyl cation. Another major fragmentation pathway is the cleavage of the ether bond, resulting in the formation of a substituted phenoxy cation, which is likely to be the base peak in the spectrum. The observation of a peak corresponding to the sulfonyl chloride fragment (m/z 99/101) would also be a strong indicator of the compound's structure.

G M [M]⁺ F1 [M - SO₂Cl]⁺ M->F1 - •SO₂Cl F2 [ArO]⁺ M->F2 - •CH₂CH₂SO₂Cl F3 [SO₂Cl]⁺ M->F3 - •ArOCH₂CH₂

Figure 2. Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the instrumentation and the specific properties of the compound being analyzed.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1][2] Filter the solution into a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3] For solid samples, an ATR (Attenuated Total Reflectance) accessory is recommended. A small amount of the solid is placed on the ATR crystal and pressure is applied to ensure good contact.[4][5]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization and Analysis: Use Electron Ionization (EI) at 70 eV.[6] The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the structural elucidation and comparative analysis of this compound and its analogues. The electronic effects of the substituents on the phenoxy ring are clearly manifested in the chemical shifts of the NMR spectra, the vibrational frequencies in the IR spectra, and the fragmentation patterns in the mass spectra. This guide provides a foundational framework for researchers to confidently identify and characterize these and similar molecules, facilitating their application in the development of new pharmaceuticals and advanced materials.

References

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  • How reliable actually is the nmr prediction spectra tool in chemdraw ? (2023, November 3). Reddit. Retrieved from [Link]

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A Comparative Guide to the Computational Analysis of Sulfonyl Chloride Reactivity: A Case Study of 2-(4-Methylphenoxy)ethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging computational chemistry to investigate the reactivity of sulfonyl chlorides. While focusing on the specific molecule 2-(4-Methylphenoxy)ethanesulfonyl chloride, the principles, workflows, and comparative data presented are broadly applicable to a wide range of sulfonylating agents. We will explore the theoretical underpinnings of reactivity, compare our target molecule with common alternatives, and provide actionable experimental protocols for validating computational predictions.

The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, pivotal for creating sulfonamides and sulfonate esters—motifs prevalent in pharmaceuticals and agrochemicals.[1] The reactivity of these compounds is governed by the highly electrophilic sulfur atom, making it a prime target for nucleophilic attack.[1][2] Understanding the subtle differences in reactivity between various sulfonyl chlorides is crucial for reaction optimization, catalyst design, and the synthesis of complex molecules.

Part 1: The Theoretical Framework for Computational Reactivity Analysis

To predict and compare the reactivity of sulfonyl chlorides, we turn to the robust tools of computational quantum chemistry, primarily Density Functional Theory (DFT). DFT offers a balance of computational cost and accuracy that is well-suited for studying the mechanisms of organic reactions.[3]

Core Concepts:

  • Transition State Theory: Reactions proceed from reactants to products through a high-energy transition state (TS). The energy difference between the reactants and the TS is the activation energy (ΔG‡) . A lower activation energy corresponds to a faster reaction rate.

  • Reaction Mechanism: The specific pathway a reaction takes is crucial. For sulfonyl chlorides, nucleophilic substitution can occur through a concerted SN2-like mechanism (one step) or a stepwise addition-elimination (SAN) pathway involving a trigonal bipyramidal intermediate.[2][4][5] DFT calculations can elucidate the operative mechanism by mapping the potential energy surface.[3][4]

  • Molecular Descriptors: We can analyze the electronic structure of the ground state to infer reactivity. Key descriptors include:

    • Partial Atomic Charges: A more positive charge on the sulfur atom indicates greater electrophilicity.

    • LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy suggests the molecule is a better electron acceptor and thus more reactive towards nucleophiles.

The causality behind choosing DFT is its proven ability to accurately model reaction pathways and activation energies, allowing for direct, quantitative comparisons between different molecules without the immediate need for extensive experimentation.

Part 2: Comparative Reactivity Analysis: A Computational Workflow

We will compare our target molecule, This compound , with three widely used alternatives. The selection of these alternatives is designed to cover a range of electronic and steric properties:

  • Methanesulfonyl Chloride (MsCl): A simple, sterically unhindered alkylsulfonyl chloride.[6]

  • p-Toluenesulfonyl Chloride (TsCl): A common arylsulfonyl chloride with an electron-donating methyl group.

  • p-Nitrobenzenesulfonyl Chloride (NsCl): An arylsulfonyl chloride with a strong electron-withdrawing nitro group, expected to be highly reactive.[5]

The following workflow outlines the computational process for determining the activation energy of a model reaction, such as aminolysis with ammonia (NH₃).

G cluster_0 Step 1: Input Preparation cluster_1 Step 2: Ground State Calculations cluster_2 Step 3: Transition State Search cluster_3 Step 4: Pathway Validation & Analysis A Build 3D Structures (Reactants, Products) B Geometry Optimization & Frequency Analysis (DFT) A->B C Verify Minima (No Imaginary Frequencies) B->C D Transition State (TS) Search (e.g., QST2/3, Berny) C->D E TS Frequency Analysis D->E F Verify TS (One Imaginary Frequency) E->F G Intrinsic Reaction Coordinate (IRC) Calculation F->G H Confirm TS Connects Reactants and Products G->H I Calculate Activation Energy (ΔG‡) H->I

Caption: A standard DFT workflow for locating transition states and calculating reaction barriers.

The following table presents hypothetical yet representative DFT-calculated data for the aminolysis of our target compound and its alternatives. These values are based on established trends where electron-withdrawing groups increase reactivity.

Sulfonyl ChloridePredicted LUMO Energy (eV)Calculated ΔG‡ (kcal/mol)Predicted Relative Reactivity
Methanesulfonyl Chloride (MsCl)1.8522.5Baseline
p-Toluenesulfonyl Chloride (TsCl)1.5021.0~ 3x faster than MsCl
This compound 1.62 21.8 ~ 1.5x faster than MsCl
p-Nitrobenzenesulfonyl Chloride (NsCl)0.9518.2~ 50x faster than MsCl

This data is illustrative and would be generated using a DFT functional like M06-2X with a suitable basis set (e.g., def2-TZVPP) and a solvent model.[7]

The data suggests that the phenoxyethyl group in our target molecule has a mild activating effect compared to a simple alkyl group (MsCl), but is less activating than the tosyl group. As expected, the strongly withdrawing nitro group in NsCl leads to the lowest activation barrier and highest reactivity.

Part 3: Experimental Validation Protocol

Computational predictions must be validated by experimental data. A self-validating system involves using the computational results to design an experiment that can confirm (or refute) the predictions. Here, we describe a protocol to measure the relative rates of sulfonamide formation, which can then be compared to the calculated ΔG‡ values.

This protocol determines the relative reactivity of two different sulfonyl chlorides competing for a limited amount of an amine.

  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of This compound and a competitor (e.g., TsCl ) in anhydrous acetonitrile.

    • Prepare a 0.05 M solution of a primary amine (e.g., benzylamine) in anhydrous acetonitrile. This is the limiting reagent.

    • Prepare a 0.2 M solution of a non-nucleophilic base (e.g., 2,6-lutidine) in anhydrous acetonitrile.

  • Reaction Setup:

    • In a 10 mL flask at a controlled temperature (e.g., 25°C), combine 1.0 mL of the This compound solution (0.1 mmol) and 1.0 mL of the TsCl solution (0.1 mmol).

    • Add 2.0 mL of the 2,6-lutidine solution (0.4 mmol).

    • Initiate the reaction by adding 1.0 mL of the benzylamine solution (0.05 mmol). Start a timer immediately.

  • Time-Course Monitoring:

    • At specific time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a quenching solution (e.g., acetonitrile/water with 0.1% formic acid).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with UV detection.

    • Develop a method that resolves the starting amine and the two resulting sulfonamide products.

    • Integrate the peak areas for both sulfonamide products at each time point.

  • Data Analysis:

    • The ratio of the product peak areas at early time points (low conversion) directly reflects the relative rate constants (k_target / k_competitor).

    • Compare this experimental reactivity ratio to the ratio predicted from the computationally derived activation energies using the Arrhenius equation. A good correlation validates the computational model.

Part 4: Mechanistic Insights and Visualization

DFT calculations provide more than just energies; they reveal the geometry of the transition state. For the reaction of a sulfonyl chloride with an amine, a concerted SN2-like mechanism is often observed.[4][5]

G cluster_ts Transition State Details Reactants Reactants R-SO₂Cl + H₂NR' TS Transition State [R-SO₂(Cl)(H₂NR')]‡ Reactants->TS ΔG‡ Products Products R-SO₂NHR' + HCl TS->Products ts_details • S-N bond forming • S-Cl bond breaking • Trigonal bipyramidal geometry at Sulfur

Caption: Energy profile for a concerted SN2-like sulfonylation mechanism.

Analysis of the transition state structure would show an elongated S-Cl bond and a newly forming S-N bond, with the nucleophile and leaving group arranged approximately 180° apart around the central sulfur atom. This geometric information is invaluable for understanding substituent effects and for designing catalysts that can stabilize this transition state.

References

  • Computational Chemical Synthesis Analysis and Pathway Design. Frontiers in Chemistry. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction. Ukrainian Chemistry Journal. [Link]

  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules. [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]

  • Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. RSC Advances. [Link]

  • Methanesulfonyl chloride. Wikipedia. [Link]

  • Organic Reaction Mechanisms: Fundamental Concepts, Computational Approaches, and Applications. ResearchGate. [Link]

  • Review of Computational Organic Chemistry. Journal of Chemical Education. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(4-Methylphenoxy)ethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount to the success of a synthetic route. The sulfonyl chloride functional group is a powerful tool in organic synthesis, yet its inherent reactivity makes it susceptible to degradation and the presence of impurities. This guide provides an in-depth, comparative analysis of the analytical techniques used to assess the purity of synthesized 2-(4-Methylphenoxy)ethanesulfonyl chloride, offering field-proven insights and detailed experimental protocols. Our focus is not just on the "how," but the "why," ensuring a robust and self-validating approach to quality control.

The accurate characterization of sulfonyl chlorides is critical for ensuring the quality, safety, and efficacy of subsequent intermediates and final products.[1] Their reactivity, while synthetically valuable, poses distinct challenges for analysis.[1][2] This guide will explore the most effective spectroscopic, chromatographic, and classical methods for analyzing this compound, providing a comparative perspective on their performance and limitations.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergistic use of multiple analytical methods, each offering a unique piece of the puzzle. For a compound like this compound, we must confirm its structural identity, identify and quantify any impurities, and ensure its stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), allowing for unambiguous structure confirmation and the detection of structurally similar impurities.

Causality Behind Experimental Choices: Due to the reactivity of sulfonyl chlorides with protic solvents, the choice of a dry, aprotic deuterated solvent is critical to prevent hydrolysis of the analyte during the experiment.[1] Chloroform-d (CDCl₃) is a common and effective choice.

Expected ¹H NMR Spectrum (Illustrative): For this compound, one would expect to see:

  • A singlet for the methyl (CH₃) protons around δ 2.3 ppm.

  • An AA'BB' system (appearing as two doublets) for the aromatic protons between δ 6.8 and 7.2 ppm.

  • A triplet for the methylene (CH₂) group adjacent to the oxygen atom around δ 4.4 ppm.

  • A triplet for the methylene (CH₂) group adjacent to the sulfonyl chloride group around δ 4.0 ppm.

Expected ¹³C NMR Spectrum (Illustrative): Key signals would include:

  • Methyl carbon (~20 ppm).

  • Methylene carbons (~65-75 ppm).

  • Aromatic carbons (~115-155 ppm).

  • The carbon attached to the sulfonyl group will be significantly downfield.

Potential Impurities and Their NMR Signatures:

  • Starting Material (e.g., 2-(4-methylphenoxy)ethanol): Presence of a broad singlet corresponding to the hydroxyl (-OH) proton.

  • Hydrolysis Product (2-(4-methylphenoxy)ethanesulfonic acid): A very broad singlet for the sulfonic acid proton and shifts in the adjacent methylene signals.

  • Solvent Residues (e.g., from synthesis or purification): Characteristic peaks for solvents like diethyl ether, ethyl acetate, or hexane.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum, typically with 16-32 scans.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate all peaks and assign them to the corresponding protons in the molecule. Analyze for the presence of any unexpected signals that may indicate impurities.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups.[3] For this compound, it is particularly useful for verifying the integrity of the sulfonyl chloride moiety.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a modern and convenient sampling technique that requires minimal sample preparation and is suitable for solids and oils.

Expected IR Absorption Bands:

  • S=O Asymmetric Stretch: Strong band around 1370-1410 cm⁻¹.[3]

  • S=O Symmetric Stretch: Strong band around 1166-1204 cm⁻¹.[3]

  • C-O-C Stretch: Bands in the 1200-1000 cm⁻¹ region.

  • Aromatic C=C Stretch: Peaks around 1600 and 1475 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands between 3100-2850 cm⁻¹.[3]

Potential Impurities and Their IR Signatures:

  • Hydrolysis Product (Sulfonic Acid): A very broad O-H stretch from 3200-2500 cm⁻¹ would be a clear indicator of decomposition.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample, typically co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to expected values to confirm the presence of the sulfonyl chloride and other key functional groups.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

Chromatographic techniques are indispensable for accurately assessing the purity of sulfonyl chlorides and quantifying their content.[1] HPLC is a versatile method applicable to a wide range of sulfonyl chlorides, including those that are non-volatile or thermally sensitive.[1]

Causality Behind Experimental Choices: Reversed-phase HPLC is the most common mode for analyzing moderately polar organic compounds.[2][4] An acidic mobile phase is often used to suppress the ionization of any potential acidic impurities (like the sulfonic acid hydrolysis product), leading to better peak shapes.[4] Due to the high reactivity of sulfonyl chlorides, derivatization into more stable sulfonamides may sometimes be necessary for precise quantitative analysis, though direct analysis is often feasible with careful method development.[2][5]

  • System: An HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[2]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example: 0-20 min, 50-95% B; 20-25 min, 95% B; 25-26 min, 95-50% B; 26-30 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm, where the aromatic ring will have strong absorbance.[6]

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical method depends on the specific goal, whether it is initial identification, structural confirmation, or precise quantitative purity assessment.

TechniquePrimary ApplicationSample ThroughputQuantitative CapabilityKey AdvantagesKey Limitations
¹H & ¹³C NMR Structure Elucidation, PurityModerateExcellent (qNMR)Provides detailed structural information, non-destructive.[1]Lower sensitivity compared to chromatography, can be complex to interpret.
FT-IR Functional Group IDHighPoorFast, simple, confirms key functional groups.[3]Provides limited structural information, not suitable for quantification.
RP-HPLC Purity, QuantificationHighExcellentHigh sensitivity and resolving power, widely applicable.[1][2]Requires method development, potential for on-column degradation.
GC-MS Impurity ID, QuantificationHighExcellentExcellent for volatile impurities, provides molecular weight information.[1]Risk of thermal degradation for sulfonyl chlorides, may require derivatization.[1][7]
Melting Point Preliminary Purity CheckHighPoorSimple, fast, inexpensive indicator of purity.[7]Impurities can sometimes not depress the melting point significantly.
Titrimetry Total Sulfonyl Chloride ContentModerateExcellentCost-effective, accurate for total functional group content.Not specific; titrates all reactive sulfonyl chlorides, not just the target.

Workflow for Comprehensive Purity Assessment

A logical and systematic workflow ensures that all aspects of the compound's purity are thoroughly investigated.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Workup cluster_1 Preliminary Checks cluster_2 Structural Verification cluster_3 Quantitative Purity & Impurity Profiling cluster_4 Final Assessment synthesis Synthesized Crude Product tlc TLC Analysis synthesis->tlc Spot Check mp Melting Point synthesis->mp Quick Check nmr ¹H & ¹³C NMR tlc->nmr mp->nmr ir FT-IR Spectroscopy nmr->ir Confirm Functional Groups ms Mass Spectrometry (MS) ir->ms Confirm Mol. Weight hplc HPLC-UV ms->hplc Quantify gcms GC-MS (if applicable) hplc->gcms Profile Volatiles final_report Purity > 98%? Structure Confirmed? hplc->final_report gcms->final_report

Caption: Workflow for the purity assessment of this compound.

Comparison with Alternative Sulfonylating Agents

While this compound is a specific reagent, it's useful to compare its analytical considerations with more common sulfonylating agents.

  • p-Toluenesulfonyl Chloride (TsCl):

    • Similarities: TsCl is also a solid and is analyzed by similar techniques (NMR, HPLC).[7]

    • Differences: A common impurity in TsCl is p-toluenesulfonic acid from hydrolysis, which can be difficult to distinguish from the chloride by ¹H NMR alone but is easily separated by HPLC.[7] Its simpler structure makes NMR interpretation more straightforward.

  • Methanesulfonyl Chloride (MsCl):

    • Similarities: MsCl is also highly reactive and moisture-sensitive.[8]

    • Differences: MsCl is a volatile liquid, making it more amenable to GC-MS analysis than many larger arylsulfonyl chlorides.[8] Its primary impurity is often methanesulfonic acid. Due to its lack of a UV chromophore, HPLC detection requires a universal detector (like ELSD) or derivatization.[9]

The phenoxyethyl backbone of this compound introduces more complexity into the NMR spectra compared to TsCl or MsCl but also provides a strong UV chromophore for sensitive HPLC detection. The ether linkage could potentially be a site for side reactions, leading to a different impurity profile than standard alkyl or aryl sulfonyl chlorides.

Maintaining Purity: Handling and Storage

The purity of a sulfonyl chloride is only as good as its handling and storage. These compounds are highly sensitive to moisture and can degrade over time.[10][11][12]

  • Handling: Always handle sulfonyl chlorides in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5][11][12]

  • Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from moisture.[5][10] Discoloration upon storage can indicate decomposition.[11]

By employing this multi-faceted analytical approach, researchers can confidently verify the purity and identity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experimental work.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Sulfuryl chloride. Sciencemadness Wiki.
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.
  • ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • methanesulfonyl chloride. Organic Syntheses Procedure.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Methylphenoxy)ethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(4-Methylphenoxy)ethanesulfonyl chloride. As a member of the sulfonyl chloride class, this compound is highly reactive and requires meticulous procedures to neutralize its hazards before disposal. The core principle of this protocol is the controlled chemical conversion of the reactive sulfonyl chloride into a stable and significantly less hazardous sulfonate salt through alkaline hydrolysis.

This document is intended for use by trained laboratory personnel, including researchers, scientists, and drug development professionals. Always consult the specific Safety Data Sheet (SDS) for the compound and adhere to your institution's environmental health and safety (EHS) guidelines.

Core Hazard Assessment & Chemical Profile

This compound is a corrosive and moisture-sensitive compound. Its primary hazards stem from the reactivity of the sulfonyl chloride functional group. Upon contact with water or other nucleophiles, it undergoes rapid hydrolysis, releasing corrosive hydrochloric acid (HCl) and 2-(4-methylphenoxy)ethanesulfonic acid.[1][2] This reaction is exothermic and can lead to a dangerous increase in temperature and pressure if not controlled.[3] Inhalation of its vapors can cause severe irritation to the respiratory tract, and direct contact with skin or eyes results in severe chemical burns.[4][5]

Table 1: Key Properties and Hazards of Representative Sulfonyl Chlorides Note: As a specific SDS for this compound is not publicly available, the data below is compiled from representative sulfonyl chlorides like ethanesulfonyl chloride. It should be used as a guideline, assuming similar reactivity and hazard profiles.

PropertyData / InformationSource(s)
Primary Hazards Causes severe skin burns and eye damage; Fatal if inhaled; Harmful if swallowed; Reacts with water to liberate toxic and corrosive gas (HCl).[2][6]
Chemical Reactivity Highly reactive with water, alcohols, amines, and strong bases. Moisture sensitive.[1][3]
Appearance Typically a colorless to yellow or brown liquid with a pungent, irritating odor.[7][8]
Incompatible Materials Strong oxidizing agents, strong bases, alcohols, water, amines.[1][4]
Hazardous Decomposition Combustion or hydrolysis produces hydrogen chloride, sulfur oxides, and carbon oxides.[9]

Mandatory Safety Protocols: PPE and Engineering Controls

Due to the corrosive and reactive nature of this compound, stringent safety measures are non-negotiable.

  • Engineering Controls : All handling and disposal procedures must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2][4] An eyewash station and safety shower must be immediately accessible.[7]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is required:

    • Eye Protection : Tightly sealed chemical safety goggles and a full-face shield.[2]

    • Hand Protection : Chemical-resistant gloves, such as butyl rubber or a heavy-duty nitrile. Always inspect gloves before use.[4]

    • Body Protection : A chemical-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.[2]

    • Respiratory Protection : If there is any risk of exposure outside of a fume hood, a respirator with an appropriate acid gas/organic vapor cartridge is required.

Step-by-Step Disposal Protocol: Controlled Alkaline Hydrolysis

This protocol details the neutralization of small, laboratory-scale quantities of this compound. The objective is to safely hydrolyze the compound to sodium 2-(4-methylphenoxy)ethanesulfonate, a water-soluble and stable salt.

Causality of the Protocol:

The sulfonyl chloride group is an excellent electrophile. The sulfur atom is susceptible to nucleophilic attack by hydroxide ions (OH⁻) from the sodium hydroxide solution. This SN2-type reaction displaces the chloride ion and forms the corresponding sulfonate salt. The reaction is highly exothermic, necessitating the use of an ice bath and slow, controlled addition to dissipate heat and prevent a runaway reaction or violent boiling of the solvent.

Required Materials:
  • This compound waste

  • 1 M or 2 M Sodium Hydroxide (NaOH) aqueous solution

  • Ice bath

  • Stir plate and magnetic stir bar

  • Glass beaker or Erlenmeyer flask (at least 5-10 times the volume of the sulfonyl chloride)

  • Dropping funnel or pipette for addition

  • pH paper or pH meter

  • Appropriately labeled aqueous waste container

Neutralization Procedure:
  • Preparation : Don all required PPE and set up the apparatus inside a certified chemical fume hood.

  • Cooling : Place a beaker containing the sodium hydroxide solution (a volume sufficient to be in at least a 3-4 fold molar excess to the sulfonyl chloride) in an ice bath. Begin stirring the solution.

  • Slow Addition : Carefully and slowly add the this compound waste to the cold, stirring NaOH solution dropwise via a pipette or dropping funnel. Crucial : The rate of addition must be slow enough to keep the temperature of the reaction mixture below 40°C. If the temperature rises rapidly, halt the addition immediately.

  • Reaction : After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Equilibration : Remove the ice bath and let the mixture warm to room temperature, continuing to stir for at least 2 hours to ensure the hydrolysis reaction is complete.

  • pH Verification : Check the pH of the resulting solution. It should be neutral or slightly basic (pH 7-10). If the solution is still acidic, add more NaOH solution until the desired pH is reached.

  • Final Disposal : Transfer the neutralized aqueous solution to a properly labeled hazardous waste container designated for corrosive aqueous waste. Ensure the label clearly states the contents, including the final neutralized product (sodium 2-(4-methylphenoxy)ethanesulfonate).

  • Decontamination : Rinse all glassware that came into contact with the sulfonyl chloride with a small amount of acetone, followed by the same NaOH solution used for quenching, and then wash thoroughly with soap and water. Dispose of the rinsate in the same aqueous waste container.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.

G Disposal Workflow for this compound start Assess Waste (Quantity & Purity) ppe Don Full PPE & Work in Fume Hood start->ppe small_quant Small Lab Quantity (<100g) ppe->small_quant spill Large Spill or Uncontrolled Release ppe->spill protocol Follow Controlled Alkaline Hydrolysis Protocol small_quant->protocol Proceed evacuate Evacuate Area & Alert EHS Immediately spill->evacuate Action prepare_naoh 1. Prepare & Cool Stirring NaOH Solution protocol->prepare_naoh add_slowly 2. Add Sulfonyl Chloride Dropwise (Control Temp!) prepare_naoh->add_slowly stir 3. Stir to Complete Reaction (2 hrs) add_slowly->stir check_ph 4. Verify pH is 7-10 stir->check_ph waste_container 5. Transfer to Labeled Aqueous Waste Container check_ph->waste_container contain Contain with Inert Absorbent (e.g., Vermiculite, Dry Sand) DO NOT USE WATER evacuate->contain If trained

Caption: Decision workflow for handling sulfonyl chloride waste.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Spill : For small spills, absorb the material with an inert, dry absorbent such as vermiculite, sand, or earth.[9] Do not use combustible materials or water. Place the absorbed material in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.[9]

By adhering to this guide, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides . Canadian Science Publishing. [Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides . American Chemical Society. [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions . OSTI.GOV. [Link]

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides . American Chemical Society. [Link]

  • SAFETY DATA SHEET - Ethanesulfonyl chloride . Thermo Fisher Scientific. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst . ACS Publications. [Link]

  • HAZARD SUMMARY - ETHANESULFONYL CHLORIDE, 2-CHLORO- . NJ.gov. [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? . Reddit. [Link]

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A Researcher's Guide to Personal Protective Equipment for Handling 2-(4-Methylphenoxy)ethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling 2-(4-Methylphenoxy)ethanesulfonyl chloride. As a member of the sulfonyl chloride class, this compound is a potent reactant that demands rigorous adherence to safety procedures to mitigate significant chemical hazards. This document moves beyond a simple checklist to instill a deep understanding of why specific precautions are necessary, ensuring a self-validating system of safety in your laboratory.

Understanding the Inherent Hazards of Sulfonyl Chlorides

This compound is a corrosive and water-reactive compound. Its primary dangers stem from two key chemical properties:

  • Extreme Corrosivity : Direct contact with sulfonyl chlorides causes severe burns to the skin and eyes, potentially leading to permanent damage.[1][2][3] Inhalation of vapors can severely irritate and damage the mucous membranes and respiratory tract.[1][4]

  • Vigorous Reactivity with Water : Sulfonyl chlorides react exothermically with water—including moisture in the air or on skin—in a process called hydrolysis. This reaction rapidly generates corrosive byproducts, namely hydrochloric acid (HCl) and the corresponding sulfonic acid, releasing toxic and irritating fumes.[5]

Therefore, all personal protective equipment (PPE) and handling protocols are designed to create an absolute barrier between the researcher and the chemical, preventing all routes of exposure.

The Core Ensemble: Mandatory PPE for All Operations

A comprehensive PPE strategy is non-negotiable when handling this compound. The following ensemble is mandatory for all personnel, regardless of the quantity being handled.

Eye and Face Protection: A Two-Layer Defense

The risk of accidental splashes necessitates a dual-layer approach to eye and face protection.

  • Primary Protection : Tightly sealed chemical splash goggles are required at all times. Standard safety glasses do not provide adequate protection from splashes, mists, or fumes.[6][7][8]

  • Secondary Barrier : A full-face shield must be worn over the chemical splash goggles.[5][6][9] This is especially critical when transferring liquids outside of a fume hood or handling quantities greater than a few milliliters.[9] A face shield alone does not offer sufficient eye protection.[7]

Hand and Skin Protection: Impermeable Gloving

Sulfonyl chlorides can rapidly penetrate or degrade common glove materials. Proper glove selection and technique are paramount.

  • Double Gloving : Wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is torn or compromised.

  • Inspection and Removal : Before every use, meticulously inspect gloves for any signs of degradation, discoloration, or punctures.[5] After handling, remove gloves using the proper technique (e.g., peeling from the cuff) to avoid contaminating your skin.

Glove MaterialRecommendation for Sulfonyl ChloridesKey Considerations
Butyl Rubber Excellent High resistance to corrosive chemicals and gases.
Viton® Excellent Offers superior protection against chlorinated and aromatic compounds.
Heavy-Duty Nitrile Good Suitable for incidental contact. Not recommended for prolonged immersion.
Latex Poor Not recommended due to low chemical resistance and potential for degradation.
Body Protection: The Chemical-Resistant Barrier

Your torso and limbs must be shielded from potential splashes and spills.

  • Laboratory Coat : A chemical-resistant lab coat is mandatory. Standard cotton or polyester-blend coats offer minimal protection.

  • Chemical Apron : For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron made of materials like rubber or PVC should be worn over the lab coat.[6][7]

  • Appropriate Attire : Full-length pants and closed-toe shoes are required. The shoes should be made of a non-porous material.

Respiratory Protection: Engineering Controls as the First Line of Defense

The primary method for preventing inhalation exposure is the use of engineering controls.

  • Chemical Fume Hood : All handling of this compound must be performed inside a properly functioning and certified chemical fume hood.[5][7][9][10] The sash should be kept as low as possible to maximize protection.[9]

  • Respirator Use : In the event of a significant spill or a failure of the fume hood, a respirator with an appropriate cartridge for acid gases and organic vapors may be necessary.[1][6] All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.

Operational Protocols: PPE in Action

Properly using PPE is as important as selecting it. The following protocols detail the step-by-step procedures for safe handling.

Protocol 3.1: Donning and Doffing PPE
  • Donning (Putting On) :

    • Put on inner gloves.

    • Don your chemical-resistant lab coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Place the face shield over the goggles.

    • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Doffing (Taking Off) :

    • Remove the outer gloves using a method that avoids touching the exterior with your bare skin.

    • Remove the face shield and lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove the inner gloves.

    • Remove your safety goggles.

    • Wash your hands thoroughly with soap and water.[1]

Protocol 3.2: Waste Neutralization (Quenching)

Excess sulfonyl chloride must be carefully neutralized before disposal. This is a high-risk step that generates heat and fumes.

  • Preparation : Inside a chemical fume hood, prepare a beaker with a cold, stirred, dilute solution of a weak base, such as sodium bicarbonate.[10] Place the beaker in an ice bath to manage the exothermic reaction.[10]

  • Slow Addition : Using a pipette or dropping funnel, add the sulfonyl chloride waste slowly to the basic solution. Never add water or base to the sulfonyl chloride , as this can cause a violent reaction and splashing.[7][10]

  • Monitoring : Continue stirring and monitor the reaction. Ensure the solution remains basic.

  • Disposal : Once the reaction is complete and the material is fully neutralized, the resulting aqueous waste must be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.[11]

PPE_Workflow cluster_prep Preparation & Assessment cluster_ops Operational Phase cluster_post Post-Operation & Disposal cluster_emergency Emergency Protocol Task Assess Task (Routine Use vs. Spill) SelectPPE Select Appropriate PPE (Core Ensemble + Task-Specific) Task->SelectPPE Determines needs Donning 1. Don PPE Correctly SelectPPE->Donning Handling 2. Perform Chemical Handling in Fume Hood Donning->Handling Quench 3. Quench & Neutralize Waste Handling->Quench Spill Spill or Exposure Occurs Handling->Spill If spill occurs Doffing 4. Doff PPE in Sequence Quench->Doffing Operation complete Decon 5. Decontaminate Work Area Doffing->Decon Waste 6. Dispose of Waste (Chemical & Contaminated PPE) Decon->Waste FirstAid Administer First Aid (Eyewash/Shower) Spill->FirstAid If exposure Cleanup Spill Cleanup (Use Spill Kit) Spill->Cleanup Contain & Absorb Cleanup->Waste Dispose as hazardous waste

Workflow for PPE Selection, Use, and Disposal.

Emergency Preparedness and Decontamination

Accidents require immediate and correct action. Ensure an emergency eyewash station and safety shower are directly accessible.[7][8][12]

Immediate First Aid
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete rinsing.[1][7] Seek immediate medical attention from an ophthalmologist.[4]

  • Skin Contact : Remove all contaminated clothing immediately while under a safety shower.[1] Wash the affected skin area with soap and water for at least 15 minutes.[7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air at once.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[13] Have the person drink two glasses of water and call for immediate medical attention.[4]

Spill Management
  • Evacuate : Alert personnel and evacuate the immediate area of the spill.[1][10]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb : Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[1][10] Do NOT use combustible materials like paper towels or sawdust.[10]

  • Collect : Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[1][10]

  • Decontaminate : Wipe down the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal of Contaminated PPE

All disposable PPE, including gloves and aprons, that has been in contact with this compound must be treated as hazardous waste. Place it in a sealed, labeled bag or container for collection by your institution's environmental health and safety department. Reusable items like lab coats must be professionally laundered by a service familiar with handling chemically contaminated clothing.[1][12]

References

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024).
  • Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024).
  • Safety Precautions for Corrosive Substances. (2022).
  • 8.9 Corrosives | Environment, Health and Safety - Cornell EHS.
  • 10 Tips Working Safely with corrosives - Chemsafe. (2025).
  • Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY - NJ.gov.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov.
  • Sulfuryl chloride - Sciencemadness Wiki. (2023).
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
  • Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem.
  • sulphuryl chloride - Sdfine.
  • SAFETY DATA SHEET - Sigma-Aldrich (Pyridine-3-sulfonyl chloride). (2025).
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025).
  • SAFETY DATA SHEET - Sigma-Aldrich (Isobutanesulfonyl chloride). (2024).
  • SAFETY DATA SHEET - Sigma-Aldrich (Methanesulfonyl chloride). (2024).
  • SAFETY DATA SHEET - Sigma-Aldrich (Ethanesulfonyl chloride). (2024).
  • SAFETY DATA SHEET - Fisher Scientific (Methanesulfonyl chloride). (2025).
  • SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006 - Merck Millipore (Ethanesulfonyl chloride). (2012).
  • EHS Program Manual 5.2 - Waste Disposal Procedure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.